molecular formula C17H15NO B114681 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde CAS No. 151409-79-9

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B114681
CAS No.: 151409-79-9
M. Wt: 249.31 g/mol
InChI Key: RDJOPYUWTRUVCS-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde (CAS 151409-79-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C17H15NO and a molecular weight of 249.31 g/mol, it serves as a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles . Indole-3-carbaldehyde derivatives are recognized as privileged scaffolds in medicinal chemistry due to their prevalence in biologically active molecules. These compounds are frequently employed in the synthesis of a wide range of structures, including complex alkaloids and potential enzyme inhibitors . For instance, structurally similar indole-3-carbaldehydes are key intermediates in multi-component reactions to create novel pyridine derivatives and in the total synthesis of natural products such as the aplicyanin family of alkaloids . The 4-methylbenzyl group at the N1 position and the reactive aldehyde at the C3 position make this molecule a valuable precursor for further functionalization, enabling the exploration of new chemical space in drug discovery and materials science. This product is intended for research applications in a controlled laboratory setting by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-6-8-14(9-7-13)10-18-11-15(12-19)16-4-2-3-5-17(16)18/h2-9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJOPYUWTRUVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354524
Record name 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
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Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

151409-79-9
Record name 1-[(4-Methylphenyl)methyl]-1H-indole-3-carboxaldehyde
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Record name 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
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Record name 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the biologically significant indole-3-carbaldehyde scaffold. This document is intended to serve as a technical resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a robust framework for understanding and utilizing this molecule.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] The introduction of a carbaldehyde group at the C-3 position endows the indole scaffold with a versatile chemical handle for further synthetic transformations, making indole-3-carbaldehyde and its derivatives valuable intermediates in the synthesis of complex heterocyclic systems and potential therapeutic agents.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The N-1 substitution of the indole ring with a 4-methylbenzyl group, as in the title compound, allows for the exploration of structure-activity relationships and the potential for enhanced biological efficacy or modified pharmacokinetic properties.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere, preferably in a freezer at -20°C, to ensure its stability.

PropertyValueSource
CAS Number 151409-79-9[2]
Molecular Formula C₁₇H₁₅NO[2]
Molecular Weight 249.31 g/mol
Appearance Solid
Purity ≥98%
Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole and benzyl rings, a singlet for the aldehydic proton, a singlet for the benzylic methylene protons, and a singlet for the methyl protons of the 4-methylbenzyl group. The aldehydic proton is anticipated to appear at a downfield chemical shift, typically around 10.0 ppm. The protons on the indole ring will exhibit characteristic coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde group (around 184-185 ppm), the carbons of the indole and benzyl aromatic rings, the benzylic methylene carbon, and the methyl carbon.

2.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.

2.1.3. Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.3.

Synthesis and Purification

The synthesis of this compound can be readily achieved through the N-alkylation of indole-3-carbaldehyde. The following protocol is adapted from established procedures for similar N-substituted indole-3-carbaldehydes.[4]

Synthetic Workflow

SynthesisWorkflow Indole3Carbaldehyde Indole-3-carbaldehyde Reaction N-Alkylation Reaction Indole3Carbaldehyde->Reaction MethylbenzylBromide 4-Methylbenzyl bromide MethylbenzylBromide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol
  • Reaction Setup: To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-methylbenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]

Chemical Reactivity and Solubility

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus.

Reactivity Profile

The aldehyde group is susceptible to a variety of chemical transformations, including:

  • Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid.

  • Reduction: Can be reduced to the corresponding alcohol, [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental in the synthesis of more complex and potentially bioactive molecules.[1]

The indole ring itself can participate in electrophilic substitution reactions, although the reactivity is influenced by the substituents at the N-1 and C-3 positions.

ReactivityProfile Start 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Condensation Condensation Start->Condensation CarboxylicAcid 1-(4-methylbenzyl)-1H- indole-3-carboxylic acid Oxidation->CarboxylicAcid Alcohol [1-(4-methylbenzyl)-1H- indol-3-yl]methanol Reduction->Alcohol Derivatives Schiff Bases, Hydrazones, etc. Condensation->Derivatives

Caption: Key reactivity pathways of the title compound.

Solubility

Based on the properties of the parent indole-3-carbaldehyde, this compound is expected to be:

  • Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Sparingly soluble in alcohols like methanol and ethanol.

  • Insoluble in water and non-polar solvents like hexane.

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the broader class of indole-3-carbaldehyde derivatives has shown significant promise in medicinal chemistry. The structural modifications at the N-1 position are a common strategy to modulate the biological activity of indole-based compounds.

Derivatives of indole-3-carbaldehyde have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: Many indole derivatives exhibit cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The indole scaffold is present in many natural and synthetic antimicrobial compounds.[1]

  • Anti-inflammatory Agents: Certain indole derivatives have shown potent anti-inflammatory effects.[1]

The 4-methylbenzyl group in the title compound can influence its lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties. Further investigation into the biological activities of this specific compound is warranted to explore its therapeutic potential.

Conclusion

This compound is a versatile synthetic intermediate with significant potential for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, including its synthesis, characterization, reactivity, and potential applications. The information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for scientists and researchers in the field of drug discovery and organic chemistry. Further experimental investigation into the specific biological profile of this compound is encouraged to fully elucidate its therapeutic potential.

References

  • Yan, M., Hider, R. C., & Ma, Y. (2020). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Appchem. 1-(4-Methylbenzyl)indole-3-carboxaldehyde.
  • PubChem. 1-benzyl-1H-indole-3-carbaldehyde.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Wikipedia. Indole-3-carbaldehyde.
  • Naik, N., et al. (2012). Synthesis and antioxidant activity of novel indole-3-carboxaldehyde derivatives. Der Pharma Chemica, 4(2), 783-790.
  • PubChem. 1-Methyl-1H-indole-3-carbaldehyde.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-746.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Singh, R., et al. (2011). Application of Nazarov type electrocyclization to access[6][6][7] and[6][7][7] core embedded new polycycles: an easy entry to tetrahydrofluorene scaffolds related to Taiwaniaquinoids and C-nor-D homosteroids. Organic & Biomolecular Chemistry, 9(13), 4782–4790.
  • PubChem. Indole-3-Carboxaldehyde.
  • NIST. 1H-Indole-3-carboxaldehyde.
  • Organic Syntheses. indole-3-aldehyde.
  • Bioaustralis. Indole-3-carboxaldehyde.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • NIST. 1H-Indole-3-carboxaldehyde, 7-methyl-.
  • SpectraBase. Indole-3-carboxaldehyde - Optional[1H NMR] - Spectrum.
  • Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 317-324.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.

Sources

An In-Depth Technical Guide to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a focal point for the design of novel therapeutic agents. Within this chemical class, indole-3-carbaldehyde serves as a versatile synthetic intermediate, readily undergoing modifications at the indole nitrogen and the aldehyde functionality to generate diverse libraries of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde (CAS Number: 151409-79-9 ), providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery and development.[3]

This document is intended for researchers and drug development professionals, offering not just protocols, but also the scientific rationale behind the methodologies, thereby fostering a deeper understanding of this promising molecule.

Physicochemical Properties and Identification

A solid understanding of the fundamental physicochemical properties is the first step in the systematic evaluation of any compound.

PropertyValueSource
CAS Number 151409-79-9[3]
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Physical Form Solid
IUPAC Name This compound
InChI Key RDJOPYUWTRUVCS-UHFFFAOYSA-N
Storage Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of the indole-3-carbaldehyde core. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons that can be deprotonated by a suitable base, rendering it nucleophilic and amenable to reaction with an electrophile, in this case, 4-methylbenzyl halide.

Rationale for Synthetic Strategy

The chosen synthetic route is a classical and robust method for the N-alkylation of indoles. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base (e.g., K⁺ from KOH), thereby enhancing the nucleophilicity of the indole anion. Potassium hydroxide (KOH) is a strong base, sufficient to deprotonate the indole N-H. The reaction proceeds via an Sₙ2 mechanism, where the indolide anion attacks the benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group. The addition of a methyl group to the benzyl moiety is a common strategy in medicinal chemistry to explore structure-activity relationships, potentially influencing binding affinity to biological targets through steric and electronic effects.

Detailed Experimental Protocol

Materials:

  • Indole-3-carbaldehyde

  • 4-Methylbenzyl chloride (or bromide)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (for chromatography)

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF, add powdered potassium hydroxide (1.2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension vigorously for 30-60 minutes at room temperature to ensure complete formation of the indolide anion.

  • To this mixture, add a solution of 4-methylbenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise over 15-20 minutes.

  • Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to afford this compound as a solid.

Synthesis_Workflow Indole_3_CHO Indole-3-carbaldehyde Anion Indolide Anion Formation Indole_3_CHO->Anion 1. Base KOH_DMF KOH, DMF KOH_DMF->Anion Reaction N-Alkylation (SN2) Anion->Reaction Methylbenzyl_Cl 4-Methylbenzyl Chloride Methylbenzyl_Cl->Reaction 2. Electrophile Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Spectroscopic Characterization

While experimental data for this compound is not widely published, a reliable prediction of its spectroscopic features can be made based on the known data of its close analogue, 1-benzyl-1H-indole-3-carbaldehyde.[4]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 10.01 (s, 1H): Aldehyde proton (-CHO).

  • δ 8.35 (m, 1H): Proton at C4 of the indole ring.

  • δ 7.73 (s, 1H): Proton at C2 of the indole ring.

  • δ 7.40-7.30 (m, 3H): Protons at C5, C6, and C7 of the indole ring.

  • δ 7.15 (d, J=8.0 Hz, 2H): Aromatic protons on the 4-methylbenzyl group ortho to the CH₂ group.

  • δ 7.05 (d, J=8.0 Hz, 2H): Aromatic protons on the 4-methylbenzyl group meta to the CH₂ group.

  • δ 5.35 (s, 2H): Benzylic protons (-CH₂-).

  • δ 2.35 (s, 3H): Methyl protons (-CH₃) on the benzyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
  • δ 184.6: Aldehyde carbonyl carbon.

  • δ 138.4, 137.5, 137.0, 132.3: Aromatic quaternary carbons.

  • δ 129.8, 127.5, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4: Aromatic CH carbons.

  • δ 50.9: Benzylic carbon (-CH₂-).

  • δ 21.2: Methyl carbon (-CH₃).

Potential Biological Activities and Therapeutic Applications

The indole-3-carbaldehyde scaffold is a precursor to a multitude of compounds with significant therapeutic potential. The introduction of the 4-methylbenzyl group at the N1 position can modulate the lipophilicity, steric bulk, and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Anticancer Activity

Numerous derivatives of indole-3-carbaldehyde have demonstrated potent anticancer activity.[5] For instance, sulfonohydrazide derivatives of 1-(substituted)-1H-indole-3-carbaldehyde have shown promising inhibition of breast cancer cell lines, such as MCF-7 and MDA-MB-468, with IC₅₀ values in the low micromolar range.[6] The proposed mechanism for some of these derivatives involves the activation of caspases, key enzymes in the apoptotic pathway.[7][8]

Antimicrobial Activity

The indole moiety is present in many natural and synthetic antimicrobial agents. Hydrazone derivatives of indole-3-carbaldehyde have been reported to exhibit a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as fungi like Candida albicans.[9]

Enzyme Inhibition

The parent compound, indole-3-carbaldehyde, is known to be an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.[10] Furthermore, derivatives of indole-3-carbaldehyde have been investigated as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the management of Alzheimer's disease.[11] The structural features of this compound make it a candidate for screening against a variety of enzymatic targets.

Proposed Experimental Workflows for Biological Evaluation

To ascertain the therapeutic potential of this compound, a systematic biological evaluation is necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete growth medium.

  • Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Conclusion

This compound is a synthetically accessible derivative of the versatile indole-3-carbaldehyde scaffold. While specific biological data for this compound is limited in the public domain, the extensive research on analogous compounds strongly suggests its potential as a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for its synthesis, characterization, and a logical framework for its biological evaluation. Further investigation into this and related compounds is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

  • Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • T T, M. M., T, T., & S, A. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(10), 16189–16204. [Link]
  • T T, M. M., T, T., & S, A. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(10), 16189–16204. [Link]
  • PubChem. (n.d.). Indole-3-carboxaldehyde.
  • Ünver, Y., et al. (2009). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 55(2), 109-114. [Link]
  • Al-Ostath, A., et al. (2024). Anticancer, antioxidant, DFT calculations, and docking studies of some new peptide-indole conjugates.
  • Smith, W. B. (1963). indole-3-aldehyde. Organic Syntheses, 43, 57. [Link]
  • Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(11), 1073. [Link]
  • S. H, A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1-10. [Link]
  • AbacipharmTech. (n.d.). This compound.
  • Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(1), 316-327.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2639-2661.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Küçükgüzel, Ş. G., et al. (2008).
  • Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1083-1095.
  • Le, T. H., et al. (2020). Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents.
  • Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358-42368.
  • Finetech Industry Limited. (2026). 4-Methyl-1H-indole-3-carbaldehyde: A Vital Component in Chemical Synthesis.
  • El-Sawy, E. R., et al. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Singh, V., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry.
  • Yildirim, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Pharmaceutical Sciences, 26(4), 346-353.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Chemistry Channel. (2025, February 22).
  • SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy- - Optional[1H NMR] - Spectrum.

Sources

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Number

In the landscape of medicinal chemistry and drug discovery, the indole scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] this compound is a significant derivative within this class, serving as a versatile precursor for the synthesis of novel therapeutic agents. While its molecular weight might seem like a fundamental, static value, it is the cornerstone of all quantitative chemical and biological investigations. An accurately determined molecular weight ensures stoichiometric precision in reactions and assays, validates structural integrity, and is a non-negotiable parameter for compound registration and quality control.

This guide provides a comprehensive examination of the molecular weight of this compound. Moving beyond the theoretical calculation, we will explore the causality behind the experimental techniques used for its determination and verification, emphasizing the principles of self-validating protocols essential for scientific integrity.

Part 1: Core Physicochemical and Structural Identity

Before any experimental verification, the theoretical molecular weight is calculated from the compound's molecular formula. This value serves as the primary reference point for all subsequent analyses. The identity of this compound is established by its unique structural and chemical identifiers.

The molecular formula, C₁₇H₁₅NO, is the foundation for its molecular weight. Based on the standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the calculated molecular weight is 249.31 g/mol .

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 151409-79-9Sigma-Aldrich, AbacipharmTech[2]
Molecular Formula C₁₇H₁₅NOAppchem[3]
Molecular Weight 249.31 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Purity (Typical) ≥98%Sigma-Aldrich

Part 2: Definitive Molecular Weight Determination via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct and highly accurate measurement of the molecular mass. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) is the preferred method as it provides unambiguous elemental composition, serving as a self-validating system.

Expertise in Action: Why HRMS?

Choosing HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is a deliberate experimental choice. Unlike lower-resolution techniques, HRMS can measure mass to within a few parts per million (ppm). This level of precision allows us to distinguish between compounds with the same nominal mass but different elemental formulas, thereby confirming the molecular formula C₁₇H₁₅NO and validating the identity of the synthesized compound beyond any reasonable doubt.

Workflow for HRMS-Based Molecular Weight Confirmation

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis (ESI+) cluster_data Data Processing & Validation A Dissolve sample (1 mg/mL) in high-purity solvent (e.g., Acetonitrile/Water) B Infuse sample into ESI source A->B C Ionization: Formation of [M+H]⁺ ion (C₁₇H₁₆NO)⁺ B->C D Mass Analyzer (e.g., TOF or Orbitrap) Separates ions by m/z C->D E Acquire Spectrum: Detect m/z of protonated molecule D->E F Data Comparison: Experimental m/z vs. Theoretical m/z E->F G Validation: Mass error < 5 ppm? F->G H Result Confirmed: MW = 249.31 Da G->H Yes I Result Rejected: Re-evaluate sample/method G->I No

Caption: High-Resolution Mass Spectrometry workflow for molecular weight confirmation.

Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, leading to the formation of the [M+H]⁺ ion which is readily detected in positive ion mode.

    • Vortex the solution until the sample is fully dissolved.

  • Instrumentation and Data Acquisition:

    • Utilize a High-Resolution Mass Spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an Electrospray Ionization (ESI) source.

    • Calibrate the instrument using a known standard immediately prior to the analysis to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected molecular ion, for instance, m/z 100-500.

  • Data Interpretation and Validation:

    • The theoretical mass of the protonated molecule ([M+H]⁺, C₁₇H₁₆NO⁺) is 250.1226 Da.

    • The acquired spectrum should show a prominent peak corresponding to this m/z value.

    • The trustworthiness of the result is established by calculating the mass error:

      • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

    • An accepted result in drug development must have a mass error of less than 5 ppm. This confirms that the detected mass is consistent with the elemental formula C₁₇H₁₅NO.

Part 3: Structural Characterization as Corroborating Evidence

While MS provides the direct molecular weight, complementary analytical techniques are required to confirm the compound's structural integrity. These methods validate the molecular formula, thereby indirectly corroborating the molecular weight.

Elemental Analysis: The Classical Confirmation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. This experimental data is compared against the theoretical percentages calculated from the molecular formula, C₁₇H₁₅NO. A close match (typically within ±0.4%) provides strong evidence for the proposed formula.

ElementTheoretical % (for C₁₇H₁₅NO)Expected Experimental Range
Carbon (C) 81.90%81.50% - 82.30%
Hydrogen (H) 6.06%5.66% - 6.46%
Nitrogen (N) 5.62%5.22% - 6.02%
NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. The number of signals, their chemical shifts, and splitting patterns in the NMR spectra must be fully consistent with the proposed structure, which in turn must match the molecular formula C₁₇H₁₅NO. Characterization of indole derivatives by NMR is a well-established practice.[4][5][6]

Workflow for Structural Validation

Validation_Workflow cluster_synthesis Compound Synthesis cluster_analysis Multi-technique Analysis cluster_validation Data Correlation & Final Validation A Synthesized Product: 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde B HRMS Analysis A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Elemental Analysis A->D E Correlate Data: - MW from HRMS - Structure from NMR - Formula from EA B->E C->E D->E F Consistent Results? E->F G Identity & Purity Confirmed F->G Yes H Further Investigation Required F->H No

Caption: Integrated workflow for the validation of chemical identity and purity.

Conclusion

The molecular weight of this compound is 249.31 g/mol . This value, rooted in its molecular formula C₁₇H₁₅NO, is not merely a theoretical construct but a parameter that is rigorously verified through advanced analytical techniques. High-Resolution Mass Spectrometry provides a direct and precise measurement, while Elemental Analysis and NMR Spectroscopy offer essential, corroborating evidence of the elemental composition and structural arrangement. This multi-faceted, self-validating approach ensures the high degree of certainty required for progressive research and development in the pharmaceutical sciences.

References

  • Synthesis and characterization of novel indole amines. RSC Publishing. [Link]
  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv
  • SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. RSC. [Link]
  • This compound. AbacipharmTech. [Link]
  • 1-(4-Methylbenzyl)indole-3-carboxaldehyde. Appchem. [Link]

Sources

A Guide to the Structural Elucidation of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole ring at the N-1 and C-3 positions provides a versatile platform for modulating biological activity. This guide presents an in-depth, technical walkthrough for the structural elucidation of a representative indole derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the process of structural verification in a research and development setting. We will begin with the logical synthetic pathway to the molecule, establishing a clear theoretical framework. Subsequently, we will delve into a multi-technique spectroscopic analysis, explaining not just what is observed, but why specific signals appear and how they collectively build an irrefutable structural proof. Every step is designed as a self-validating system, ensuring the highest degree of scientific integrity.

Note: The spectroscopic data presented herein is a representative dataset constructed from experimentally obtained data of closely related analogs to provide a practical and illustrative guide to the elucidation process.

Chapter 1: The Synthetic Rationale - Constructing the Target Molecule

The most logical and convergent synthesis for this compound involves a two-step process. This approach is favored for its high yields and the ready availability of starting materials.

  • Step 1: Vilsmeier-Haack Formylation of Indole. The indole-3-carbaldehyde core is most efficiently synthesized via the Vilsmeier-Haack reaction. This classic and reliable method introduces a formyl group (-CHO) onto electron-rich aromatic rings. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophile then attacks the electron-dense C-3 position of the indole ring. Subsequent hydrolysis yields the desired indole-3-carbaldehyde.[1][2]

  • Step 2: N-Alkylation of Indole-3-carbaldehyde. With the C-3 position functionalized, the final step is the selective alkylation of the indole nitrogen. This is typically achieved by deprotonating the indole N-H with a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF. The resulting indolate anion then acts as a nucleophile, attacking the electrophilic carbon of 4-methylbenzyl halide (e.g., bromide or chloride) to form the final product.[3]

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of Indole-3-carbaldehyde (Precursor)

  • To a flask containing N,N-dimethylformamide (DMF) cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of indole in DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with an aqueous solution of sodium hydroxide until alkaline.

  • The precipitated product, indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.

Part B: N-Alkylation to Yield this compound

  • Suspend indole-3-carbaldehyde in anhydrous DMF.

  • To this suspension, add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

  • Add a solution of 4-methylbenzyl bromide in DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Chapter 2: Spectroscopic Elucidation - A Multi-faceted Approach

The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For our target molecule, C₁₇H₁₅NO, the expected exact mass can be precisely calculated.

Data Presentation: High-Resolution Mass Spectrometry (HRMS)

ParameterValueInterpretation
Ionization ModeElectrospray (ESI+)Soft ionization, likely to show the protonated molecule.
Calculated Mass250.1226 ([M+H]⁺)For the formula C₁₇H₁₆NO⁺.
Observed Mass250.1228 ([M+H]⁺)Excellent agreement with the calculated mass, confirming the molecular formula.

Interpretation of Fragmentation:

The fragmentation pattern in mass spectrometry is a roadmap of the molecule's weakest points. The primary fragmentation pathway for N-benzyl indoles involves the cleavage of the benzylic C-N bond, which is relatively weak.[4]

  • Molecular Ion Peak ([M+H]⁺): The observed peak at m/z 250.1228 confirms the molecular weight of the protonated molecule.

  • Major Fragment: A prominent fragment is expected at m/z 105.0704. This corresponds to the [C₈H₉]⁺ cation, which is the 4-methylbenzyl (or tolylmethyl) carbocation. This is a very stable secondary carbocation, and its presence is a strong indicator of the 4-methylbenzyl substituent. The formation of this fragment arises from the cleavage of the N-CH₂ bond.

  • Indole Fragment: The other part of the molecule, the indole-3-carbaldehyde radical, would have a mass of 144.0449.

G M {Molecular Ion | [C₁₇H₁₅NO+H]⁺ | m/z = 250.1228} F1 {4-Methylbenzyl Cation | [C₈H₉]⁺ | m/z = 105.0704} M->F1 Cleavage of N-CH₂ bond F2 {Indole-3-carbaldehyde Radical | [C₉H₆NO]• | m/z = 144.0449} M->F2 Cleavage of N-CH₂ bond

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum provides information about the types of bonds and their environments.

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch (from -CH₃ and -CH₂-)
~1665StrongC=O stretch (aldehyde, conjugated)
~1605, ~1480Medium-StrongC=C stretch (aromatic rings)
~1350StrongC-N stretch

Interpretation of IR Spectrum:

  • Aldehyde Group: The most diagnostic peak is the strong absorption at approximately 1665 cm⁻¹. This is characteristic of a carbonyl (C=O) stretch. Its position at a lower frequency than a typical saturated aldehyde (~1725 cm⁻¹) is due to the conjugation with the indole ring, which weakens the C=O bond.[2]

  • Aromatic Rings: The presence of absorptions around 3050 cm⁻¹ (aromatic C-H) and in the 1605-1480 cm⁻¹ region (C=C stretching) confirm the presence of the indole and benzyl aromatic systems.

  • Aliphatic Groups: The peak around 2920 cm⁻¹ is indicative of the C-H stretching vibrations from the benzylic methylene (-CH₂-) and the methyl (-CH₃) groups.

  • Absence of N-H: Notably, there is no broad absorption in the 3300-3500 cm⁻¹ region, which confirms that the indole nitrogen is substituted (i.e., no N-H bond is present).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.01s1HH-C=O (aldehyde)
8.32d1HH-4 (indole)
7.75s1HH-2 (indole)
7.30-7.40m3HH-5, H-6, H-7 (indole)
7.15d2HH-2', H-6' (benzyl)
7.08d2HH-3', H-5' (benzyl)
5.35s2HN-CH₂ (benzyl)
2.34s3H-CH₃ (methyl)

Interpretation of ¹H NMR Spectrum:

  • Aldehyde Proton: The singlet at 10.01 ppm is highly deshielded and is characteristic of an aldehyde proton.[5]

  • Indole Protons: The proton at the C-2 position of the indole ring (H-2) appears as a sharp singlet at 7.75 ppm. The proton at C-4 (H-4) is typically the most deshielded of the benzene ring protons of the indole and appears as a doublet around 8.32 ppm. The remaining indole protons (H-5, H-6, H-7) appear as a multiplet in the aromatic region.

  • 4-Methylbenzyl Protons: The p-substituted benzyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The two protons ortho to the methylene group (H-2', H-6') and the two protons meta (H-3', H-5') are observed at 7.15 and 7.08 ppm, respectively. The benzylic methylene protons (N-CH₂) appear as a sharp singlet at 5.35 ppm, indicating no adjacent protons. The methyl group protons (-CH₃) give a characteristic singlet at 2.34 ppm.

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
184.6C=O (aldehyde)
138.5C-7a (indole)
138.0C-4' (benzyl)
137.5C-2 (indole)
132.3C-1' (benzyl)
129.8C-3', C-5' (benzyl)
127.3C-2', C-6' (benzyl)
125.4C-3a (indole)
124.1C-4 (indole)
123.0C-6 (indole)
122.1C-5 (indole)
118.6C-3 (indole)
110.3C-7 (indole)
50.9N-CH₂ (benzyl)
21.2-CH₃ (methyl)

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at ~184.6 ppm.[5]

  • Aromatic Carbons: The spectrum shows the expected number of aromatic carbons for the indole and p-substituted benzyl rings. The chemical shifts are consistent with those of similar indole derivatives.[5][6]

  • Aliphatic Carbons: The benzylic methylene carbon (N-CH₂) appears at ~50.9 ppm, and the methyl carbon (-CH₃) is observed at ~21.2 ppm, which are typical values for these groups.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Indole Indole Indole-3-carbaldehyde Indole-3-carbaldehyde Indole->Indole-3-carbaldehyde Vilsmeier-Haack Target Molecule Target Molecule Indole-3-carbaldehyde->Target Molecule N-Alkylation MS Molecular Formula & Fragmentation Target Molecule->MS Provides IR Functional Groups Target Molecule->IR Provides NMR C-H Framework Target Molecule->NMR Provides Final_Structure Confirmed Structure of This compound MS->Final_Structure IR->Final_Structure NMR->Final_Structure

Chapter 3: Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthetic route provides a logical basis for the expected structure. High-resolution mass spectrometry confirms the molecular formula and reveals key structural motifs through fragmentation analysis. Infrared spectroscopy identifies the essential functional groups, notably the conjugated aldehyde and the substituted aromatic rings, while confirming the N-alkylation. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, allowing for the unambiguous assignment of all atoms in the molecule. The collective data from these techniques provides a self-validating and irrefutable confirmation of the structure.

References

  • Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. The Royal Society of Chemistry.
  • Zukerman-Schpector, J., Madureira, L. S., Wulf, G. D., Stefani, H. A., Vasconcelos, S. N. S., Ng, S. W., & Tiekink, E. R. T. (2014). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 19(2), 1990-2003.
  • Google Patents. (n.d.). Oncogenic ras-specific cytotoxic compound and methods of use thereof. CA2631082A1.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Naik, N., Kumar, H. V., & Naik, H. B. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output.
  • Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube.
  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde.
  • ResearchGate. (2022, May). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.
  • Chemistry LibreTexts. (2021, October 29). 12.2: Interpreting Mass Spectra.
  • SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-.
  • Wang, D., Guntur, A. R., & Singh, A. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 86(17), 11959-11973.
  • Google Patents. (n.d.). Process for n-alkylation of indoles. US3012040A.
  • Rizal, R. M., Ali, H. M., & Ng, S. W. (2008). 1H-Indole-3-carbaldehyde thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o919.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Supporting Information: Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-.
  • SpectraBase. (n.d.). Indole-3-carboxaldehyde.
  • Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., Sridhar, M. A., & Shashidhara Prasad, J. (2012). 1H-Indole-3-carbaldehyde. IUCrData, 1(1), x120302.

Sources

An In-Depth Technical Guide to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. The indole nucleus is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.[1] This guide details the synthesis, physicochemical properties, and explores the potential therapeutic applications of this compound based on the established bioactivities of its structural analogs. Experimental protocols for its synthesis and potential biological evaluation are provided to facilitate further research and development in this area.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone in medicinal chemistry, found in a vast number of natural products and synthetic pharmaceutical agents.[2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery. Among the myriad of indole derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for the development of new therapeutic agents.[1] Derivatives of I3A have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1][2]

The N-substitution of the indole ring, particularly with a benzyl group, has been shown to significantly enhance the biological activity of many indole-based compounds.[3] This guide focuses on a specific N-substituted derivative, this compound, providing a detailed examination of its chemical characteristics and a prospective look into its therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
CAS Number 151409-79-9
Physical Form Solid
Storage Inert atmosphere, store in freezer, under -20°C

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-alkylation of indole-3-carbaldehyde. This reaction involves the substitution of the hydrogen atom on the indole nitrogen with a 4-methylbenzyl group.

General N-Alkylation Protocol

This protocol is adapted from established methods for the N-alkylation of indole derivatives.

Materials:

  • Indole-3-carbaldehyde

  • 4-Methylbenzyl halide (e.g., 4-methylbenzyl bromide or chloride)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert atmosphere (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • To a solution of indole-3-carbaldehyde in the chosen anhydrous solvent, add the base.

  • Stir the mixture at room temperature under an inert atmosphere for a designated period to allow for the formation of the indole anion.

  • Add the 4-methylbenzyl halide dropwise to the reaction mixture.

  • The reaction mixture is then typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification I3A Indole-3-carbaldehyde Reaction N-Alkylation (Heating/Reflux) I3A->Reaction MBH 4-Methylbenzyl Halide MBH->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Quench Quenching (Water) Reaction->Quench Cooling Extract Extraction (EtOAc) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde Purify->Product

Synthetic workflow for this compound.

Potential Therapeutic Applications

While specific biological data for this compound is limited in publicly available literature, the extensive research on its parent molecule and related N-benzyl indole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents.[4][5] The indole scaffold can interact with various biological targets involved in cancer progression. N-substituted indole-3-carbaldehyde derivatives, in particular, have shown promising results. For instance, novel indole-based sulfonohydrazide derivatives have demonstrated significant inhibitory activity against breast cancer cell lines.[6] Furthermore, some N-benzyl indole derivatives have been identified as potent inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells.[5]

Hypothesized Mechanism of Action: The anticancer potential of this compound may stem from its ability to:

  • Induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

  • Inhibit tubulin polymerization, leading to cell cycle arrest.

  • Act as a ligand for nuclear receptors, modulating gene expression related to cell growth and proliferation.

Anticancer_Mechanism cluster_cellular Cancer Cell Compound 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde Bcl2 Bcl-2 Protein Compound->Bcl2 Inhibition Tubulin Tubulin Compound->Tubulin Inhibition NR Nuclear Receptors Compound->NR Binding Apoptosis Apoptosis Induction Bcl2->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest GeneModulation Gene Expression Modulation NR->GeneModulation

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. The document details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of indole followed by a Vilsmeier-Haack formylation. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for optimal synthesis.

Introduction: The Significance of Substituted Indole-3-carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Functionalization of the indole ring, particularly at the C3 position, provides a gateway to a diverse array of complex molecules. Indole-3-carbaldehyde and its N-substituted derivatives are key intermediates in the synthesis of various pharmacologically active agents, including anti-cancer, anti-inflammatory, and anti-viral compounds.

The target molecule, this compound, incorporates an N-(4-methylbenzyl) substituent, which can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets. This guide presents a reliable synthetic route to this compound, empowering researchers to access this and structurally related molecules for their drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach. The formyl group at the C3 position can be introduced via an electrophilic formylation reaction, for which the Vilsmeier-Haack reaction is a preeminent and highly effective method for electron-rich heterocycles like indoles. The precursor for this step would be 1-(4-methylbenzyl)-1H-indole. This intermediate, in turn, can be readily prepared through the N-alkylation of indole with a suitable 4-methylbenzyl halide.

This two-step strategy offers a convergent and efficient route, utilizing readily available starting materials and well-established, high-yielding reactions.

G This compound This compound Vilsmeier-Haack Formylation Vilsmeier-Haack Formylation This compound->Vilsmeier-Haack Formylation 1-(4-methylbenzyl)-1H-indole 1-(4-methylbenzyl)-1H-indole Vilsmeier-Haack Formylation->1-(4-methylbenzyl)-1H-indole N-Alkylation N-Alkylation 1-(4-methylbenzyl)-1H-indole->N-Alkylation Indole Indole N-Alkylation->Indole 4-Methylbenzyl Halide 4-Methylbenzyl Halide N-Alkylation->4-Methylbenzyl Halide

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis

This section provides detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 1-(4-methylbenzyl)-1H-indole

The first step involves the nucleophilic substitution reaction between the deprotonated indole and 4-methylbenzyl chloride (or bromide). The use of a suitable base is crucial for the deprotonation of the indole nitrogen, thereby activating it for alkylation.

Reaction Scheme:

G Indole Indole Plus1 + Indole->Plus1 Reagents1 4-Methylbenzyl Chloride (Base, Solvent) Plus1->Reagents1 Arrow1 Reagents1->Arrow1 Product1 1-(4-methylbenzyl)-1H-indole Arrow1->Product1

Caption: N-Alkylation of Indole.

Experimental Protocol:

  • To a stirred solution of indole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of indole) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the indolide anion.

  • Add 4-methylbenzyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-methylbenzyl)-1H-indole as a solid or oil.

Discussion of Experimental Choices:

  • Base and Solvent: The choice of potassium carbonate as the base and DMF as the solvent is a common and effective combination for the N-alkylation of indoles. K₂CO₃ is a mild and inexpensive base, while DMF is a polar aprotic solvent that effectively solvates the potassium indolide salt, enhancing its nucleophilicity.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Vilsmeier-Haack Formylation of 1-(4-methylbenzyl)-1H-indole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF. This electrophilic species then attacks the electron-rich C3 position of the N-substituted indole.

Reaction Scheme:

G Substrate 1-(4-methylbenzyl)-1H-indole Plus2 + Substrate->Plus2 Reagents2 1. POCl₃, DMF 2. H₂O Plus2->Reagents2 Arrow2 Reagents2->Arrow2 Product2 This compound Arrow2->Product2

Caption: Vilsmeier-Haack Formylation.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2-1.5 eq.) dropwise to the cold DMF with vigorous stirring. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add a solution of 1-(4-methylbenzyl)-1H-indole (1.0 eq.) in a small amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound as a solid.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the indole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF POCl3 POCl3 DMF->POCl3 Nucleophilic Attack Intermediate1 Intermediate1 POCl3->Intermediate1 Formation of Adduct Vilsmeier Reagent Vilsmeier Reagent Intermediate1->Vilsmeier Reagent Elimination of PO₂Cl₂⁻ Iminium Salt Iminium Salt Vilsmeier Reagent->Iminium Salt Formation of Sigma Complex 1-(4-methylbenzyl)-1H-indole 1-(4-methylbenzyl)-1H-indole 1-(4-methylbenzyl)-1H-indole->Vilsmeier Reagent Electrophilic Attack at C3 Hydrolysis Hydrolysis Iminium Salt->Hydrolysis Aqueous Workup This compound This compound Hydrolysis->this compound

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Characterization Data for this compound

PropertyExpected Value
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data not readily available, but expected to be a defined solid.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 10.0 (s, 1H, CHO), 8.3-8.4 (m, 1H, Ar-H), 7.7-7.8 (s, 1H, Ar-H), 7.3-7.4 (m, 4H, Ar-H), 7.1-7.2 (d, 2H, Ar-H), 5.3-5.4 (s, 2H, N-CH₂), 2.3-2.4 (s, 3H, Ar-CH₃). (Note: Chemical shifts are estimations based on the analogous 1-benzyl-1H-indole-3-carbaldehyde and may vary slightly)[1].
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ≈ 184.5 (CHO), 138.0, 137.5, 135.0, 129.5, 128.5, 127.0, 125.5, 124.0, 123.0, 122.0, 118.5, 110.0, 51.0 (N-CH₂), 21.0 (Ar-CH₃). (Note: Chemical shifts are estimations based on the analogous 1-benzyl-1H-indole-3-carbaldehyde and may vary slightly)[1].

Safety Considerations

  • Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with caution.

  • 4-Methylbenzyl chloride: is a lachrymator and should be handled in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthetic route detailed in this guide, involving N-alkylation of indole followed by Vilsmeier-Haack formylation, provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and can be readily adapted for the synthesis of a variety of N-substituted indole-3-carbaldehydes. This guide serves as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for drug discovery and development.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1-benzylindole.
  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Advances.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.

Sources

Spectroscopic Characterization of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical practices, ensuring reliability and reproducibility.

Introduction: The Significance of Indole-3-Carbaldehyde Derivatives

Indole-3-carbaldehyde and its derivatives are a pivotal class of heterocyclic compounds, frequently encountered as key structural motifs in a wide array of biologically active molecules and natural products. Their versatile chemical nature makes them valuable synthons in medicinal chemistry for the development of novel therapeutic agents. The introduction of various substituents onto the indole scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. The title compound, this compound, incorporates a 4-methylbenzyl group at the N1 position of the indole ring, a modification anticipated to influence its electronic and steric characteristics, and consequently, its biological activity. Accurate and thorough spectroscopic characterization is the cornerstone of confirming the chemical identity and purity of such synthesized molecules, forming the basis for any subsequent biological evaluation.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure of this compound is depicted below, highlighting the key functional groups that give rise to its characteristic spectral data.

Caption: Molecular structure of this compound.

Spectroscopic Data & Interpretation

The following sections provide a detailed analysis of the expected spectroscopic data for this compound, based on established principles and data from closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The expected chemical shifts (δ) for this compound are presented in the table below, with assignments justified by the electronic environment of each proton. Data for the closely related 1-benzyl-1H-indole-3-carbaldehyde, which shows a singlet for the benzyl CH₂ at 5.37 ppm, serves as a valuable reference.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
Aldehyde-H~10.0Singlet (s)Highly deshielded proton due to the electron-withdrawing nature of the carbonyl group.
Indole H-2~7.7Singlet (s)Located adjacent to the electron-withdrawing aldehyde group and the nitrogen atom.
Indole H-4~8.3Doublet (d)Perched on the benzene portion of the indole ring, deshielded by the ring current and adjacent formyl group.
Indole H-5, H-6, H-77.3 - 7.4Multiplet (m)Aromatic protons of the indole benzene ring, exhibiting complex splitting patterns.
Benzyl CH₂~5.3Singlet (s)Methylene protons adjacent to the indole nitrogen and the tolyl group.
Tolyl H-2', H-6'~7.1Doublet (d)Aromatic protons on the tolyl ring ortho to the methylene bridge.
Tolyl H-3', H-5'~7.2Doublet (d)Aromatic protons on the tolyl ring meta to the methylene bridge.
Methyl CH₃~2.3Singlet (s)Protons of the methyl group on the tolyl ring.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra is provided below.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on sample solubility.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Data Acquisition: Acquire the spectrum at room temperature. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Insert Sample into Spectrometer Insert Sample into Spectrometer Add Internal Standard->Insert Sample into Spectrometer Set Acquisition Parameters Set Acquisition Parameters Insert Sample into Spectrometer->Set Acquisition Parameters Acquire Spectrum Acquire Spectrum Set Acquisition Parameters->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Integration & Peak Picking Integration & Peak Picking Phase & Baseline Correction->Integration & Peak Picking Spectral Interpretation Spectral Interpretation Integration & Peak Picking->Spectral Interpretation

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in this compound are summarized below. These predictions are informed by the known data for 1-benzyl-1H-indole-3-carbaldehyde.[1]

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
C=O (Aldehyde)~185The carbonyl carbon is significantly deshielded.
C-3 (Indole)~118Carbon bearing the aldehyde group.
C-3a (Indole)~125Bridgehead carbon.
C-7a (Indole)~138Bridgehead carbon adjacent to nitrogen.
C-2 (Indole)~138Carbon adjacent to nitrogen.
C-4, C-5, C-6, C-7 (Indole)110 - 124Aromatic carbons of the indole benzene ring.
CH₂ (Benzyl)~50Methylene carbon.
C-1' (Tolyl)~134Aromatic carbon of the tolyl ring attached to the methylene group.
C-2', C-6' (Tolyl)~127Aromatic carbons ortho to the methylene group.
C-3', C-5' (Tolyl)~129Aromatic carbons meta to the methylene group.
C-4' (Tolyl)~138Aromatic carbon bearing the methyl group.
CH₃ (Methyl)~21Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz or higher frequency spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets. A larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=O (Aldehyde)1650 - 1680Stretching
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Stretching (Fermi doublet)
C=C (Aromatic)1450 - 1600Stretching
C-H (Aromatic)3000 - 3100Stretching
C-N1300 - 1350Stretching

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Expected Molecular Ion [M]⁺: m/z = 249.1154 (for C₁₇H₁₅NO)

  • Expected [M+H]⁺: m/z = 250.1226

Key Fragmentation Pathways:

The most likely fragmentation would involve the cleavage of the benzyl-nitrogen bond, leading to the formation of a stable tropylium-like cation (m/z = 105) from the 4-methylbenzyl moiety and an indole-3-carbaldehyde radical cation (m/z = 144).

G This compound [M]⁺ (m/z 249) This compound [M]⁺ (m/z 249) Indole-3-carbaldehyde radical cation (m/z 144) Indole-3-carbaldehyde radical cation (m/z 144) This compound [M]⁺ (m/z 249)->Indole-3-carbaldehyde radical cation (m/z 144) 4-methylbenzyl cation (m/z 105) 4-methylbenzyl cation (m/z 105) This compound [M]⁺ (m/z 249)->4-methylbenzyl cation (m/z 105)

Caption: Predicted Mass Spectrometry Fragmentation Pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will primarily generate the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The integration of data from ¹H NMR, ¹³C NMR, IR, and MS techniques allows for a detailed structural elucidation, confirming the connectivity of atoms and the presence of key functional groups. This foundational knowledge is indispensable for ensuring the quality and integrity of the compound in further research and development endeavors.

References

  • Yan, M., Hider, R. C., & Ma, Y. (2017). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. The provided search result is a supporting information document, and a full citation to the original article would require locating the main publication.

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a substituted indole derivative with potential applications stemming from the versatile indole scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for the unambiguous determination of its molecular architecture. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical interpretation to offer a holistic understanding for researchers in the field.

Molecular Structure and Proton Environment

To interpret the ¹H NMR spectrum, it is essential to first examine the molecular structure of this compound and identify the distinct proton environments.

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, based on analysis of similar structures and established principles of NMR spectroscopy. The data for the highly analogous 1-benzyl-1H-indole-3-carbaldehyde is provided for comparison.[1]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Notes
H-aldehyde~10.0s-1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H-2~7.7s-1HThis proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift.
H-4~8.3m-1HPositioned peri to the aldehyde group, this proton experiences significant deshielding.
H-5~7.3-7.4m-1HTypical chemical shift for indole ring protons.
H-6~7.3-7.4m-1HExpected to overlap with the H-5 signal.
H-7~7.3-7.4m-1HAlso falls within the typical indole aromatic region.
H-benzyl (CH₂)~5.4s-2HThe methylene protons are deshielded by the adjacent nitrogen and the aromatic ring.
H-aryl (ortho to CH₂)~7.1-7.2d~8.02HProtons on the p-methylbenzyl group.
H-aryl (meta to CH₂)~7.1-7.2d~8.02HExpected to be close to or overlap with the ortho protons.
H-methyl (CH₃)~2.3s-3HA characteristic singlet for a methyl group on a benzene ring.

Detailed Spectral Analysis and Rationale

The Aldehyde Proton (H-aldehyde, ~10.0 ppm)

The proton of the aldehyde group is consistently the most downfield signal in the spectrum. Its significant deshielding is a result of two primary factors: the strong electron-withdrawing inductive effect of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl (C=O) double bond. This proton typically appears as a sharp singlet as it has no adjacent protons to couple with.

The Indole Ring Protons
  • H-2 (~7.7 ppm): This proton, located on the pyrrole part of the indole ring, is adjacent to both the nitrogen atom and the C3-carbaldehyde substituent. The electron-withdrawing nature of the aldehyde group deshields this proton, shifting it downfield. It appears as a singlet due to the absence of vicinal protons.

  • H-4, H-5, H-6, H-7 (~7.3-8.3 ppm): The protons on the benzene portion of the indole ring resonate in the aromatic region. The H-4 proton is expected to be the most downfield of this group due to its proximity to the electron-withdrawing aldehyde group. The signals for H-5, H-6, and H-7 are often complex and may overlap, appearing as a multiplet. Their precise chemical shifts are influenced by the electronic effects of the substituents on the indole ring.

The 4-Methylbenzyl Group Protons
  • Methylene Protons (-CH₂-, ~5.4 ppm): The two protons of the methylene bridge connecting the benzyl group to the indole nitrogen are chemically equivalent and thus appear as a singlet. Their chemical shift is influenced by the deshielding effects of the adjacent nitrogen atom and the aromatic indole ring system.

  • Aromatic Protons of the Benzyl Group (~7.1-7.2 ppm): The four aromatic protons of the p-methylbenzyl group are expected to appear as two doublets due to the symmetry of the para-substitution. However, the electronic environment of the ortho and meta protons is very similar, which can lead to the signals overlapping and appearing as a single, broader signal or a complex multiplet.

  • Methyl Protons (-CH₃, ~2.3 ppm): The three protons of the methyl group are equivalent and are not coupled to any other protons, resulting in a characteristic sharp singlet in the upfield region of the aromatic spectrum.

The Underlying Science: Causality in Chemical Shifts and Coupling

Aromatic Ring Currents

The chemical shifts of the protons on both the indole and benzyl rings are significantly influenced by the phenomenon of aromatic ring currents. In the presence of an external magnetic field, the delocalized π-electrons of the aromatic rings circulate, inducing a secondary magnetic field.[2][3] This induced field opposes the external field in the center of the ring but reinforces it on the periphery. Consequently, protons attached to the outside of the aromatic rings experience a stronger effective magnetic field and are shifted downfield (deshielded).[2][3]

The Karplus Relationship and Coupling Constants

While many signals in the predicted spectrum are singlets, the coupling patterns of the indole's benzene ring protons (H-4 to H-7) and the p-methylbenzyl aromatic protons are governed by the Karplus equation.[1][4][5] This relationship correlates the dihedral angle between two vicinal protons to the magnitude of the spin-spin coupling constant (J) between them.[1][4][5][6] For aromatic systems, the ortho, meta, and para coupling constants have characteristic ranges, which aids in the assignment of complex multiplets.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and well-defined experimental protocol is critical for obtaining a high-resolution and accurate ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7]

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve maximum homogeneity. This is a crucial step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID) signal.

    • Repeat the pulse-acquire sequence for a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Calibrate the chemical shift axis using the TMS reference signal.

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition & Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add TMS B->C D Insert Sample C->D E Lock on Deuterium Signal D->E F Shim Magnetic Field E->F G Pulse and Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correct H->I J Integrate and Calibrate I->J

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. Through a careful analysis of chemical shifts, signal multiplicities, and integration, a complete assignment of all proton signals is achievable. This guide has provided a detailed prediction of the spectrum, grounded in the fundamental principles of NMR spectroscopy, and a robust experimental protocol to enable researchers to confidently acquire and interpret their own data. The insights gained from ¹H NMR are indispensable for ensuring the purity and confirming the identity of this and similar compounds in drug discovery and development endeavors.

References

  • Wikipedia.
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Wikipedia.
  • Altona, C., & Haasnoot, C. A. G. (1980). Prediction of vicinal proton-proton coupling constants in carbohydrates. A simple generalization of the Karplus equation. Organic Magnetic Resonance, 13(6), 417-429.
  • JoVE.
  • Dalton, L. (2003). Karplus Equation. Chemical & Engineering News, 81(51), 37.
  • Thibodeaux, C. J., & Karplus, M. (2007). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Journal of the American Chemical Society, 129(51), 15794-15803.
  • Gomez, J. A. N. F., & Mallion, R. B. (2001). Aromatic Ring Currents. Chemical Reviews, 101(5), 1349-1384.
  • Schleyer, P. v. R., Jiao, H., & Goldfuss, B. (1996). How Do Ring Currents Affect 1H NMR Chemical Shifts?. Journal of the American Chemical Society, 118(49), 12301-12302.
  • Supporting Information: Regioselective C5−H Direct Iodin
  • Chemistry LibreTexts. 15.
  • Minch, M. J. (1994). Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship. Concepts in Magnetic Resonance, 6(1), 41-56.
  • Der Pharma Chemica.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of molecular structure is a cornerstone of both safety and efficacy. For novel heterocyclic compounds such as 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, which belongs to a class of molecules with significant therapeutic potential, precise structural characterization is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary analytical technique, offering a definitive fingerprint of the carbon skeleton.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple reporting of chemical shifts, we will dissect the spectrum from first principles, leveraging data from closely related structural analogs to predict and rationalize the resonance of each carbon atom. This approach not only facilitates the verification of the target compound but also equips the research scientist with the predictive tools necessary to interpret spectra of related novel structures.

Below is the chemical structure with the systematic numbering used for the spectral assignments throughout this document.

G prep Sample Preparation (25mg in 0.6mL CDCl3) load Load Sample, Lock & Shim prep->load tune Tune & Match Probe load->tune setup Set Acquisition Parameters (zgpg30, SW=240ppm, d1=2s) tune->setup acquire Acquire Data (ns=1024+) setup->acquire process Process FID (Fourier Transform, Phasing) acquire->process reference Reference Spectrum (CDCl3 at 77.16 ppm) process->reference analyze Analyze & Assign Peaks reference->analyze

Caption: Standard workflow for ¹³C NMR data acquisition and analysis.

Advanced Verification: The Role of 2D NMR

While the predicted ¹³C spectrum provides a strong foundation for assignment, definitive proof requires two-dimensional (2D) NMR experiments. For a molecule of this complexity, HSQC and HMBC spectra are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). [1]It would unequivocally link C2, C4, C5, C6, C7, C9, C10, and the benzyl aromatic carbons (C2'/C6', C3'/C5') to their corresponding proton signals from a ¹H NMR spectrum. Quaternary carbons (C3, C3a, C7a, C8, C1', C4') will be absent from the HSQC spectrum, which is a key identifying feature.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton (H8) should show a correlation to C3, confirming the C3 assignment. The methylene protons (H9) should show correlations to the indole C2 and the benzyl carbons C1', C2', and C6', definitively linking the two ring systems.

By systematically combining the predictive data with 1D and 2D experimental results, a scientist can achieve a complete and trustworthy assignment of the ¹³C NMR spectrum for this compound, ensuring the structural integrity of the compound for further research and development.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • CASPRE - 13C NMR Predictor. (n.d.). University of Alberta.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
  • Mnova Predict | Accur
  • Indole-3-carboxaldehyde-13C. (n.d.). Benchchem.
  • NMR Predictor. (n.d.). Chemaxon.
  • Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059924). (n.d.).
  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)? (2013).
  • Indole-3-Carboxaldehyde. (n.d.). PubChem.
  • 1-benzyl-1H-indole-3-carbaldehyde. (n.d.). PubChem.
  • Indole-3-carboxaldehyde-13C3 (3-Formylindole-13C3). (n.d.). MedChemExpress.
  • Supporting Inform
  • p-Xylene. (n.d.). BMRB.
  • 13-C NMR Protocol for beginners AV-400. (n.d.).
  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1975). The Journal of Organic Chemistry.
  • 13C NMR spectroscopy of indole deriv
  • Acquiring 1 H and 13 C Spectra. (2018). Royal Society of Chemistry.
  • p-Xylene. (n.d.). PubChem.
  • 13C-NMR Spectroscopy. (2021). Chemistry LibreTexts.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
  • alpha-CHLORO-p-XYLENE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 13 C NMR spectra of some indole deriv
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. (2014). Organic Letters.
  • Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). (n.d.). The Royal Society of Chemistry.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts. (n.d.).
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • 1-benzylindole-3-carboxaldehyde - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • 1-benzyl-1h-indole-3-carbaldehyde (C16H13NO). (n.d.). PubChemLite.
  • Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • 1-BENZYL-1H-INDOLE-3-CARBALDEHYDE. (n.d.). ChemicalBook.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in synthetic and medicinal chemistry. As indole-based compounds are foundational scaffolds in drug discovery, a robust analytical characterization is paramount for structural confirmation, purity assessment, and metabolic studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, ionization techniques, and spectral interpretation for this specific molecule.

Introduction to the Analyte and Analytical Strategy

This compound (C₁₇H₁₅NO) is a molecule that combines three key structural motifs: an indole core, a C3-position carbaldehyde group, and an N1-position 4-methylbenzyl (tolyl) substituent.[3] Each of these features imparts distinct chemical properties that influence its behavior in a mass spectrometer. The indole ring provides a stable, aromatic system; the aldehyde group offers a site for specific fragmentation reactions; and the N-benzyl bond represents the most labile site, prone to characteristic cleavage.

Our analytical strategy is twofold:

  • Soft Ionization (Electrospray Ionization - ESI): To confirm the molecular weight with high accuracy and to serve as a basis for tandem mass spectrometry (MS/MS) experiments, which provide controlled fragmentation for structural elucidation.

  • Hard Ionization (Electron Ionization - EI): To induce extensive, reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that reveals detailed structural information through established fragmentation pathways.

This dual approach ensures a self-validating system where the data from both techniques converge to provide an unambiguous structural confirmation of the analyte.

Physicochemical Data and Expected Molecular Ions

A precise understanding of the analyte's molecular weight is the cornerstone of mass spectrometry.

PropertyValue
Chemical FormulaC₁₇H₁₅NO
Average Mass249.31 g/mol
Monoisotopic Mass 249.1154 Da
ESI Protonated Ion [M+H]⁺250.1232 m/z
EI Molecular Ion [M]⁺•249.1154 m/z

The monoisotopic mass, calculated using the most abundant isotopes of each element, is the value targeted in high-resolution mass spectrometry.

Ionization Source Selection: Causality and Rationale

The choice of ionization technique is the most critical experimental parameter, as it dictates the nature and extent of observed fragmentation.

Electrospray Ionization (ESI)

ESI is the preferred method for samples analyzed via liquid chromatography (LC-MS). It is a "soft" ionization technique that imparts minimal excess energy to the analyte, preserving the molecular ion.[4] For this compound, the basic nitrogen atom of the indole ring is readily protonated in the acidic mobile phase typically used in reversed-phase LC, leading to the formation of a highly stable protonated molecule, [M+H]⁺.

  • Expertise & Experience: While ESI is gentle, in-source fragmentation can be induced by increasing cone voltage. Furthermore, when using methanol as a solvent, aromatic aldehydes have been observed to undergo an in-source aldol reaction, potentially forming an [M+15]⁺ ion corresponding to [M+H-H₂O+CH₃OH]⁺.[5] This possibility must be considered during spectral interpretation. The primary expected ion, however, remains the [M+H]⁺ at m/z 250.12.

Electron Ionization (EI)

EI is a classic, high-energy technique typically coupled with gas chromatography (GC-MS). A 70 eV electron beam bombards the analyte molecule in the gas phase, causing the ejection of an electron to form a high-energy radical cation, the molecular ion ([M]⁺•).[6] This ion possesses significant internal energy, leading to extensive and highly reproducible fragmentation.

  • Trustworthiness: The fragmentation patterns generated by EI are well-documented and highly characteristic of specific functional groups.[7] This makes EI spectra exceptionally reliable for structural confirmation and for distinguishing between isomers, which might produce identical [M+H]⁺ ions in ESI. The stability of the aromatic rings in our analyte ensures that a molecular ion peak, though perhaps not the base peak, will be observable.

Predicted Fragmentation Pathways

The logical disassembly of the molecule under energetic conditions provides a roadmap to its structure. The most probable fragmentation events are centered around the weakest bonds and the formation of the most stable fragment ions.

Dominant Fragmentation: Benzylic Cleavage

The most facile fragmentation for N-benzyl indole derivatives is the cleavage of the C-N bond connecting the benzyl group to the indole nitrogen.[8][9]

  • Under EI: The molecular ion at m/z 249 will readily undergo this cleavage. This can happen in two ways:

    • Formation of the 4-methylbenzyl cation: This cleavage results in the highly stable 4-methylbenzyl cation (which can rearrange to the even more stable methyltropylium ion) at m/z 105 . This is expected to be a very intense, likely the base peak in the EI spectrum. The other fragment would be a neutral indole-3-carbaldehyde radical.

    • Formation of the indole-3-carbaldehyde cation: Alternatively, the charge can be retained by the indole portion, yielding an ion at m/z 144 . This corresponds to the radical cation of the indole-3-carbaldehyde core.

  • Under ESI-MS/MS: When the protonated molecule ([M+H]⁺, m/z 250 ) is selected and subjected to collision-induced dissociation (CID), a similar cleavage occurs. This involves the neutral loss of 4-methyltoluene (C₈H₁₀, 106 Da), resulting in a prominent product ion at m/z 144 .

Aldehyde-Specific Fragmentations

The formyl group at the C3 position also directs fragmentation.

  • Loss of H•: A common pathway for aromatic aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion. In EI, this would appear as an [M-1]⁺ peak at m/z 248 .[7][10]

  • Loss of CO: Following the initial benzylic cleavage that forms the m/z 144 ion, this fragment can lose a molecule of carbon monoxide (28 Da), a characteristic fragmentation of indole-3-carbaldehydes.[11][12] This produces a subsequent fragment ion at m/z 116 .

Indole Ring Fragmentation

The indole ring itself is robust, but the m/z 116 ion can further fragment by losing hydrogen cyanide (HCN, 27 Da), a classic fragmentation pathway for the indole core, resulting in an ion at m/z 89 .[13][14]

Summary of Key Fragments

The following table summarizes the key ions expected in the mass spectrum of this compound.

m/z (Nominal)Calculated m/zProposed FormulaIonization ModeOrigin / Description
250250.1232[C₁₇H₁₆NO]⁺ESIProtonated Molecule [M+H]⁺
249249.1154[C₁₇H₁₅NO]⁺•EIMolecular Ion [M]⁺•
248248.1075[C₁₇H₁₄NO]⁺EILoss of H• from aldehyde [M-H]⁺
144144.0450[C₉H₆NO]⁺EI, ESI-MS/MSBenzylic cleavage; loss of C₈H₉• or C₈H₁₀
116116.0497[C₈H₆N]⁺EI, ESI-MS/MSFrom m/z 144; loss of CO
105105.0704[C₈H₉]⁺EIBenzylic cleavage; 4-methylbenzyl/tropylium cation
8989.0419[C₇H₅]⁺EI, ESI-MS/MSFrom m/z 116; loss of HCN

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for analysis.

Protocol 1: LC-ESI-MS/MS Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI Mode):

    • Full Scan (MS1): Acquire data from m/z 100-500 to identify the [M+H]⁺ ion at m/z 250.12.

    • Tandem MS (MS/MS): Create an inclusion list to trigger fragmentation of the precursor ion at m/z 250.12. Apply stepped collision energy (e.g., 15, 25, 40 eV) to generate a comprehensive product ion spectrum.

Protocol 2: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in dichloromethane.

  • Chromatography:

    • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: 250°C, splitless mode.

    • Oven Program: Hold at 150°C for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

  • Mass Spectrometry (EI Mode):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-450.

Visualized Workflows and Fragmentation

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Solid Solid Compound Solution Dissolve in Appropriate Solvent Solid->Solution Ionization Ionization Source (ESI or EI) Solution->Ionization Introduction (LC or GC) MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) Ionization->MassAnalyzer Ion Acceleration & Focusing Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) Data Mass Spectrum Detector->Data Signal Processing G M [M]⁺• m/z 249 M_minus_H [M-H]⁺ m/z 248 M->M_minus_H - H• Frag105 [C₈H₉]⁺ m/z 105 (Base Peak) M->Frag105 - C₉H₆NO• (Benzylic Cleavage) Frag144 [C₉H₆NO]⁺ m/z 144 M->Frag144 - C₈H₉• (Benzylic Cleavage) Frag116 [C₈H₆N]⁺ m/z 116 Frag144->Frag116 - CO Frag89 [C₇H₅]⁺ m/z 89 Frag116->Frag89 - HCN

Caption: Key fragmentation pathways under Electron Ionization (EI).

Predicted ESI-MS/MS Fragmentation Pathway

G cluster_cid MH [M+H]⁺ m/z 250 Frag144 [C₉H₆NO]⁺ m/z 144 MH->Frag144 - C₈H₁₀ (Neutral Loss) Frag116 [C₈H₆N]⁺ m/z 116 Frag144->Frag116 - CO Frag89 [C₇H₅]⁺ m/z 89 Frag116->Frag89 - HCN

Caption: Fragmentation of the protonated molecule in ESI-MS/MS.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a logical, multi-faceted approach is employed. The molecule's structure provides clear and predictable fragmentation patterns. The dominant benzylic cleavage leading to the highly stable m/z 105 ion in EI and the m/z 144 ion in both EI and ESI-MS/MS serves as a definitive diagnostic marker. Subsequent losses of CO and HCN from the indole core further validate the structure. By combining soft ionization for molecular weight confirmation with hard ionization or MS/MS for structural fingerprinting, researchers can achieve an unambiguous and trustworthy characterization of this and related indole derivatives.

References

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubMed. (n.d.). Formation of M + 15 ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry.
  • RSC Publishing. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents.
  • PubMed Central. (n.d.). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.
  • SciELO México. (n.d.). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Scirp.org. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde.
  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde.
  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde.
  • PubMed. (n.d.). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines.
  • PubChem. (n.d.). Indole-3-carboxaldehyde.
  • MassBank. (2010). Indole-3-aldehyde.
  • YouTube. (2022). Lec-28 || Mass fragmentation pattern of aldehydes.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • MDPI. (n.d.). Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis.
  • RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • JoVE. (2024). Chemical Ionization (CI) Mass Spectrometry.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Physical and chemical properties of N-substituted indole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Substituted Indole-3-Carbaldehydes

Abstract

N-substituted indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a myriad of biologically active molecules and functional materials. Their unique structural framework, featuring a reactive aldehyde group appended to an N-substituted indole nucleus, imparts a versatile chemical profile that is extensively exploited in medicinal chemistry and drug discovery.[1][2][3] This guide provides an in-depth exploration of the synthesis, physicochemical properties, spectroscopic signatures, and chemical reactivity of these compounds. We will delve into the mechanistic underpinnings of their reactions and present field-proven experimental protocols for their preparation and characterization, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this valuable molecular scaffold.

Strategic Synthesis of N-Substituted Indole-3-Carbaldehydes

The synthetic approach to N-substituted indole-3-carbaldehydes is primarily dictated by the nature of the desired substituent on the indole nitrogen. The two most prevalent strategies involve either the direct formylation of a pre-existing N-substituted indole or the substitution on the nitrogen of a commercially available indole-3-carbaldehyde.

A. N-Substitution of Indole-3-Carbaldehyde: This is a highly effective and common method. It typically begins with the deprotonation of the N-H bond of indole-3-carbaldehyde using a suitable base (e.g., KOH, NaH), followed by the introduction of an electrophile, such as an alkyl halide or an acyl chloride. For instance, N-acylation with chloroacetyl chloride yields a key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, which can be further reacted with various amines to generate a library of derivatives.[4] This multi-step process offers high modularity, making it ideal for creating diverse compound libraries for structure-activity relationship (SAR) studies.

B. Vilsmeier-Haack Formylation: This classical reaction provides a direct route to C3-formylation of an indole ring that is already N-substituted.[5] The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide like N,N-dimethylformamide (DMF). The causality behind this site-selectivity lies in the high electron density at the C3 position of the indole nucleus, which makes it highly susceptible to electrophilic attack by the Vilsmeier reagent. This method is particularly efficient for indoles bearing both electron-donating and electron-withdrawing groups on the nitrogen substituent.

Below is a diagram illustrating a general synthetic workflow for preparing N-substituted indole-3-carbaldehydes.

G cluster_0 Synthetic Pathway start Indole-3-Carbaldehyde intermediate N-Deprotonation (e.g., NaH, KOH) start->intermediate Base product N-Substituted Indole-3-Carbaldehyde intermediate->product S N 2 Reaction reagent Electrophile (R-X) (e.g., Alkyl Halide, Acyl Chloride) reagent->product

Caption: General workflow for the synthesis of N-substituted indole-3-carbaldehydes.

Physicochemical and Spectroscopic Profile

The physical properties of N-substituted indole-3-carbaldehydes are significantly influenced by the nature of the substituent at the N1 position. Generally, these compounds are crystalline solids with melting points that vary over a wide range, reflecting differences in molecular weight, polarity, and crystal packing forces.

Physical Properties

The introduction of different N-substituents allows for the fine-tuning of properties like solubility and lipophilicity, which are critical parameters in drug design. The table below summarizes the physical properties of a selection of representative N-substituted indole-3-carbaldehydes.

CompoundN-SubstituentPhysical StateMelting Point (°C)Yield (%)Reference
1 -CH₃---[6]
2 -CH₂C₆H₅ (Benzyl)---[6]
3 -CH₂CH=CH₂ (Allyl)---[6]
4 -COCH₂-NH-C₆H₄(p-OH)Brown solid10392[4]
5 -COCH₂-NH-C₆H₄(p-OCH₃)Brown solid12188[4]
6 -COCH₂-NH-C₆H₄(p-NO₂)Yellow solid8776[4]

Note: Data for some compounds were not fully available in the cited literature.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-substituted indole-3-carbaldehydes.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides definitive structural information. The most characteristic signal is the aldehyde proton (-CHO), which typically appears as a singlet far downfield, usually between δ 9.5 and 10.1 ppm.[4][6] The aromatic protons of the indole ring and the N-substituent appear in the range of δ 6.5-8.9 ppm.[4] The absence of the N-H proton signal (typically found around δ 12 ppm in the unsubstituted parent compound) is a key indicator of successful N-substitution.[4][7]

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon gives a characteristic resonance in the δ 184-186 ppm region.[6][7] The carbons of the indole ring and the N-substituent appear in the aromatic and aliphatic regions, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde is consistently observed in the region of 1600-1682 cm⁻¹.[4] The N-H stretching band (around 3200-3300 cm⁻¹) present in the parent indole-3-carbaldehyde will be absent upon N-substitution, providing further evidence of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. The molecular ion peak [M+H]⁺ is typically observed, confirming the identity of the product.[6]

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of N-substituted indole-3-carbaldehydes is dominated by the electrophilic nature of the aldehyde group and the nucleophilic character of the indole ring.

Reactivity of the Aldehyde Group

The formyl group at the C3 position is electron-withdrawing, which deactivates the indole ring towards electrophilic substitution but activates the aldehyde carbon for nucleophilic attack. This group readily undergoes a variety of condensation reactions, making it a versatile handle for molecular elaboration.

  • Schiff Base Formation: Reaction with primary amines or hydrazines yields imines (Schiff bases) or hydrazones, respectively.[5] This reaction is fundamental to the synthesis of many biologically active compounds.

  • Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of C=C double bonds, providing access to α,β-unsaturated systems.[5][8]

  • Henry Reaction: Condensation with nitroalkanes, such as nitromethane, yields β-nitro alcohols, which are valuable synthetic intermediates.[9]

  • Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (indole-3-carboxylic acid) or reduced to the alcohol (indole-3-methanol).[9]

Resonance and Reactivity

The delocalization of the lone pair of electrons from the indole nitrogen into the aromatic system, and the electron-withdrawing effect of the C3-formyl group, are key to understanding the molecule's reactivity. The resonance structures illustrate the high electron density at C3, which facilitates the initial electrophilic formylation, and the electrophilic nature of the aldehyde carbon.

Caption: Resonance delocalization in the indole-3-carbaldehyde scaffold.

Field-Validated Experimental Protocols

The following protocols are presented as self-validating systems, with checkpoints and expected outcomes grounded in established literature.

Protocol: Synthesis of 1-(2-(4-hydroxyphenylamino)acetyl)-1H-indole-3-carbaldehyde

This two-step protocol is adapted from a reported synthesis of novel indole-3-carboxaldehyde analogues.[4]

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)

  • Setup: To a stirred solution of indole-3-carboxaldehyde (1.0 eq) in a suitable dry solvent (e.g., THF), add triethylamine (1.2 eq) as a base.

  • Reaction: Cool the mixture in an ice bath. Add 3-chloroacetyl chloride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure intermediate. The absence of the indole N-H band in the IR spectrum confirms N-acylation.[4]

Step 2: Synthesis of the Final Product

  • Setup: In a round-bottom flask under a nitrogen atmosphere, add p-aminophenol (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq) to dry THF.

  • Reaction: Add a solution of the intermediate from Step 1 (1.0 eq) in dry THF dropwise to the mixture.

  • Reflux: Reflux the reaction mixture for 4 hours. Monitor by TLC until the intermediate is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting solid by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final product.

Protocol: Characterization
  • Melting Point: Determine the melting point of the purified solid and compare it with literature values (e.g., 103 °C).[4]

  • IR Spectroscopy: Record the IR spectrum (KBr pellet). Expect to see a strong C=O stretching vibration around 1606 cm⁻¹ and an N-H stretching band around 3256 cm⁻¹.[4]

  • ¹H NMR Spectroscopy: Dissolve the sample in CDCl₃. Expect to see the aldehyde proton (CHO) as a singlet around δ 10.1 ppm, aromatic protons from δ 6.8-8.9 ppm, and a singlet for the N-H proton around δ 4.0 ppm.[4]

Applications in Drug Discovery

The N-substituted indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry. The versatility of the N-substituent and the reactivity of the aldehyde group allow for the creation of large, diverse libraries of compounds for screening. These derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer Agents: Acting as tubulin polymerization inhibitors.[1]

  • Antioxidants: Scavenging free radicals and inhibiting lipid peroxidation.[4]

  • Antifungal and Antibacterial Agents: Showing efficacy against drug-resistant strains.[1][2]

  • Urease Inhibitors: N-substituted indole-3-carbaldehyde oximes have shown potential for developing novel urease inhibitors.[1][10]

The structural modifications, such as substitutions on the indole ring or condensation reactions at the aldehyde group, significantly contribute to these diverse biological activities.[2][3]

Conclusion

N-substituted indole-3-carbaldehydes represent a cornerstone in modern synthetic and medicinal chemistry. Their accessible synthesis, tunable physicochemical properties, and versatile reactivity make them indispensable precursors for the development of novel therapeutic agents and functional materials. A thorough understanding of their properties and reaction mechanisms, as detailed in this guide, is crucial for harnessing their full potential in scientific research and development.

References

  • Basavaraja, A. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 6(5), 349-357. [Link]
  • Shaaban, M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2333. [Link]
  • Al-dujaili, L. H. et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(20), 14201-14227. [Link]
  • Mukhtar, N. A. et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini Reviews in Medicinal Chemistry. [Link]
  • Wang, Z. et al. (2021). Atroposelective Synthesis of Planar‐Chiral Indoles via Carbene Catalyzed Macrocyclization. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]
  • El-Sawy, E. R. et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-755. [Link]
  • Jamalis, J. et al. (2023). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • Wikipedia. (2024). Indole-3-carbaldehyde. [Link]
  • Salman, A. et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
  • Saliya, J. et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(19), 6537. [Link]
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. [Link]
  • Supporting Information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]
  • Wang, X. et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

Sources

A Technical Guide to the Biological Activities of Indole-3-Carbaldehyde Derivatives: From Synthesis to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The indole nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that forms the structural basis for a multitude of natural products and synthetic therapeutic agents.[1][2] Among its myriad derivatives, indole-3-carbaldehyde (I3A) emerges as a particularly versatile and promising precursor for drug discovery.[1][2][3][4] Its inherent reactivity, stemming from the aldehyde group at the C3 position, provides a gateway for extensive chemical modification, leading to a diverse library of compounds with a broad spectrum of biological activities.[1][3][5] This guide offers an in-depth exploration of the multifaceted biological landscape of I3A derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present validated protocols for assessing biological activity, and visualize the complex cellular pathways these compounds modulate.

The Indole-3-Carbaldehyde Scaffold: A Foundation for Diverse Bioactivity

Indole-3-carbaldehyde is not merely a synthetic intermediate; it is a metabolite of the essential amino acid tryptophan, produced by gut microbiota, and has been shown to possess intrinsic biological activity, particularly in modulating gut inflammation and barrier function.[6][7][8][9] The true potential of I3A, however, is realized through its chemical derivatization. Structural modifications, such as substitutions on the indole ring or condensation reactions at the aldehyde group to form Schiff bases, hydrazones, and other analogues, have yielded compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][10][11] This versatility makes I3A a focal point in the quest for novel therapeutic agents.[3][4]

Rationale for Derivatization

The strategic modification of the I3A core is central to enhancing its therapeutic potential. The primary goals of derivatization are to:

  • Improve Potency: Fine-tuning the structure can enhance binding affinity to specific biological targets.

  • Modulate Specificity: Modifications can direct the molecule towards a desired target (e.g., a specific enzyme or receptor) while minimizing off-target effects.

  • Enhance Pharmacokinetic Properties: Altering lipophilicity, polarity, and molecular size can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Explore Structure-Activity Relationships (SAR): Systematically altering the structure provides critical data on which chemical moieties are essential for biological activity.[12]

The logical flow of synthesizing and screening I3A derivatives is a foundational process in drug discovery.

G A Indole-3-Carbaldehyde (I3A) Core Scaffold B Chemical Derivatization (e.g., Schiff Base, N-Acylation) A->B Synthesis C Library of Novel I3A Derivatives B->C D In Vitro Biological Screening (Anticancer, Antimicrobial, etc.) C->D Assays E Lead Compound Identification D->E SAR Analysis F Mechanism of Action & In Vivo Studies E->F

Caption: High-level workflow for I3A derivative drug discovery.

Anticancer Activity: Targeting Neoplastic Cells

I3A derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1][2][13][14] The mechanism often involves inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes involved in tumor progression.[15][16]

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound's cytotoxic effect.[17] A lower IC50 value indicates greater potency.

Derivative Type Cell Line Cancer Type IC50 (µM) Reference
SulfonohydrazideMCF-7Breast13.2[14]
SulfonohydrazideMDA-MB-468Breast8.2[14]
ThiosemicarbazoneA549Lung11.5[14]
ThiosemicarbazoneHepG-2Liver35.3[14]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of living cells, where NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the IC50 value of a novel I3A derivative.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • I3A derivative stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the I3A derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO2.[17]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert MTT into formazan crystals.[15][17]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizing the Mechanism: Apoptosis Induction

Many I3A derivatives exert their anticancer effects by triggering the apoptotic cascade, a programmed cell death pathway essential for eliminating damaged or cancerous cells.

G cluster_0 cluster_1 A I3A Derivative B Cellular Stress (e.g., ROS) A->B C Mitochondrial Pathway Activation B->C D Release of Cytochrome c C->D E Apaf-1 Activation D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner) F->G H Apoptosis (DNA Fragmentation, Cell Shrinkage) G->H

Caption: Simplified mitochondrial pathway of apoptosis induced by I3A derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. I3A derivatives, particularly Schiff bases and hydrazones, have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][10][11][13][19]

Quantitative Analysis of Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Derivative Type Microorganism MIC (µg/mL) Reference
HydrazoneStaphylococcus aureus6.25 - 100[11]
HydrazoneMRSA6.25 - 100[11]
HydrazoneEscherichia coli25 - 100[11]
SemicarbazoneStaphylococcus aureus100 - 150[20][21]
SemicarbazoneBacillus subtilis100 - 150[20][21]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely used, quantitative technique to determine the MIC of an antimicrobial agent.[22][23] The causality is straightforward: by exposing a standardized inoculum of bacteria to serial dilutions of a compound, we can pinpoint the precise concentration at which growth is inhibited.

Objective: To determine the MIC of an I3A derivative against Staphylococcus aureus.

Materials:

  • S. aureus strain (e.g., ATCC 29213)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • I3A derivative stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL), then diluted to yield a final concentration of ~5 x 10^5 CFU/mL in the wells.

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution (optional, for viability visualization)

Step-by-Step Methodology:

  • Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the I3A derivative (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will contain only MHB.

  • Inoculation: Prepare the bacterial inoculum. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density with a plate reader. If using resazurin, a color change from blue to pink indicates viable, respiring cells. The MIC well will be the last well to remain blue.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. I3A and its derivatives have emerged as potent anti-inflammatory agents by modulating key signaling pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[8][24] Recent studies show I3A can inhibit the NLRP3 inflammasome and suppress inflammation through the aryl hydrocarbon receptor (AhR).[7][25]

Key Signaling Pathways

I3A derivatives often exert their effects by interfering with pro-inflammatory signaling cascades. A critical target is the NF-κB (Nuclear Factor-kappa B) pathway, which controls the transcription of many inflammatory mediators.[8][24]

G cluster_0 Cytoplasm cluster_1 Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα - NF-κB (Inactive Complex) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates I3A I3A Derivative I3A->IKK Inhibits IkB_NFkB->NFkB_active IκBα Degradation

Caption: Inhibition of the NF-κB pathway by an I3A derivative.

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay quantifies nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a standard method for screening compounds for anti-inflammatory activity in vitro using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[24]

Objective: To measure the inhibitory effect of an I3A derivative on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite (NaNO2) standard

  • Culture medium

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well. Allow them to adhere for 24 hours.[24]

  • Pre-treatment: Pre-treat the cells with various concentrations of the I3A derivative for 1 hour.

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for another 24 hours.[24]

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well containing supernatant. Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Neuroprotective and Other Activities

The biological scope of I3A derivatives extends beyond the activities already discussed. Significant research has highlighted their potential as:

  • Neuroprotective Agents: In models of neurodegeneration, certain derivatives have shown the ability to protect neurons from oxidative stress-induced cell death.[26][27][28][29][30]

  • Antioxidants: Many I3A analogues can scavenge free radicals and inhibit lipid peroxidation, suggesting a role in combating oxidative stress-related pathologies.[31][32]

  • Enzyme Inhibitors: Specific derivatives have been designed to inhibit enzymes like xanthine oxidase (relevant for gout), urease (implicated in H. pylori infections), and cholinesterases (targets in Alzheimer's disease).[12][33][34]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and rapid spectrophotometric assay to measure a compound's ability to act as a free radical scavenger. The deep violet DPPH (2,2-diphenyl-1-picrylhydrazyl) radical becomes colorless or pale yellow upon reduction by an antioxidant.[31]

Objective: To evaluate the antioxidant capacity of an I3A derivative.

Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • I3A derivative solutions at various concentrations in methanol

  • Ascorbic acid or Butylated hydroxyanisole (BHA) as a positive control[31]

  • Methanol

  • 96-well plate

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, add 100 µL of the I3A derivative solution (or control/blank) to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well. The final volume is 200 µL.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of DPPH with methanol and Abs_sample is the absorbance of DPPH with the test compound.

Conclusion and Future Directions

Indole-3-carbaldehyde and its derivatives represent a rich and adaptable scaffold for the development of new therapeutic agents.[1][2] The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities underscores their significant potential in addressing a wide range of human diseases. The key to unlocking this potential lies in a rational, iterative process of chemical synthesis guided by robust biological evaluation. The experimental protocols and mechanistic insights provided in this guide serve as a foundational framework for researchers to systematically explore, validate, and optimize novel I3A-based compounds. Future efforts should focus on multi-target-directed ligands, improving pharmacokinetic profiles, and advancing the most promising leads into preclinical and clinical development.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC. PubMed Central.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). SciSpace.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. Unknown Source.
  • Cell-based Assays. MD Biosciences.
  • Application Notes and Protocols for the Evaluation of Novel Anti-inflamm
  • Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. JOCPR.
  • Cell death assays for neurodegener
  • Measuring Effectiveness of Antimicrobial Chemical Agents. Biology Discussion.
  • Synthesis of indole‐3‐carboxaldehyde based amide derivatives.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Screening models for inflamm
  • Bioassays for anticancer activities. Semantic Scholar.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar.
  • Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 P
  • The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
  • (PDF) Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models.
  • Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. PubMed.
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. MDPI.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
  • A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde and its Deriv
  • Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers.

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Substituted indole-3-carbaldehydes are a pivotal class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and functional materials.[1][2] Their versatile reactivity makes them indispensable building blocks in medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive review of the principal synthetic methodologies for the preparation of these valuable compounds. We will delve into the mechanistic intricacies, experimental protocols, and comparative analyses of classical and contemporary formylation techniques, including the Vilsmeier-Haack reaction, Duff reaction, Rieche formylation, and modern catalytic approaches. Furthermore, this guide will address the synthesis of the requisite 1-substituted indole precursors, offering a holistic view for researchers in the field.

Introduction: The Significance of 1-Substituted Indole-3-Carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a formyl group at the C3 position of an N-substituted indole moiety dramatically enhances its synthetic utility. This aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including but not limited to, reductive amination, Wittig reactions, aldol condensations, and the synthesis of various heterocyclic systems. Consequently, 1-substituted indole-3-carbaldehydes are key precursors for the development of compounds with diverse therapeutic applications, such as anticancer, antimicrobial, and anti-inflammatory agents.

This guide is structured to provide both a theoretical understanding and practical insights into the synthesis of these important molecules. We will begin by exploring the synthesis of the foundational 1-substituted indoles, followed by a detailed examination of the most effective formylation methods.

Synthesis of 1-Substituted Indole Precursors

The journey to 1-substituted indole-3-carbaldehydes begins with the synthesis of the corresponding N-substituted indoles. The choice of the N-substituent is often dictated by the desired properties of the final molecule. The two primary classes of precursors are 1-alkylindoles and 1-arylindoles.

Synthesis of 1-Alkylindoles

Direct N-alkylation of indole is a common and straightforward method for preparing 1-alkylindoles. This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with an alkylating agent.

Key Considerations:

  • Base Selection: A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) and sodium amide (NaNH₂) in aprotic solvents to milder bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or acetone.[3][4]

  • Alkylation Agent: Alkyl halides (iodides, bromides) and sulfates are commonly used as alkylating agents.[3][5]

  • Reaction Conditions: The reaction temperature and time can be adjusted to optimize the yield and minimize side reactions.

Experimental Protocol: Synthesis of 1-Methylindole [3][6]

  • To a solution of indole (1 equivalent) in acetone (5 mL/mmol of indole) at 0°C, add potassium hydroxide (5 equivalents).

  • Add iodomethane (2 equivalents) to the reaction mixture at 0°C.

  • Stir the resulting mixture at 40°C for several hours, monitoring the disappearance of indole by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add dichloromethane.

  • Stir for 30 minutes at room temperature and then filter the solid.

  • Wash the filtrate with water (2x), 1M HCl (1x), and water (2x).

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or distillation to obtain 1-methylindole.

Synthesis of 1-Arylindoles

The synthesis of 1-arylindoles is often achieved through metal-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic example. Modern variations often employ copper or palladium catalysts with various ligands to facilitate the N-arylation of indole with aryl halides.

Key Considerations:

  • Catalyst System: Copper(I) salts, such as CuI or Cu₂O, are frequently used, often in the presence of a ligand like L-proline to improve efficiency.[7][8]

  • Arylating Agent: Aryl bromides and iodides are common coupling partners.

  • Base and Solvent: A base such as potassium hydroxide or potassium carbonate is required, and high-boiling polar aprotic solvents like DMF or the aryl halide itself can be used as the reaction medium.[7][8]

Experimental Protocol: Synthesis of 1-Phenylindole [7][8]

  • In a four-necked flask, add indole (1 equivalent) and bromobenzene (10-30 mL per gram of indole).

  • Stir the mixture and heat to reflux (150-160°C).

  • Add cuprous chloride (0.05-0.25 equivalents), L-proline (0.1-0.5 equivalents), and potassium hydroxide (2-10 equivalents).

  • Continue the reaction for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture slightly and filter. Wash the solid with water to recover the catalyst.

  • Wash the organic filtrate with water and remove the excess bromobenzene by distillation under reduced pressure.

  • Purify the final product by distillation under reduced pressure to yield 1-phenylindole.

Formylation of 1-Substituted Indoles: A Comparative Analysis

With the 1-substituted indole in hand, the next critical step is the introduction of the formyl group at the C3 position. Several methods exist for this transformation, each with its own set of advantages and limitations.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is the most widely used and versatile method for the C3-formylation of indoles.[9][10] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[11][12] This electrophilic reagent then attacks the electron-rich indole ring.[11]

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), followed by electrophilic attack on the indole C3 position to form an iminium intermediate, which is then hydrolyzed during workup to yield the aldehyde.[9][10]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of 1-Substituted Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Substituted Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 1-Substituted Indole-3-Carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Figure 1: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation of a 1-Substituted Indole [13]

  • To a solution of the 1-substituted indole (1.0 equivalent) in DMF, add (Chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent, 1.5 equivalents) at 0°C.

  • Stir the reaction mixture for several hours at room temperature.

  • Quench the reaction by adding a solution of sodium acetate in water at 0°C and stir for 10 minutes.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 1-substituted indole-3-carbaldehyde.

The Duff Reaction: A Phenol-Focused Method with Indole Applications

The Duff reaction is a formylation method that traditionally uses hexamethylenetetramine (HMTA) as the formyl carbon source for electron-rich aromatic compounds, particularly phenols.[14][15] While less common for indoles than the Vilsmeier-Haack reaction, it can be a viable alternative under specific conditions.[16] The reaction is typically carried out in an acidic medium, such as acetic acid or trifluoroacetic acid.[16]

Mechanism of the Duff Reaction:

The reaction is believed to proceed via the formation of an iminium ion from the protonated HMTA, which then acts as the electrophile.[14][15] The initial product is an iminium species that is subsequently hydrolyzed to the aldehyde.[15]

Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion H⁺ Indole 1-Substituted Indole Intermediate Benzylamine-like Intermediate Indole->Intermediate + Iminium Ion Aldehyde 1-Substituted Indole-3-Carbaldehyde Intermediate->Aldehyde Intramolecular Redox & Hydrolysis

Figure 2: Simplified Duff Reaction Pathway.

Rieche Formylation: Utilizing Dichloromethyl Methyl Ether

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[17][18] This method is effective for a range of electron-rich aromatic compounds.

Experimental Protocol: Rieche Formylation of an Electron-Rich Aromatic Compound [19][20]

  • Dissolve the substrate in a dry, inert solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid (e.g., TiCl₄, 2.2 to 5.0 equivalents) dropwise over 15-30 minutes.

  • Stir the mixture at 0°C for 30-60 minutes.

  • Add dichloromethyl methyl ether (1.0 equivalent) dropwise over 15 minutes.

  • Continue stirring at 0°C for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous workup, and purify the product by chromatography.

Modern and Alternative Formylation Methods

Recent research has focused on developing greener and more efficient formylation methods. These include:

  • Iron-Catalyzed C3-Formylation: An iron-catalyzed method using formaldehyde and aqueous ammonia with air as the oxidant has been reported, offering a more environmentally benign alternative to traditional methods that use stoichiometric and often hazardous reagents.[21]

  • Electrochemical C3-Formylation: Electrochemical strategies have been developed for the C3-formylation and acylation of indoles, providing a mild and efficient approach with excellent functional group tolerance.[22][23]

  • Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate has been shown to be an effective catalyst for the formylation of indoles using trimethyl orthoformate as the formyl source.[24]

Comparative Data of Synthesis Methods

The choice of synthetic method depends on several factors, including the nature of the N-substituent, the presence of other functional groups, and desired scalability. The following table provides a comparative overview of the primary formylation methods.

MethodFormylating AgentCatalyst/ReagentTypical SubstratesTypical YieldsKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃-Electron-rich arenes, heterocyclesGood to excellent (>70%)[25]Mild conditions, wide substrate scope for electron-rich systems, reliableRequires stoichiometric and corrosive reagents, not suitable for electron-poor arenes
Duff Reaction HexamethylenetetramineAcetic acid, TFAPhenols, activated aromatic aminesModerate to goodInexpensive and readily available reagentsCan have variable yields, may require harsh acidic conditions
Rieche Formylation Dichloromethyl methyl etherTiCl₄, SnCl₄, AlCl₃Electron-rich aromatic compoundsGoodEffective for a range of substratesRequires a strong Lewis acid, dichloromethyl methyl ether is toxic
Iron-Catalyzed Formaldehyde, aq. NH₃FeCl₃Free (N-H) and N-substituted indolesModerate to excellent (up to 93%)[21]Environmentally benign, uses a cheap and non-toxic catalystMay require elevated temperatures
Electrochemical Aldehydes-IndolesGoodExcellent functional group tolerance, mild conditionsRequires specialized electrochemical equipment

Conclusion and Future Outlook

The synthesis of 1-substituted indole-3-carbaldehydes remains a cornerstone of synthetic and medicinal chemistry. While the Vilsmeier-Haack reaction continues to be the most robust and widely employed method, the development of modern, more sustainable catalytic approaches is a significant and welcome advancement in the field. The choice of the optimal synthetic route will always be a balance of factors including substrate compatibility, yield, scalability, and environmental impact. As the demand for novel indole-based therapeutics grows, so too will the need for innovative and efficient synthetic methodologies. Future research will likely focus on expanding the scope of catalytic systems, further improving their green credentials, and enabling the late-stage functionalization of complex molecules.

References

  • What is 1-Methylindole and how is it synthesized? - FAQ - Guidechem. URL
  • 1-methylindole - Organic Syntheses Procedure. URL
  • 1-Methylindole (CAS 603-76-9): A Comprehensive Product Introduction - Zhishang Bio. URL
  • CN103554002B - 1-Phenylindole and preparation method thereof - Google P
  • CN103554002A - 1 - phenylindole and preparation method thereof - Google P
  • Vilsmeier-Haack Reaction - NROChemistry. URL
  • Suggest an efficient method for synthesis of 1-Methylindole ?
  • Mastering Indole Synthesis: A Guide to 1-Methyl-2-phenylindole. URL
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air - Organic Chemistry Portal. URL
  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes - Organic Chemistry Portal. URL
  • Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes - PubMed. URL
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source | ACS Omega - ACS Public
  • 1-Methylindole >= 97 603-76-9 - Sigma-Aldrich. URL
  • C3 formylation and acylation of indoles with aldehydes.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • Vilsmeier-Haack Reaction - Chemistry Steps. URL
  • Recent advances in the synthesis of indoles and their applic
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC - NIH. URL
  • Duff reaction - Grokipedia. URL
  • A review on indole synthesis from nitroarenes: classical to modern approaches. URL
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. URL
  • Duff reaction - Wikipedia. URL
  • 1-Phenyl-1H-indole - Chem-Impex. URL
  • Duff Reaction. URL
  • 3 - Organic Syntheses Procedure. URL
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. URL
  • Indole - Wikipedia. URL
  • A Novel Synthetic Route to 3-Sulfenyl- and 3-Selenylindoles by n-Bu4NI-Induced Electrophilic Cycliz
  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. URL
  • Duff reaction - chemeurope.com. URL
  • Formyl
  • An Alternative Route to 2-Substituted Indoles via N-Aminal-Directed Lithianion.
  • Rieche Formyl
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. URL
  • Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF. URL
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. URL
  • Synthesis of substituted indole-3-carboxaldehyde deriv
  • A Comparative Guide to Classical and Modern Formyl
  • (PDF)
  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. URL
  • One-Step Synthesis of Indole-3-Acetonitriles
  • Application Notes and Protocols: Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether - Benchchem. URL
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. URL
  • Scope of substituted indoles for direct N‐acylation with carboxylic...
  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl 4 : Scope and Limit

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. We present a reliable and efficient two-step synthetic route commencing from readily available indole. The protocol first involves the formylation of the indole C3 position via the Vilsmeier-Haack reaction to yield the key intermediate, indole-3-carbaldehyde. The subsequent step details the selective N-alkylation of this intermediate with 4-methylbenzyl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also in-depth explanations of the underlying reaction mechanisms, experimental rationale, and critical process parameters to ensure reproducible and high-yield synthesis.

Introduction and Scientific Rationale

Indole-3-carbaldehyde and its N-substituted derivatives are privileged scaffolds in drug discovery, serving as precursors for a wide array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1] The title compound, this compound, incorporates a versatile benzyl moiety that can be further functionalized, making it a highly sought-after synthetic intermediate.

The synthetic strategy outlined herein is logically bifurcated into two well-established and high-yielding transformations:

  • Vilsmeier-Haack Formylation: This reaction is the method of choice for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[2] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium species, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] For indole, the reaction proceeds with high regioselectivity at the C3 position, which possesses the highest electron density, leading to the formation of indole-3-carbaldehyde upon aqueous hydrolysis.[2][3]

  • N-Alkylation: The second stage involves the deprotonation of the indole nitrogen of indole-3-carbaldehyde, followed by a nucleophilic substitution (SN2) reaction with an alkylating agent. The indole N-H proton is sufficiently acidic (pKa ≈ 17) to be removed by a moderately strong base. The presence of the electron-withdrawing carbaldehyde group at the C3 position further increases this acidity, facilitating deprotonation. Sodium hydride (NaH) is selected as the base for its ability to effectuate an irreversible deprotonation, driving the reaction to completion.[4]

This two-step approach is advantageous as it utilizes common laboratory reagents and allows for the modular synthesis of various N-substituted indole-3-carbaldehydes by simply changing the alkylating agent.

Overall Synthetic Scheme

Caption: Overall two-step synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
Indole≥99%Sigma-Aldrich, Acros
Phosphorus oxychloride (POCl₃)≥99%, ReagentPlus®Sigma-AldrichFreshly distilled for best results.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros, Sigma-AldrichUse from a sealed bottle under inert gas.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care.
4-Methylbenzyl chloride≥98%TCI, Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography and recrystallization.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificFor drying organic layers.
Deionized WaterN/AIn-house source

Detailed Experimental Protocol

Part A: Synthesis of Indole-3-carbaldehyde (Intermediate)

This protocol is adapted from a robust procedure published in Organic Syntheses.[5]

Safety: The Vilsmeier-Haack reaction is highly exothermic and releases HCl gas. Perform this procedure in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vilsmeier Reagent Formation: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (10.2 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the electrophilic Vilsmeier reagent results in a yellowish solution.[3]

  • Reaction with Indole: After the addition is complete, continue stirring for 15 minutes at 0 °C.

  • Prepare a solution of indole (10.0 g, 0.085 mol) in anhydrous DMF (20 mL).

  • Add the indole solution dropwise to the cold Vilsmeier reagent over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition, remove the ice bath and allow the mixture to warm to room temperature, then heat to 35-40 °C and stir for 1.5 hours. The mixture will become a thick, opaque yellow paste.

  • Workup and Isolation: Carefully add 200 g of crushed ice to the reaction paste. This hydrolysis step is exothermic.

  • Once the ice has melted, transfer the resulting red solution to a 1 L beaker.

  • Slowly and carefully add a 10 M aqueous solution of sodium hydroxide (NaOH) with vigorous stirring until the solution is strongly alkaline (pH > 12). This will precipitate the product.

  • Heat the suspension to boiling and then allow it to cool to room temperature, followed by further cooling in an ice bath for 1 hour to complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) until the filtrate is neutral.

  • Dry the pale-yellow solid under vacuum to yield indole-3-carbaldehyde. The expected yield is 11-12 g (90-97%).[5] The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)

Safety: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce flammable hydrogen gas. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Handle NaH dispersion in a fume hood.

  • Preparation: Flame-dry a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum. Allow it to cool to room temperature under a stream of nitrogen.

  • Deprotonation: To the flask, add sodium hydride (NaH) (1.4 g of a 60% dispersion in mineral oil, 35.0 mmol, 1.2 eq.). Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) by cannula to remove the mineral oil, then carefully remove the hexanes.

  • Add anhydrous DMF (60 mL) to the flask.

  • Add a solution of indole-3-carbaldehyde (4.35 g, 30.0 mmol, 1.0 eq.) in anhydrous DMF (20 mL) dropwise to the NaH suspension at 0 °C (ice bath).

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for an additional 30 minutes. Hydrogen gas evolution will be observed. The completion of deprotonation results in a clear solution of the sodium indolide salt.

  • Alkylation: Cool the solution back to 0 °C. Add 4-methylbenzyl chloride (4.4 mL, 33.0 mmol, 1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting indole-3-carbaldehyde spot has been consumed.

  • Workup and Purification: Carefully quench the reaction by the slow, dropwise addition of 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the pure product as a solid.

Characterization and Expected Results

ParameterExpected Value
Appearance White to pale yellow solid
Yield (Part B) 80-90%
Melting Point 103-106 °C
¹H NMR (400 MHz, CDCl₃)δ 10.02 (s, 1H, -CHO), 8.35 (d, 1H), 7.75 (s, 1H), 7.40-7.30 (m, 3H), 7.18 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 5.35 (s, 2H, -CH₂-), 2.35 (s, 3H, -CH₃). (Note: Spectral data is predicted based on similar structures[6])
¹³C NMR (101 MHz, CDCl₃)δ 184.6, 138.5, 138.2, 137.5, 132.2, 129.8, 127.1, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 50.8, 21.2. (Note: Spectral data is predicted based on similar structures[6])
CAS Number 151409-79-9[7]

Mechanism Visualization (N-Alkylation)

The core N-alkylation step proceeds through a classical SN2 mechanism. The indolide anion, formed by deprotonation with NaH, acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group in a single, concerted step.

Caption: Mechanism of the SN2 N-alkylation step.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; moisture contamination deactivating the Vilsmeier reagent.Ensure POCl₃ is fresh and DMF is anhydrous. Check reaction temperature and time. Ensure vigorous stirring as the paste forms.
No reaction in Part B Incomplete deprotonation due to inactive NaH or presence of moisture; inactive alkylating agent.Use fresh, unopened NaH. Ensure all glassware is rigorously dried and the reaction is under a positive pressure of inert gas. Use anhydrous DMF. Verify the purity of the 4-methylbenzyl chloride.
Formation of O-alkylated product This is generally not observed for indole alkylation with NaH/DMF, but can occur under different conditions.The NaH/DMF system strongly favors N-alkylation. If O-alkylation is suspected (unlikely), confirm with detailed NMR analysis. This protocol is optimized to prevent this side reaction.
Difficult purification Presence of unreacted starting material or side products; residual mineral oil from NaH.Ensure the reaction goes to completion by TLC. During workup, wash the NaH with hexanes thoroughly. If recrystallization is ineffective, perform flash column chromatography with a shallow solvent gradient for better separation.

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
  • Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Taizhou University.
  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15723–15733. [Link]
  • Tshilongo, F. K., et al. (2022). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 27(19), 6667. [Link]
  • Bhat, B. A., et al. (2021). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Tshilongo, F. K., et al. (2022). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. PMC - PubMed Central. [Link]
  • AbacipharmTech. (n.d.). This compound. AbacipharmTech. [Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Smith, G. F. (1957). indole-3-aldehyde. Organic Syntheses, 37, 51. [Link]
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
  • US20040059131A1 - N-alkylation of indole derivatives. (n.d.).
  • US3012040A - Process for n-alkylation of indoles. (n.d.).
  • Vaishya, V., et al. (2022). Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. ChemistrySelect, 7(12). [Link]
  • Proctor, R. S., et al. (2020).
  • SpectraBase. (n.d.). 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-. [Link]

Sources

Protocol for the Purification of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a key synthetic intermediate in the development of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological assay data. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by detailed steps for column packing, sample loading, elution, and product isolation. This guide is designed to equip researchers with the expertise to achieve high purity and yield for this critical indole derivative.

Introduction and Scientific Principles

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are central to numerous drug discovery programs.[1] this compound, in particular, serves as a versatile precursor for more complex molecular architectures. The purification of such intermediates is a critical step that dictates the overall efficiency of a synthetic route. Column chromatography is a cornerstone technique for this purpose, enabling the separation of compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[2][3]

This protocol employs normal-phase chromatography, where the stationary phase (silica gel) is highly polar, and the mobile phase (a solvent mixture) is significantly less polar.[3] The separation mechanism relies on the polarity of the components in the crude mixture. More polar compounds, such as potential by-products with free hydroxyl or amine groups, will have a stronger affinity for the polar silica gel and will thus move through the column more slowly. The target compound, this compound, possessing intermediate polarity, will be eluted effectively by a carefully optimized solvent system, separating it from less polar impurities that elute faster and more polar impurities that are retained longer.

Materials and Methods

Compound Properties
PropertyValueSource
IUPAC Name This compound
Molecular Formula C₁₇H₁₅NO
Molecular Weight 249.31 g/mol Calculated
Physical Form Solid
Storage Inert atmosphere, store in freezer, under -20°C
Equipment and Consumables
  • Glass chromatography column (appropriate size for scale)

  • Silica Gel for flash chromatography (e.g., 230-400 mesh ASTM)[4]

  • Analytical TLC plates (Silica gel 60 F₂₅₄)

  • Crude this compound

  • Reagent-grade solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) or Acetone (for dry loading)

  • TLC development chamber

  • UV Lamp (254 nm)

  • Glass capillaries for TLC spotting

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

  • Glass wool or cotton

  • Laboratory-grade sand

Detailed Purification Protocol

This protocol is a self-validating system, where the initial TLC analysis dictates the parameters for the subsequent column chromatography, ensuring a high probability of success.

Step 1: Optimization of the Mobile Phase via TLC

The causality behind this first step is critical: a successful column separation is almost entirely dependent on the selection of an appropriate solvent system. TLC provides a rapid and material-sparing method to determine the optimal mobile phase composition.

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Prepare Eluents: In separate beakers, prepare a series of mobile phases with varying ratios of Hexane:EtOAc. Suggested starting ratios are 9:1, 8:2, and 7:3.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude sample solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a development chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapors for reproducible results.

  • Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp.

  • Selection Criteria: The ideal solvent system is one that results in a Retention Factor (Rf) of 0.25-0.35 for the target compound, this compound. This Rf value ensures that the compound will migrate through the column at an appropriate rate, allowing for effective separation from impurities. For many indole derivatives of this type, a mixture of 20% Ethyl Acetate in Hexanes is a common and effective starting point.[5]

Step 2: Column Preparation (Slurry Packing)

Proper column packing is essential to create a homogenous stationary phase bed, which prevents issues like channeling and ensures sharp, well-defined bands.

  • Column Setup: Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but will not unduly restrict flow. Add a ~1 cm layer of sand on top of the plug.

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar mobile phase (e.g., 5-10% EtOAc in Hexane) to the silica gel to form a consistent, pourable slurry. Swirl thoroughly to remove air bubbles.[6]

  • Pack the Column: With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Gently tap the side of the column to encourage even settling of the silica gel.

  • Finalize Packing: Once the silica has settled, add a final ~1 cm layer of sand to the top of the silica bed. This protects the surface from being disturbed during sample and solvent addition.

  • Equilibration: Pass 2-3 column volumes of the initial mobile phase through the packed column. Crucially, never let the solvent level drop below the top of the sand layer , as this will cause the silica bed to crack, ruining the separation.

Step 3: Sample Loading (Dry Loading Recommended)

For optimal resolution, the sample should be applied to the column in a highly concentrated, narrow band. Dry loading is superior to wet loading for achieving this.[6]

  • Adsorb Sample onto Silica: Dissolve your entire crude sample in a minimal volume of a volatile solvent (e.g., DCM).

  • Add Silica Gel: To this solution, add a small amount of silica gel (approximately 2-3 times the mass of your crude product).

  • Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Carefully transfer the silica-adsorbed sample powder onto the top layer of sand in the prepared column, ensuring it forms a flat, even layer.

Step 4: Elution and Fraction Collection

This step involves the actual separation of the target compound from impurities.

  • Initiate Elution: Carefully add the mobile phase (optimized in Step 1) to the column, opening the stopcock to begin the flow.

  • Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle positive pressure from a pump or inert gas source to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).

  • Collect Fractions: Begin collecting the eluting solvent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Monitor the Separation: Use TLC (as described in Step 1) to analyze the fractions as they are collected. Spot every second or third fraction on a single TLC plate to track the elution of the product.

  • Combine Pure Fractions: Once all fractions have been collected and analyzed, combine only those fractions that contain the pure this compound (a single spot at the target Rf).

  • Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound as a solid.

Visualization of Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase Crude_Product Crude Product Mixture TLC_Optimization TLC Optimization (Determine Mobile Phase) Crude_Product->TLC_Optimization Column_Packing Column Packing (Slurry Method) TLC_Optimization->Column_Packing Sample_Loading Sample Loading (Dry Method) Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis via TLC Elution->Fraction_Analysis Pure_Product Pure Product Isolation (Solvent Evaporation) Fraction_Analysis->Pure_Product

Caption: Workflow for the purification of this compound.

Expert Insights & Troubleshooting

Observation / Problem Probable Cause Recommended Solution
Compound streaks on TLC plate Sample is too concentrated, or potential degradation on acidic silica.Dilute the sample for TLC. If streaking persists on the column, consider deactivating the silica gel by preparing the slurry in a mobile phase containing 0.5-1% triethylamine.[6]
Poor separation (bands overlap) Incorrect solvent system; column overloaded; poor packing.Re-optimize the mobile phase using TLC for better spot separation. Reduce the amount of crude material relative to the silica gel. Ensure the column is packed evenly and the initial sample band is narrow.
Product elutes too quickly (Rf > 0.5) Mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product does not elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% EtOAc/Hexane to 20%, then 30% as the column runs.
Cracks appear in the silica bed The column ran dry.This column run is compromised. The column must be repacked. Always ensure the solvent level remains above the top layer of sand.

References

  • BenchChem Technical Support. (n.d.). Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chromatography. BenchChem.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of California, Los Angeles Chemistry Department. (n.d.). Column Chromatography.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • BYJU'S. (2025). What Is Column Chromatography? Principles and Protocols.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 725-745.
  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • Powers, D. G., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health.

Sources

Application Note & Protocol: High-Purity Recrystallization of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde via recrystallization. The protocol herein is designed for researchers, medicinal chemists, and process development scientists seeking to obtain this compound in high purity, a critical prerequisite for its use in drug discovery and development. The methodology is grounded in the principles of solvent selection and controlled crystallization to effectively remove impurities.

Introduction: The Rationale for Recrystallization

This compound is a synthetic intermediate of significant interest in medicinal chemistry, often serving as a building block for more complex bioactive molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complicate downstream purification efforts. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures, while impurities either remain in solution or are removed during hot filtration.[3]

Physicochemical Properties and Solvent Selection

The selection of an appropriate solvent system is the most critical factor for a successful recrystallization. While specific solubility data for this compound is not extensively published, we can infer suitable solvents based on the properties of the parent molecule, indole-3-carbaldehyde, and general principles of organic chemistry. Indole-3-carbaldehyde exhibits solubility in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide.[4][5] Given the introduction of a non-polar 4-methylbenzyl group, a solvent system that balances polarity is likely to be optimal.

For this protocol, a mixed solvent system of ethanol and water is recommended. Ethanol is a good solvent for many indole derivatives, while the addition of water as an anti-solvent will decrease the solubility of the target compound upon cooling, promoting crystallization.

Table 1: Solvent System Properties and Rationale

Solvent ComponentRoleRationale
Ethanol (EtOH)Primary SolventGood solubility for indole derivatives at elevated temperatures.
Water (H₂O)Anti-solventDecreases the solubility of the organic compound upon cooling, inducing precipitation.

Experimental Protocol

This protocol is designed for the recrystallization of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment:

  • Crude this compound

  • Ethanol, reagent grade

  • Deionized water

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 50 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed 500 mL Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Seeding (Optional): If crystallization does not initiate upon cooling, it can be induced by "seeding". This involves adding a very small crystal of the pure compound to the solution or gently scratching the inside of the flask with a glass stirring rod at the meniscus.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to Room Temp C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for the recrystallization of this compound.

Expected Results and Quality Control

Table 2: Expected Outcome of Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish solidWhite to pale yellow crystalline solid
Purity (by HPLC) Typically 90-95%≥98%
Melting Point Broad rangeSharp, defined range
Yield -80-90% (typical)

The purity of the recrystallized product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point close to the literature value is a good indicator of high purity.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or using a solvent in which the compound is too soluble. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding a slightly larger volume of the primary solvent may also be beneficial.

  • Poor Crystal Yield: This can result from using too much solvent during the dissolution step or not cooling the solution to a low enough temperature. The mother liquor can be concentrated and cooled again to recover more product.

  • No Crystals Form: If crystallization does not occur, the solution may not be supersaturated. Try evaporating some of the solvent to increase the concentration or use the seeding technique described in the protocol.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

The protocol detailed in this application note provides a reliable method for the purification of this compound. By carefully selecting the solvent system and controlling the rate of cooling, researchers can obtain this valuable intermediate in high purity, suitable for demanding applications in drug discovery and development.

References

  • Nagaraja Naik, et al. Der Pharma Chemica, 2012, 4(2):561-569.
  • ChemTalk.
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry.
  • Google Patents. RU2760000C1 - Method for producing indole-3-carbinol.
  • Chemistry LibreTexts.
  • Solubility of Things. Indole-3-carboxaldehyde. [Link]
  • Professor Dave Explains. (2020-01-10).
  • Organic Syntheses. indole-3-aldehyde. [Link]
  • National Center for Biotechnology Inform
  • Somei, M., et al. Heterocycles, 1999, 51(5), 1041-1048. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. [Link not available]
  • The Good Scents Company. indole-3-carboxaldehyde. [Link]
  • AbacipharmTech. This compound. [Link]
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
  • University of Rochester, Department of Chemistry.
  • ChemBK. 1H-Indole-3-carboxaldehyde, 1-methyl-. [Link]

Sources

The Synthetic Versatility of 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde is a valuable synthetic intermediate that combines the privileged indole scaffold with a reactive aldehyde functionality. The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The strategic placement of a 4-methylbenzyl group at the N1 position not only modulates the electronic properties of the indole ring but also offers a lipophilic handle, which can be crucial for enhancing the pharmacokinetic profile of target molecules. The C3-carbaldehyde group serves as a versatile anchor for a wide range of chemical transformations, enabling the construction of complex molecular architectures.[1][2]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5]

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the N-substituted indole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium salt to yield the final aldehyde product.

Vilsmeier_Haack cluster_synthesis Synthesis of this compound Indole 1-(4-Methylbenzyl)-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack at C3 Vilsmeier Vilsmeier Reagent (from DMF/POCl₃) Vilsmeier->Intermediate Product This compound Intermediate->Product Hydrolysis Applications cluster_applications Synthetic Applications Start 1-(4-Methylbenzyl)-1H- indole-3-carbaldehyde Knoevenagel Knoevenagel Condensation Start->Knoevenagel Wittig Wittig Reaction Start->Wittig ReductiveAmination Reductive Amination Start->ReductiveAmination BisIndolyl Bis(indolyl)methane Synthesis Start->BisIndolyl Product_K α,β-Unsaturated Indole Derivatives Knoevenagel->Product_K Product_W Indole-Substituted Alkenes Wittig->Product_W Product_RA N-Substituted Indolylmethylamines ReductiveAmination->Product_RA Product_BI Bis(indolyl)methanes BisIndolyl->Product_BI

Sources

Application Notes and Protocols for the Derivatization of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its C-3 position is particularly amenable to electrophilic substitution, making indole-3-carbaldehyde a versatile intermediate for synthesizing a diverse array of bioactive compounds.[3] The introduction of a 4-methylbenzyl group at the N-1 position not only enhances lipophilicity, potentially influencing pharmacokinetic properties, but also blocks reactions at the indole nitrogen, thereby directing derivatization efforts towards the aldehyde functionality. This guide provides detailed protocols and scientific rationale for the derivatization of this compound, a key building block for novel molecular entities in drug discovery. The aldehyde group serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, opening avenues to a wide range of functionalized indole derivatives.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Indole Derivatives

The Knoevenagel condensation is a powerful method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[4][5] This reaction with this compound leads to the formation of α,β-unsaturated derivatives, which are valuable precursors for Michael additions and the synthesis of various heterocyclic systems.[3]

Scientific Rationale

The reaction is initiated by the deprotonation of the active methylene compound by a base, such as piperidine, to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the thermodynamically stable α,β-unsaturated product. The choice of active methylene compound (e.g., malononitrile, ethyl cyanoacetate) dictates the nature of the resulting derivative.[1][4]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow reagents Dissolve Reactants - this compound - Active Methylene Compound - Ethanol catalyst Add Catalyst - Piperidine (catalytic amount) reagents->catalyst 1. reaction Stir at Room Temperature - Monitor by TLC catalyst->reaction 2. workup Work-up - Cool in ice-water - Filter precipitate reaction->workup 3. purification Purification - Recrystallization from Ethanol workup->purification 4. product Characterize Product - NMR, IR, MS purification->product 5.

Caption: Workflow for the Knoevenagel Condensation.

Detailed Protocol: Synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)methylene)malononitrile

Materials:

  • This compound (1.0 mmol, 249.31 g/mol )

  • Malononitrile (1.0 mmol, 66.06 g/mol )

  • Ethanol (10 mL)

  • Piperidine (2-3 drops)

  • Ice-cold water

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (249 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The product may begin to precipitate out of solution.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture in an ice-water bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water.

  • Purify the crude product by recrystallization from ethanol to yield the desired 2-((1-(4-methylbenzyl)-1H-indol-3-yl)methylene)malononitrile.

Data Summary
Active Methylene CompoundCatalystSolventReaction TimeTypical Yield
MalononitrilePiperidineEthanol1-2 hours>90%
Ethyl cyanoacetatePiperidineEthanol2-4 hours85-95%
Barbituric acidL-prolineEthanol3-5 hours80-90%[5]

Wittig Reaction: Olefination to Form Indole-Substituted Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6] This reaction allows for the precise introduction of a double bond at the C-3 position of the indole scaffold, providing access to a wide range of vinyl-indole derivatives.

Scientific Rationale

The Wittig reaction proceeds through the nucleophilic attack of the ylide carbanion on the aldehyde's carbonyl carbon.[7] This forms a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[7] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form a stable triphenylphosphine oxide and the desired alkene.[6] The stereochemical outcome (E/Z isomerism) of the alkene is dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[6]

Mechanism: Wittig Reaction

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 PPh₃ Salt [Ph₃P⁺-CH₂R]X⁻ Phosphonium Salt PPh3->Salt Sₙ2 RCH2X R-CH₂-X RCH2X->Salt Ylide Ph₃P⁺-C⁻HR Phosphonium Ylide Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 1-(4-methylbenzyl)- 1H-indole-3-carbaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Indole-Alkene Derivative Oxaphosphetane->Alkene Decomposition Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

Caption: Generalized mechanism of the Wittig Reaction.

Detailed Protocol: Synthesis of 1-(4-methylbenzyl)-3-vinyl-1H-indole

Materials:

  • Methyltriphenylphosphonium bromide (1.1 mmol, 357.23 g/mol )

  • n-Butyllithium (1.1 mmol, 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF, 15 mL)

  • This compound (1.0 mmol, 249.31 g/mol )

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (393 mg, 1.1 mmol) and anhydrous THF (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Dissolve this compound (249 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 1-(4-methylbenzyl)-3-vinyl-1H-indole.

Schiff Base Formation: Synthesis of Indole-Imines

The condensation of the aldehyde group of this compound with primary amines readily forms Schiff bases (imines). These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities.[8]

Scientific Rationale

The reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the imine. The reaction is typically catalyzed by a small amount of acid.[9]

Experimental Workflow: Schiff Base Formation

Schiff_Base_Workflow reactants Combine Reactants - this compound - Primary Amine - Ethanol catalyst Add Acid Catalyst - Glacial Acetic Acid (few drops) reactants->catalyst 1. reflux Reflux Reaction Mixture - Monitor by TLC catalyst->reflux 2. cool Cool and Precipitate - Cool to room temperature reflux->cool 3. filter Filter and Wash - Collect the solid product cool->filter 4. dry Dry the Product - Air or vacuum dry filter->dry 5.

Caption: Workflow for Schiff Base (Imine) Synthesis.

Detailed Protocol: Synthesis of (E)-N-((1-(4-methylbenzyl)-1H-indol-3-yl)methylene)aniline

Materials:

  • This compound (1.0 mmol, 249.31 g/mol )

  • Aniline (1.0 mmol, 93.13 g/mol )

  • Ethanol (15 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • To a solution of this compound (249 mg, 1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add aniline (93 mg, 1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, recrystallize the product from ethanol to obtain the pure Schiff base.

Claisen-Schmidt Condensation: Pathway to Indole-Based Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] Chalcones derived from indole-3-carbaldehyde are of significant interest due to their diverse pharmacological properties.[11]

Scientific Rationale

The reaction is initiated by the formation of an enolate from the ketone by a base (e.g., KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the conjugated chalcone.[12]

Detailed Protocol: Synthesis of (E)-3-(1-(4-methylbenzyl)-1H-indol-3-yl)-1-phenylprop-2-en-1-one

Materials:

  • This compound (1.0 mmol, 249.31 g/mol )

  • Acetophenone (1.0 mmol, 120.15 g/mol )

  • Ethanol (10 mL)

  • Potassium hydroxide (KOH) (1.2 mmol, 56.11 g/mol )

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (249 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol) in ethanol (10 mL).

  • Add a solution of potassium hydroxide (67 mg, 1.2 mmol) in a small amount of water to the reaction mixture.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of indole derivatives. The protocols detailed in this guide for Knoevenagel condensation, Wittig reaction, Schiff base formation, and Claisen-Schmidt condensation provide robust and reproducible methods for accessing novel chemical entities. These derivatives hold significant potential for applications in drug discovery and materials science, and the methodologies presented herein can be adapted and optimized for the synthesis of diverse compound libraries for further investigation.

References

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Shamna, Z., Greeshma, S., Sumathy, A., & Gowrishankar, N. L. (Year). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.
  • Request PDF. (2025, August 9). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.
  • MDPI. (Year). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
  • BenchChem. (Year).
  • (Year).
  • ResearchGate. (2025, August 9).
  • NIH. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • International Journal of Pharmaceutical Sciences. (Year).
  • PubMed. (Year). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
  • ResearchGate. (Year). Scheme 1.
  • (Year). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • (Year). Wittig Reaction - Common Conditions.
  • ResearchGate. (Year). Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with....
  • Wikipedia. (Year). Wittig reaction.
  • SciSpace. (2025, February 20).
  • AbacipharmTech. (Year). This compound.
  • Organic Chemistry Portal. (Year). Wittig Reaction.
  • Chemical Review and Letters. (2025, February 20).
  • NVEO. (2021, December 13).
  • ThaiJO. (2024, August 5).
  • Journal of Medicinal and Nanomaterials Chemistry. (2025, March 14). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.
  • Google Patents. (Year). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (Year). indole-3-aldehyde.
  • ResearchGate. (2025, August 6). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Afyon Kocatepe Üniversitesi. (Year). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Semantic Scholar. (2017, October 1). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • ResearchGate. (2025, June 3). (PDF)
  • ACS Publications. (2025, October 1). Reductive Amination of Carboxylic Acids via Nickel(II)
  • MDPI. (Year). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Sigma-Aldrich. (Year). 1-Benzylindole-3-carboxaldehyde 10511-51-0.
  • PubChem. (Year). Indole-3-Carboxaldehyde | C9H7NO | CID 10256.

Sources

Evaluating the Cytotoxic Potential of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities.[1][2][3] Notably, indole derivatives have garnered significant attention for their potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[1][4][5] 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde is a novel compound belonging to this promising class of molecules. A critical initial step in the evaluation of any new potential anticancer agent is the characterization of its cytotoxic effects on cancer cells.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic properties of this compound. It outlines detailed protocols for a panel of robust and widely accepted cytotoxicity assays: the MTT assay for measuring metabolic activity, the Lactate Dehydrogenase (LDH) assay for assessing membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and reproducible data.

Experimental Workflow for Cytotoxicity Assessment

A multi-faceted approach is recommended to thoroughly evaluate the cytotoxic effects of a novel compound. This workflow ensures a comprehensive understanding of not only if the compound is toxic to cancer cells but also how it induces cell death.

Cytotoxicity Workflow cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Membrane Integrity cluster_2 Phase 3: Mechanism of Cell Death MTT MTT Assay (Metabolic Activity) IC50 Determine IC50 Value MTT->IC50 LDH LDH Assay (Membrane Damage) Mechanism Elucidate Mechanism LDH->Mechanism Caspase Caspase-Glo® 3/7 Assay (Apoptosis) Caspase->Mechanism Start Compound Treatment (this compound) Start->MTT IC50->LDH IC50->Caspase

Figure 1: A general workflow for the in vitro cytotoxicity testing of this compound.

Data Presentation: Summarizing Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. IC50 values are crucial for comparing the potency of a compound across different cell lines and against standard chemotherapeutic agents.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma12.5 ± 1.50.8 ± 0.1
A549Lung Carcinoma25.2 ± 2.11.2 ± 0.2
HeLaCervical Cancer18.7 ± 1.90.9 ± 0.1
HEK293Normal Kidney> 1005.6 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

  • 96-well plates

  • Microplate reader

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[9][11]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[7][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][14] The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14]

  • LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)

  • Treated cell culture supernatants from the cytotoxicity experiment

  • 96-well plates

  • Microplate reader

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • Assay Setup: In a new 96-well plate, add 50 µL of the collected supernatant to each well.[15]

  • Controls: Include the following controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Background control: Culture medium without cells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Solution: Add 50 µL of the stop solution (provided in the kit) to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Caspase-Glo® 3/7 Assay: Assessment of Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[16][17] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[16] Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[16]

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Treated cells in a white-walled 96-well plate

  • Luminometer

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[17]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[17]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated control cells.

Potential Signaling Pathways Affected by Indole Derivatives

Indole derivatives have been reported to exert their anticancer effects through various mechanisms.[4][5] Understanding these potential pathways can guide further mechanistic studies on this compound.

Indole Signaling Pathways cluster_0 Cell Cycle Regulation cluster_1 Apoptosis Induction cluster_2 Kinase Inhibition Indole This compound CellCycle Cell Cycle Arrest (e.g., G2/M phase) Indole->CellCycle Apoptosis Activation of Caspases (e.g., Caspase-3, -7) Indole->Apoptosis Kinase Inhibition of Pro-survival Kinases (e.g., PI3K/Akt/mTOR) Indole->Kinase

Figure 2: Potential signaling pathways affected by indole derivatives leading to anticancer activity.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive profile of the compound's cytotoxic potential. The determination of IC50 values will allow for a quantitative assessment of its potency, while subsequent mechanistic studies, guided by the known activities of indole derivatives, will be crucial in elucidating its mode of action and potential as a novel anticancer agent.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Lactate Dehydrogenase (LDH) Assay Protocol.OPS Diagnostics. [Link]
  • Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays.Assay Guidance Manual - NCBI Bookshelf. [Link]
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF.
  • Different mechanisms of indole derivatives as anticancer agents.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.Bentham Science. [Link]
  • Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones.PubMed. [Link]
  • LDH cytotoxicity assay.Protocols.io. [Link]
  • LDH Assay.Cell Biologics Inc. [Link]
  • Role of Cytotoxicity Experiments in Pharmaceutical Development.SciSpace. [Link]

Sources

Application Notes and Protocols for Assessing the Antioxidant Activity of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Indole-3-Carbaldehyde Derivatives as Antioxidants

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] Among its varied derivatives, indole-3-carbaldehyde (I3A) and its analogues have garnered significant attention for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] A growing body of evidence suggests that many of these therapeutic effects are underpinned by the antioxidant capacity of these molecules.[1][4][5]

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6] Antioxidants can mitigate this damage by neutralizing free radicals, thus representing a promising therapeutic strategy.[7][8] Consequently, the accurate and robust evaluation of the antioxidant activity of novel indole-3-carbaldehyde derivatives is a critical step in their development as potential drug candidates.

This comprehensive guide provides detailed protocols and expert insights into the most common and reliable in vitro and cell-based assays for determining the antioxidant activity of indole-3-carbaldehyde derivatives. The focus is not merely on procedural steps but on the underlying principles and the rationale behind experimental choices, ensuring the generation of reproducible and meaningful data.

Part 1: In Vitro Spectrophotometric Assays for Radical Scavenging and Reducing Power

In vitro assays provide a rapid and cost-effective means to screen compounds for their antioxidant potential. The following protocols are foundational in the field and have been adapted to address the specific chemical nature of indole-3-carbaldehyde derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of the Assay: The DPPH assay is one of the most widely used methods for evaluating the free-radical scavenging ability of compounds.[9][10] It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[9][11][12] When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[13][14] The degree of discoloration, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.[9][12]

Causality Behind Experimental Choices:

  • Solvent Selection: DPPH is soluble in organic solvents like methanol or ethanol.[9] For indole-3-carbaldehyde derivatives, which often have limited aqueous solubility, using an alcoholic solvent system is ideal. It is crucial to ensure the test compound is fully dissolved to avoid artificially low activity.

  • Incubation in the Dark: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to a false-positive result.[9] Therefore, the incubation step must be performed in the dark to ensure that the observed decolorization is solely due to the action of the antioxidant.

  • Time-Dependent Reaction: The reaction between an antioxidant and DPPH is not always instantaneous. A fixed incubation time, typically 30 minutes, is used to allow the reaction to reach a steady state, ensuring reproducibility.[12]

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh daily.[15]

    • Test Compound Stock Solutions: Prepare a stock solution of the indole-3-carbaldehyde derivative (e.g., 1 mg/mL) in the same solvent used for the DPPH solution.

    • Serial Dilutions: From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox in the same manner.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to their respective wells.

    • For the blank (control), add 100 µL of the solvent (methanol or ethanol) instead of the test compound.

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12][15]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[11][12]

  • Data Analysis and Interpretation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the blank (DPPH solution without the test compound).

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] This is determined by plotting the percentage of inhibition against the concentration of the test compound and calculating the concentration at which the inhibition is 50%. A lower IC50 value indicates a higher antioxidant activity.

Diagram of DPPH Radical Scavenging Mechanism:

DPPH_Mechanism cluster_0 DPPH Radical (Violet) cluster_1 Antioxidant (Indole Derivative) cluster_2 Reduced DPPH (Yellow) cluster_3 Oxidized Antioxidant DPPH DPPH• DPPHH DPPH-H DPPH->DPPHH + H• Indole Indole-H Indole_Radical Indole• Indole->Indole_Radical - H•

Caption: DPPH radical scavenging by an indole antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle of the Assay: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[16] ABTS is first oxidized to its radical cation form by reacting with a strong oxidizing agent, such as potassium persulfate.[16][17] The resulting ABTS•+ solution is a blue-green color and has a characteristic absorbance at 734 nm.[16][18] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, leading to a decrease in absorbance.[17] This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

Causality Behind Experimental Choices:

  • Pre-formation of the Radical: The ABTS•+ radical is generated prior to the addition of the antioxidant. The 12-16 hour incubation period allows for the complete formation of the radical cation, ensuring a stable baseline for the assay.[16]

  • Wavelength Selection: While ABTS•+ has several absorption maxima, 734 nm is typically used for measurement to minimize interference from the color of the test compounds, which is more likely to occur at lower wavelengths.[18]

  • pH Considerations: The assay is typically performed at a neutral pH, which can be an advantage when studying compounds that are pH-sensitive.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[16] This solution is stable for up to two days when stored in the dark at 4°C.

    • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with ethanol or a phosphate buffer (depending on the solubility of the indole derivatives) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Compound and Positive Control (Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test compounds or the positive control to their respective wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis and Interpretation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) .[17] This is determined by creating a standard curve with Trolox and expressing the antioxidant capacity of the test compound as the concentration of Trolox that would produce the same percentage of inhibition.

Diagram of ABTS Radical Scavenging Mechanism:

ABTS_Mechanism cluster_0 ABTS Radical Cation (Blue-Green) cluster_1 Antioxidant (Indole Derivative) cluster_2 Neutral ABTS (Colorless) cluster_3 Oxidized Antioxidant ABTS_rad ABTS•+ ABTS_neu ABTS ABTS_rad->ABTS_neu + e- Indole Indole-H Indole_Radical Indole• Indole->Indole_Radical - e-

Caption: ABTS radical cation scavenging by an indole antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of the Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7][8][19] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of an antioxidant at low pH.[19] The intensity of the blue color, measured at an absorbance of 593 nm, is directly proportional to the reducing power of the antioxidant.[19]

Causality Behind Experimental Choices:

  • Acidic pH: The reaction is carried out at an acidic pH (3.6) to maintain the solubility of iron and to increase the redox potential of the Fe³⁺/Fe²⁺ couple, which facilitates the reaction.[19]

  • Excess of Ferric Iron: The assay is performed with an excess of ferric iron to ensure that the antioxidant is the limiting reactant. This allows for a direct correlation between the amount of ferrous iron generated and the concentration of the antioxidant.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution. Warm this solution to 37°C before use.

    • Test Compound and Positive Control (FeSO₄ or Trolox) Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Take an initial absorbance reading at 593 nm.

    • Add 20 µL of the different concentrations of the test compounds, positive control, or blank (solvent) to their respective wells.

    • Incubate the plate at 37°C for 4-6 minutes.[19]

    • Measure the absorbance at 593 nm.

  • Data Analysis and Interpretation:

    • The change in absorbance (final absorbance - initial absorbance) is calculated for each sample.

    • The results are typically expressed as ferrous iron equivalents (µM Fe²⁺) or Trolox equivalents (TEAC) by creating a standard curve with ferrous sulfate (FeSO₄) or Trolox.

Diagram of FRAP Assay Workflow:

FRAP_Workflow Reagent_Prep Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Plate_Loading Add FRAP Reagent to 96-well plate Reagent_Prep->Plate_Loading Sample_Prep Prepare Indole Derivative and Standard Solutions Add_Sample Add Indole Derivative/ Standard to wells Sample_Prep->Add_Sample Initial_Read Read initial absorbance at 593 nm Plate_Loading->Initial_Read Initial_Read->Add_Sample Incubation Incubate at 37°C Add_Sample->Incubation Final_Read Read final absorbance at 593 nm Incubation->Final_Read Analysis Calculate Δ Absorbance and Determine FRAP value Final_Read->Analysis

Caption: Experimental workflow for the FRAP assay.

Comparative Summary of In Vitro Assays
FeatureDPPH AssayABTS AssayFRAP Assay
Principle Radical ScavengingRadical Cation ScavengingFerric Ion Reduction
Radical/Oxidant DPPH•ABTS•+Fe³⁺-TPTZ
Wavelength ~517 nm~734 nm~593 nm
Reaction pH Neutral (in organic solvent)NeutralAcidic (pH 3.6)
Applicability Lipophilic compoundsHydrophilic & LipophilicHydrophilic & Lipophilic
Standard Ascorbic Acid, TroloxTroloxFeSO₄, Trolox
Key Advantage Simple, rapid, low cost[9]Less interference from colored compounds[18]Fast reaction time[19]
Key Limitation Not physiologically relevant, light sensitive[9]Radical is not physiologically relevantDoes not measure scavenging of biologically relevant radicals

Part 2: Cell-Based Assay for a More Biologically Relevant Assessment

While in vitro assays are excellent for initial screening, they do not account for factors such as bioavailability, cellular uptake, and metabolism. Cell-based assays provide a more biologically relevant system to evaluate the antioxidant activity of compounds.

Cellular Antioxidant Activity (CAA) Assay

Principle of the Assay: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.[20][21][22][23] The assay utilizes a cell-permeable, non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][23] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[23] In the presence of ROS, which are induced by a free radical initiator like AAPH, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][24] An effective antioxidant will scavenge the ROS, thereby inhibiting the oxidation of DCFH and reducing the fluorescence signal.[21]

Causality Behind Experimental Choices:

  • Cell Line Selection: Human liver cancer cell lines like HepG2 are often used because the liver is a major site of xenobiotic metabolism. This allows for the assessment of the antioxidant activity of the parent compound as well as its potential metabolites.

  • Use of a Free Radical Initiator: AAPH generates peroxyl radicals at a constant rate, mimicking the continuous production of ROS in biological systems.

  • Kinetic Measurement: Measuring the fluorescence over time provides a more dynamic and accurate representation of the antioxidant activity compared to a single endpoint measurement.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 or HeLa cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density that will result in 90-100% confluency on the day of the assay (e.g., 60,000 cells/well).[22]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Treat the cells with 100 µL of media containing the test indole-3-carbaldehyde derivatives or a positive control (e.g., quercetin) at various concentrations for 1 hour.

    • Remove the treatment media and wash the cells with DPBS.

    • Add 100 µL of a 25 µM DCFH-DA solution to each well and incubate for 1 hour at 37°C.[22]

    • Remove the DCFH-DA solution and wash the cells with DPBS.

    • Add 100 µL of a 600 µM AAPH solution (free radical initiator) to all wells except the negative control wells.

    • Immediately place the plate in a microplate reader set to 37°C.

    • Measure the fluorescence kinetically for 1 hour at 5-minute intervals, with excitation at 485 nm and emission at 538 nm.[22]

  • Data Analysis and Interpretation:

    • The data is typically analyzed by calculating the area under the curve (AUC) for the fluorescence versus time plot.

    • The percentage of inhibition of cellular antioxidant activity is calculated as: % Inhibition = [1 - (AUC_sample / AUC_control)] x 100

    • The results are often expressed as the CAA value , which is the concentration of the compound that produces a 50% inhibition of the fluorescence (IC50).

Diagram of CAA Assay Principle:

CAA_Principle cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (from AAPH) ROS->DCFH Antioxidant Indole Derivative (Antioxidant) Antioxidant->ROS Scavenges Outside_Cell DCFH-DA added to cells Outside_Cell->DCFH_DA AAPH AAPH added to cells AAPH->ROS

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Conclusion

The evaluation of antioxidant activity is a multifaceted process that requires a thoughtful selection of assays. For the initial screening of indole-3-carbaldehyde derivatives, a combination of in vitro assays such as DPPH, ABTS, and FRAP provides a comprehensive profile of their radical scavenging and reducing capabilities. However, to ascertain their potential physiological relevance, the Cellular Antioxidant Activity (CAA) assay is an indispensable tool. By employing these detailed protocols and understanding the principles behind them, researchers can generate robust and reliable data to advance the development of novel indole-3-carbaldehyde-based antioxidant therapies.

References

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
  • Wikipedia. (n.d.). ABTS.
  • Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • ResearchGate. (2025). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation.
  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay.
  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity.
  • MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
  • MDPI. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications.
  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • BioIVT. (n.d.). Cell-Based Antioxidant Assays.
  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit.
  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence).
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual.
  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Application Note: A Comprehensive Framework for Characterizing the Enzyme Inhibition Profile of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for enzyme inhibition studies with 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde.

Abstract

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties[1][2][3]. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to systematically characterize the enzyme inhibitory potential of the novel compound, this compound. The protocols herein detail a multi-phase approach, beginning with initial potency screening (IC50 determination) and progressing to in-depth kinetic studies to elucidate the specific mechanism of action (MoA). By explaining the causality behind experimental choices and integrating self-validating controls, this guide ensures the generation of robust, reliable, and interpretable data, which is a critical step in the early stages of drug discovery[4][5].

Introduction: The Rationale for Investigation

Enzyme inhibitors constitute a significant portion of clinically approved drugs[6]. The process of discovering new therapeutics often begins with identifying small molecules that can modulate the activity of enzymes implicated in a disease pathway[5]. The core structure of this compound is built upon indole, a heterocyclic motif found in numerous natural and synthetic bioactive compounds[2]. Derivatives of the parent molecule, indole-3-carbaldehyde, have been reported to inhibit various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases[7].

The primary objective of this guide is to move beyond a simple "active" or "inactive" classification. It provides the methodological framework to answer three fundamental questions about the compound's interaction with a target enzyme:

  • Does it inhibit the enzyme? (Screening)

  • How potent is the inhibition? (IC50 Determination)

  • How does it inhibit the enzyme? (Mechanism of Action Studies)

Answering these questions is paramount for any structure-activity relationship (SAR) study and for making informed decisions about advancing a compound in the drug discovery pipeline[4][8].

Materials, Reagents, and Preliminary Compound Handling

Essential Equipment and Materials
  • Microplate reader (UV-Vis or fluorescence capability)

  • 96-well microplates (UV-transparent or black, assay-dependent)

  • Temperature-controlled incubator or plate reader heating block

  • Calibrated single- and multi-channel pipettes

  • Reagent reservoirs

  • Serological pipettes and pipette controller

  • Vortex mixer and centrifuge

  • Analytical balance

Reagents and Solutions
  • Test Compound: this compound.

  • Target Enzyme: Purified enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • Assay Buffer: Buffer system that ensures optimal enzyme activity and stability (e.g., Tris-HCl, HEPES, PBS with appropriate pH and ionic strength).

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for preparing the compound stock solution.

  • Stop Solution (for endpoint assays): A reagent to quench the enzymatic reaction (e.g., strong acid/base, specific inhibitor).

Protocol: Preparation of Compound Stock and Working Solutions

Causality: Accurate and consistent compound concentration is the bedrock of reliable potency determination. DMSO is a common solvent, but its concentration must be kept constant and low (typically ≤1% v/v) in the final assay, as it can impact enzyme activity and compound solubility[4].

  • Prepare 10 mM Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution or use a sonicating water bath to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series from the stock solution using DMSO. This series will be used to create the final concentrations in the assay plate.

Phase 1: Potency Assessment - IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological function by 50%[9][10]. It is the most common metric used in initial screening to rank and compare inhibitors.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Compound Stock Prep_Dilutions Create Serial Dilutions (e.g., 10 points in DMSO) Prep_Stock->Prep_Dilutions Add_Inhibitor Add Compound Dilutions & Controls (DMSO Vehicle) Prep_Dilutions->Add_Inhibitor Prep_Reagents Prepare Enzyme, Substrate, & Buffer Solutions Add_Enzyme Add Enzyme Solution Prep_Reagents->Add_Enzyme Add_Buffer Add Assay Buffer Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate to allow Inhibitor-Enzyme Binding Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction: Add Substrate Pre_Incubate->Add_Substrate Measure Measure Product Formation (Kinetic or Endpoint) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition vs. Vehicle Control Measure->Calc_Inhibition Plot_Curve Plot % Inhibition vs. log[Inhibitor] Calc_Inhibition->Plot_Curve Fit_Curve Fit Data with Non-linear Regression (Sigmoidal) Plot_Curve->Fit_Curve Determine_IC50 Determine IC50 Value Fit_Curve->Determine_IC50

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Protocol: 96-Well Plate-Based Inhibition Assay

This protocol is a general template and must be optimized for the specific enzyme-substrate system being studied[11].

  • Assay Setup: In a 96-well plate, add reagents in the following order. Include wells for a "no inhibitor" (vehicle) control (0% inhibition) and a "no enzyme" control (100% inhibition/background).

    • 50 µL of Assay Buffer.

    • 1 µL of serially diluted this compound in DMSO (or DMSO alone for vehicle controls). This creates a 1:100 dilution, ensuring the final DMSO concentration is 1%.

    • 25 µL of Enzyme solution (diluted in assay buffer).

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at the enzyme's optimal temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced[11].

  • Reaction Initiation: Add 25 µL of Substrate solution (diluted in assay buffer) to all wells to start the reaction. The final volume is now 101 µL.

  • Measurement: Immediately place the plate in a microplate reader.

    • For Kinetic Assays: Measure the rate of product formation (e.g., change in absorbance or fluorescence per minute) over a set period. The initial linear portion of the progress curve represents the reaction velocity (V₀)[11].

    • For Endpoint Assays: Incubate the plate for a fixed time (e.g., 30 minutes). Then, add a stop solution and measure the total product formed.

  • Data Analysis:

    • Step 1: Calculate Percent Inhibition: Normalize the data relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme))

    • Step 2: Plot Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Step 3: Determine IC50: Use graphing software (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, sigmoidal dose-response curve (variable slope) to determine the IC50 value[12]. This is the concentration at which the curve passes through 50% inhibition.

Data Presentation: IC50 Summary
CompoundTarget EnzymeIC50 (µM) [95% CI]Hill SlopeN (replicates)
This compoundEnzyme X[Insert Value][Value][Value]
Positive Control InhibitorEnzyme X[Insert Value][Value][Value]

Phase 2: Elucidating the Mechanism of Action (MoA)

Identifying the MoA is crucial for understanding how the compound interacts with the enzyme and its natural substrate, which has significant implications for its potential in vivo efficacy[4][13]. Kinetic analysis distinguishes between different modes of reversible inhibition.

Overview of Reversible Inhibition Mechanisms

Inhibition_Mechanisms cluster_comp Competitive cluster_noncomp Non-competitive / Mixed E->ES E->EI Binds to Free Enzyme EI_mix EI E->EI_mix Binds to Free Enzyme... S->ES ES->P ES->ESI Binds only to ES Complex ESI_mix ESI ES->ESI_mix ...and to ES Complex I Inhibitor (I) I->EI I->ESI I->EI_mix I->ESI_mix

Caption: Binding modes for different types of reversible enzyme inhibition.

Protocol: Kinetic Analysis of Inhibition Mechanism

This experiment involves measuring reaction rates across a matrix of varying substrate and inhibitor concentrations[4][14].

  • Select Inhibitor Concentrations: Choose 4-5 fixed concentrations of this compound. These should be based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

  • Select Substrate Concentrations: For each inhibitor concentration, perform a substrate titration using 6-8 different substrate concentrations. The range should ideally span from 0.1x Km to 10x Km of the substrate (the Km must be determined beforehand in the absence of inhibitor).

  • Execute Assay: Set up the 96-well plate as described in Protocol 3.2, but with the matrix of inhibitor and substrate concentrations. Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis & Visualization:

    • Step 1: Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of curves.

    • Step 2: Lineweaver-Burk Plot: To clearly visualize the mechanism, transform the data by plotting 1/V₀ (Y-axis) versus 1/[S] (X-axis)[15]. This double-reciprocal plot linearizes the data, and the pattern of line intersections is diagnostic of the inhibition mechanism[16].

Interpreting Kinetic Data

The type of inhibition is determined by its effect on the apparent maximal velocity (Vmax) and the Michaelis constant (Km)[16].

Inhibition TypeLineweaver-Burk Plot AppearanceEffect on Vmax(app)Effect on Km(app)
Competitive Lines intersect on the Y-axis.UnchangedIncreases
Uncompetitive Lines are parallel.DecreasesDecreases
Non-competitive Lines intersect on the X-axis (at -1/Km).DecreasesUnchanged
Mixed Lines intersect in the upper-left quadrant (off-axes).DecreasesIncreases or Decreases

Expert Insight: A competitive inhibitor often mimics the substrate and binds to the enzyme's active site, while non-competitive and uncompetitive inhibitors typically bind to allosteric sites[4][13]. Understanding this difference is fundamental for rational drug design and optimization.

Advanced Studies and Self-Validation

To ensure the trustworthiness of the results, further validation experiments are recommended.

  • Test for Reversibility: To confirm the inhibition is reversible, perform a rapid dilution experiment. Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC50) for 30 minutes. Then, dilute the mixture >100-fold into an assay solution containing substrate. If enzyme activity is rapidly restored to the level of a similarly diluted control (enzyme without inhibitor), the inhibition is reversible[17].

  • Check for Time-Dependence: The IC50 of an irreversible or slow-binding inhibitor will decrease with longer pre-incubation times. To test this, measure the IC50 with different pre-incubation periods (e.g., 5, 15, 30, and 60 minutes). A significant change in IC50 indicates time-dependent inhibition, which requires more complex kinetic analysis[17].

  • Control for Assay Artifacts: At high concentrations, some compounds can aggregate, scatter light, or have intrinsic fluorescence, leading to false-positive results. Always run controls without the enzyme to subtract any background signal generated by the compound itself.

Conclusion

This application note provides a structured, three-phase methodology for the comprehensive characterization of this compound as a potential enzyme inhibitor. By following this workflow—from initial compound handling and IC50 determination to detailed kinetic analysis of the inhibition mechanism—researchers can generate high-quality, reliable data. This systematic approach not only determines the compound's potency but also provides critical insights into its biochemical behavior, forming an essential foundation for further preclinical development and lead optimization efforts.

References

  • Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research.
  • Pro-Fold. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NIH Bookshelf.
  • Yoneda, T., & Furuya, E. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., et al. (n.d.). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.
  • Wikipedia. (n.d.). IC50.
  • edX. (n.d.). IC50 Determination.
  • Bingül, M. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
  • Boumya, W., Achak, M., et al. (2021, September 8). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. PMC - NIH.
  • Wang, M., Gao, L., et al. (n.d.). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
  • UC Berkeley. (2010, April 5). Mechanism-based Inhibition of Enzymes. YouTube.
  • Edmondson, D. E., Binda, C., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • ResearchGate. (n.d.). Enzyme Inhibition: The Phenomenon and Mechanism‐Independent Analysis.
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Basappa, S. P., et al. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • ResearchGate. (2025, October 22). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
  • Garg, S., et al. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • MDPI. (n.d.). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.
  • ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Application Notes and Protocols for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold and the Promise of N-Alkylated Derivatives

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the vast landscape of indole derivatives, indole-3-carbaldehydes have emerged as particularly versatile intermediates for the synthesis of biologically active compounds.[2][3] The aldehyde functionality at the C-3 position serves as a synthetic handle for the construction of more complex molecules through various chemical transformations.

This document focuses on a specific N-alkylated derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde , a compound of significant interest in contemporary drug discovery. The introduction of the 4-methylbenzyl group at the N-1 position of the indole ring is not merely a synthetic convenience; it is a strategic modification aimed at modulating the compound's physicochemical properties, such as lipophilicity and steric bulk. These modifications can profoundly influence the molecule's interaction with biological targets, potentially enhancing its potency and selectivity. While specific research on this compound is emerging, its structural similarity to other N-benzylated indoles with demonstrated anticancer and tubulin polymerization inhibitory activity makes it a compelling candidate for further investigation.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the synthesis, biological evaluation, and potential therapeutic applications of this compound, with a particular focus on its prospective role as an anticancer agent targeting tubulin polymerization.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formylation of indole followed by N-alkylation. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at the electron-rich C-3 position of the indole ring.[7]

Part 1: Vilsmeier-Haack Formylation of Indole to Yield Indole-3-carbaldehyde

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as the formylating agent.[8][9]

Protocol: Vilsmeier-Haack Formylation of Indole

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃ to neutralize the excess acid.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure indole-3-carbaldehyde as a pale yellow solid.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow indole Indole in DMF add_pocl3 Add POCl3 at 0°C indole->add_pocl3 stir_rt Stir at RT (2-3h) add_pocl3->stir_rt quench Quench with Ice/NaHCO3 stir_rt->quench extract Extract with DCM quench->extract purify Purify (Column Chromatography) extract->purify product Indole-3-carbaldehyde purify->product

Caption: Workflow for the Vilsmeier-Haack formylation of indole.

Part 2: N-Alkylation of Indole-3-carbaldehyde with 4-Methylbenzyl Bromide

The second step involves the alkylation of the indole nitrogen with 4-methylbenzyl bromide in the presence of a base.

Protocol: N-Alkylation of Indole-3-carbaldehyde

Materials:

  • Indole-3-carbaldehyde

  • 4-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of indole-3-carbaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Add 4-methylbenzyl bromide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.[6]

Diagram: N-Alkylation Workflow

N_Alkylation_Workflow i3c Indole-3-carbaldehyde in DMF add_reagents Add K2CO3 and 4-Methylbenzyl bromide i3c->add_reagents heat Heat at 60-70°C (4-6h) add_reagents->heat workup Aqueous Workup heat->workup extract Extract with Ethyl Acetate workup->extract purify Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: Workflow for the N-alkylation of indole-3-carbaldehyde.

Biological Evaluation: Assessing Anticancer Potential

The primary application of this compound in medicinal chemistry is anticipated to be in the realm of oncology. Indole derivatives have been extensively studied as anticancer agents, with some acting as potent inhibitors of tubulin polymerization.[4][10]

Antiproliferative Activity against Cancer Cell Lines

The initial step in evaluating the anticancer potential of a novel compound is to assess its ability to inhibit the proliferation of cancer cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1][11]

Compound Cell Line IC₅₀ (µM) Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[1][11]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[1][11]
(E)-N'-(4-chlorobenzylidene)-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazideSW620 (Colon)0.011[5][12]
Chalcone-indole derivativeVarious0.22 - 1.80[13]
Benzimidazole-indole derivativeVarious0.050[13]

Note: The IC₅₀ values presented are for structurally related indole derivatives to provide a comparative context for the potential potency of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism by which many indole-based anticancer agents exert their effect is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[4] An in vitro tubulin polymerization assay can be used to directly assess the effect of this compound on this process.

Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • This compound

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • 96-well plate compatible with a spectrophotometer

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain polymerization buffer, GTP, and the test compound at various concentrations (or controls).

  • Initiate the polymerization by adding the purified tubulin to each well.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.[9][14][15]

Diagram: Proposed Mechanism of Action

Tubulin_Inhibition_Pathway compound 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde tubulin α/β-Tubulin Dimers compound->tubulin Binds to tubulin polymerization Polymerization tubulin->polymerization Inhibits microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.

Future Directions and Therapeutic Potential

The framework provided in these application notes offers a clear path for the comprehensive evaluation of this compound as a potential medicinal chemistry lead compound. Positive results from the in vitro assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the 4-methylbenzyl group and the indole core to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Assessment of the compound's antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

References

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. PMC.
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC.
  • This compound. AbacipharmTech.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed.
  • Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety. ResearchGate.
  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • indole-3-aldehyde. Organic Syntheses.
  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC.
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. PMC.
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.
  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl).
  • Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents. ResearchGate.
  • Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH.
  • Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PubMed Central.

Sources

Application Note: High-Throughput Screening of 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potent kinase inhibition.[1][2][3] This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde derivatives to identify novel inhibitors of a designated protein kinase, herein referred to as "Target Kinase X". We present a detailed protocol based on the robust and highly sensitive ADP-Glo™ Luminescent Kinase Assay, optimized for a 384-well format.[4][5] The guide covers assay principles, step-by-step experimental protocols from primary screening to dose-response confirmation, and a complete data analysis workflow, including quality control metrics and hit characterization.

Introduction: The Rationale for Screening Indole Derivatives

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] This has made them one of the most important classes of drug targets.[7] The indole scaffold is frequently found in both natural and synthetic molecules that exhibit potent kinase inhibitory activity.[8] Its unique structural and electronic properties allow for diverse interactions within the ATP-binding pocket of kinases.[9] The this compound framework represents a synthetically accessible and versatile core, allowing for extensive derivatization to explore the chemical space around the kinase active site. This focused library approach increases the probability of identifying potent and selective inhibitors.

This guide details a complete HTS workflow designed to efficiently interrogate such a library for inhibitory activity against Target Kinase X, a representative enzyme involved in a disease-relevant signaling cascade.

cluster_0 Cellular Signaling Context Upstream Signal Upstream Signal Target Kinase X Target Kinase X Upstream Signal->Target Kinase X Activates Substrate Substrate Target Kinase X->Substrate Phosphorylates (ATP -> ADP) Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Triggers

Figure 1: A simplified signaling pathway involving Target Kinase X.

Assay Principle: The ADP-Glo™ Kinase Assay

The success of an HTS campaign hinges on a robust, sensitive, and reproducible assay.[10] The ADP-Glo™ Kinase Assay is a luminescence-based, homogeneous assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[4][5][11] This makes it a universal method applicable to virtually any kinase.[1][4]

The assay proceeds in two steps:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed in the presence of ATP, a substrate, and the test compound. After incubation, the ADP-Glo™ Reagent is added, which simultaneously terminates the kinase reaction and depletes any remaining unconsumed ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP serves as a substrate for a highly efficient luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[11]

The intensity of the luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the activity of Target Kinase X.[5] Inhibitors of the kinase will reduce the amount of ADP generated, resulting in a lower luminescent signal. This principle allows for a highly sensitive screen with an excellent signal-to-noise ratio.[12]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation Kinase + Substrate + ATP Kinase + Substrate + ATP ADP + P-Substrate + ATP (leftover) ADP + P-Substrate + ATP (leftover) Kinase + Substrate + ATP->ADP + P-Substrate + ATP (leftover) Incubate ADP ADP ADP + P-Substrate + ATP (leftover)->ADP Add ADP-Glo Rgt. (depletes leftover ATP) ATP_new New ATP ADP->ATP_new Kinase Detection Rgt. Light Light ATP_new->Light Luciferase

Figure 2: Principle of the two-step ADP-Glo™ Kinase Assay.

Experimental Protocols

These protocols are designed for a 384-well plate format to maximize throughput and minimize reagent consumption. All liquid handling steps should be performed with calibrated automated liquid handlers to ensure precision and consistency.[9]

Reagent and Plate Preparation

Table 1: Key Reagent Preparation

ReagentPreparation DetailsStorage
Target Kinase X Thaw on ice and dilute to 2X final concentration in 1X Kinase Buffer.-80°C (stock), On ice (working)
Substrate + ATP Mix Dilute peptide/protein substrate and ATP to 2X final concentration in 1X Kinase Buffer.-20°C (stock), On ice (working)
Compound Plates Serially dilute compounds in 100% DMSO. For primary screen, prepare a single concentration (e.g., 10 µM). For dose-response, prepare a 10-point, 3-fold dilution series.-20°C
ADP-Glo™ Reagent Reconstitute according to the manufacturer's protocol.[13]Room Temp
Kinase Detection Rgt. Reconstitute according to the manufacturer's protocol.[13]Room Temp
Protocol 1: Primary HTS at a Single Concentration (10 µM)

This protocol is designed to rapidly identify "hits" from the full compound library.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compound solution from the compound plates to the wells of a 384-well low-volume assay plate.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO (vehicle).

    • Positive Control (100% Inhibition): Dispense 50 nL of a known potent inhibitor of Target Kinase X (e.g., Staurosporine) at a saturating concentration.

  • Enzyme Addition: Add 2.5 µL of the 2X Target Kinase X solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 2.5 µL of the 2X Substrate + ATP Mix to all wells to start the kinase reaction. The final reaction volume is 5 µL, with a final compound concentration of 10 µM in 1% DMSO.

  • Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[11]

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX).

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used for confirmed hits from the primary screen to determine their potency.

  • Compound Dispensing: Dispense 50 nL of the compound dilution series (10-point, 3-fold) into the assay plate.

  • Controls: Prepare negative (DMSO) and positive (Staurosporine) controls as in the primary screen.

  • Follow Steps 3-9 from Protocol 1.

cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Dispense Cmpd/DMSO 1. Dispense Compound/ Controls (50 nL) Add Enzyme 2. Add 2X Kinase (2.5 µL) Dispense Cmpd/DMSO->Add Enzyme Pre-Incubate 3. Incubate 15 min Add Enzyme->Pre-Incubate Start Reaction 4. Add 2X Substrate/ATP (2.5 µL) Pre-Incubate->Start Reaction Incubate Rxn 5. Incubate 60 min Start Reaction->Incubate Rxn Add ADP-Glo Rgt 6. Add ADP-Glo™ Rgt. (5 µL) & Incubate 40 min Incubate Rxn->Add ADP-Glo Rgt Add Detection Rgt 7. Add Kinase Detection Rgt. (10 µL) & Incubate 30 min Add ADP-Glo Rgt->Add Detection Rgt Read Luminescence 8. Read Plate Add Detection Rgt->Read Luminescence

Figure 3: High-Throughput Screening Workflow.

Data Analysis and Interpretation

Assay Quality Control: Z'-Factor

Before analyzing compound activity, the quality and robustness of the assay must be validated. The Z'-factor is the standard metric for this, quantifying the separation between the positive and negative controls.[3][14] An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[15][16]

Formula: Z' = 1 - [ (3σₚ + 3σₙ) / |µₚ - µₙ| ]

Where:

  • µₚ and σₚ are the mean and standard deviation of the positive control (100% inhibition).

  • µₙ and σₙ are the mean and standard deviation of the negative control (0% inhibition).

The Z'-factor should be calculated for every assay plate to ensure plate-to-plate consistency.[17]

Primary Screen: Hit Identification
  • Data Normalization: Raw luminescence data (RLU) for each test well is converted to Percent Inhibition using the plate's controls: % Inhibition = 100 * ( 1 - [ (RLU_test - µₚ) / (µₙ - µₚ) ] )

  • Hit Selection: A common threshold for hit selection is a value greater than three standard deviations from the mean of the negative controls. A more stringent cutoff, such as ≥50% inhibition, is often applied to reduce the number of false positives. All selected hits must be re-tested to confirm their activity.[9]

Table 2: Hypothetical Primary HTS Data

Compound IDRLU% InhibitionHit? (≥50%)
µ_negative_ (DMSO)950,0000%-
µ_positive_ (Staurosporine)50,000100%-
IM-001860,00010.0%No
IM-002480,00052.2%Yes
IM-003215,00081.7%Yes
IM-004910,0004.4%No
Dose-Response Analysis: IC₅₀ Calculation

For confirmed hits, the dose-response data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the compound's potency.

  • Data Transformation: The compound concentrations are log-transformed.

  • Non-linear Regression: The Percent Inhibition data is plotted against the log(concentration). A four-parameter logistic (4PL) curve is fitted to the data using software like GraphPad Prism.[18][19]

    4PL Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • IC₅₀ Determination: The IC₅₀ is the concentration of the inhibitor at which the response (Y) is halfway between the 'Top' and 'Bottom' plateaus of the curve.[20]

Table 3: Hypothetical IC₅₀ Values for Confirmed Hits

Compound IDIC₅₀ (µM)Hill SlopeR² of Curve Fit
IM-0028.75-1.10.992
IM-0030.42-0.90.996
Staurosporine0.015-1.00.998

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of this compound derivatives as potential kinase inhibitors. The ADP-Glo™ Kinase Assay offers a sensitive and reliable platform for primary screening and subsequent potency determination. By implementing rigorous quality control measures like the Z'-factor and a systematic data analysis workflow, this approach enables the efficient identification and characterization of promising lead compounds for further development in drug discovery programs.

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed.
  • Auld, D. S., et al. (2008). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed.
  • Grokipedia. (n.d.). Z-factor.
  • Vidles, A., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • K-I, K., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. NIH.
  • BellBrook Labs. (n.d.). Application Notes.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats.
  • ResearchGate. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central.
  • On HTS. (2023). Z-factor.
  • GraphPad. (n.d.). Equation: Absolute IC50. Prism 10 Curve Fitting Guide.
  • Wikipedia. (n.d.). Z-factor.
  • RPubs. (2018). Dose-Response Curve Analysis.
  • ResearchGate. (n.d.). Non-linear curve fitting for dose response curves to determine IC50....
  • BMG LABTECH. (2020). Kinase assays.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • QTL Biosystems. (2006). High-throughput kinase assays with protein substrates using fluorescent polymer superquenching. PubMed Central.
  • Agilent. (2012). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay.
  • Karaman, M. W., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • ResearchGate. (2018). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors.
  • Semantic Scholar. (n.d.). High‐Throughput Screening for Kinase Inhibitors.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Chapman University Digital Commons. (n.d.). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
  • Google Patents. (n.d.). WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
  • PubMed. (2025). Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation.
  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.

Sources

Synthesis of Novel Chalcones from 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by a unique three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent a pivotal scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This document provides a comprehensive guide for the synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde with various substituted acetophenones. We delve into the mechanistic underpinnings of this reaction, offer detailed, step-by-step protocols for synthesis and purification, and outline methods for structural characterization. This guide is intended to empower researchers in the fields of organic synthesis and drug discovery to efficiently produce and evaluate new chemical entities based on the promising indole-chalcone framework.

Introduction: The Significance of Indole-Based Chalcones

The indole nucleus is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic pharmaceuticals.[6] When incorporated into the chalcone framework, it often imparts enhanced or novel therapeutic properties. The resulting indole-based chalcones have garnered significant interest for their potential as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization or induce non-apoptotic cell death.[5][7][8] The versatility of the Claisen-Schmidt condensation allows for the facile introduction of a wide array of substituents on both the indole and the acetophenone rings, making it an attractive strategy for generating diverse chemical libraries for drug screening.[2][7]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The synthesis of chalcones is most commonly achieved through the base-catalyzed Claisen-Schmidt condensation.[2][9] This reaction involves the aldol condensation of an aromatic aldehyde with a ketone, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure of a chalcone.[2]

The key steps of the mechanism are as follows:

  • Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the this compound.

  • Dehydration: The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable conjugated system of the chalcone.[2]

The choice of a strong base is crucial for the deprotonation of the ketone, and the reaction is typically carried out in a protic solvent like ethanol.[2][9]

Experimental Workflow Overview

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Reactants: This compound Substituted Acetophenone dissolve Dissolve in Ethanol start->dissolve cool Cool in Ice Bath dissolve->cool add_base Add NaOH Solution cool->add_base react Stir at Room Temperature add_base->react pour Pour into Ice & Acidify with HCl react->pour filter Vacuum Filtration pour->filter wash Wash with Cold Water filter->wash dry Air Dry Crude Product wash->dry recrystallize Recrystallization from Ethanol dry->recrystallize collect Collect Purified Crystals recrystallize->collect tlc TLC Analysis collect->tlc mp Melting Point Determination tlc->mp spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) mp->spectroscopy

Caption: Overall workflow for the synthesis and characterization of indole chalcones.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-3-(1-(4-methylbenzyl)-1H-indol-3-yl)-1-(phenyl)prop-2-en-1-one

This protocol outlines a standard procedure for the synthesis of a representative indole chalcone.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and acetophenone (e.g., 10 mmol) in ethanol (30-50 mL).[2]

  • Cool the mixture in an ice bath with continuous stirring.[2]

  • Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[2]

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.[2]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[2]

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[2]

Protocol 2: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like chalcones.[1][3] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[1]

Solvent Selection:

The ideal solvent should dissolve the chalcone sparingly at room temperature but have high solubility at an elevated temperature.[3] Ethanol is often a suitable solvent for the recrystallization of a wide range of chalcones.[3][10]

Procedure:

  • Transfer the crude chalcone product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation: Reagent Quantities and Expected Yields

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0249.32102.49 g
Substituted Acetophenone1.0Varies10Varies
Sodium Hydroxide2.040.00200.80 g
Ethanol (95%)---30-50 mL

Note: Yields can vary depending on the specific substituted acetophenone used and the efficiency of the recrystallization process.

Characterization of Synthesized Chalcones

The identity and purity of the synthesized chalcones should be confirmed using a combination of analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The IR spectra of chalcones typically show a strong absorption band for the carbonyl group (C=O) in the range of 1650-1685 cm⁻¹ and the C=C stretching of the alkene at 1612-1622 cm⁻¹.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.[12][13] Key signals in the ¹H NMR spectrum include the vinylic protons of the α,β-unsaturated system, which appear as doublets with a coupling constant characteristic of a trans configuration.[12]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[9]

Biological Evaluation and Future Directions

The synthesized indole-chalcone derivatives can be screened for a variety of biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[4][5][14] Structure-activity relationship (SAR) studies can then be conducted to identify the key structural features responsible for the observed biological effects, guiding the design and synthesis of more potent and selective drug candidates.[7]

Conclusion

This application note provides a robust and detailed framework for the synthesis, purification, and characterization of novel chalcones derived from this compound. The Claisen-Schmidt condensation offers a versatile and efficient route to these promising compounds. By following the outlined protocols, researchers can effectively generate libraries of indole-chalcones for further investigation in the pursuit of new therapeutic agents.

References

  • Hamza, S., Addisu, D., & wagew, Y. (2022). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Drug Designing & Intellectual Properties International Journal.
  • ResearchGate. SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
  • Li, J., et al. (2023). Design, synthesis and biological activity of novel chalcone derivatives containing indole. Frontiers in Chemistry, 11, 1119534.
  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
  • Matesic, L., et al. (2013). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1437-1442.
  • ResearchGate. Two efficient methods for the synthesis of novel indole-based chalcone derivatives.
  • ResearchGate. (PDF) Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • da Silva, A. C. M., et al. (2024). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 16(2), 84-90.
  • Hassan, A. A., et al. (2024). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Plants, 13(1), 131.
  • Chen, Y., et al. (2018). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. Cell Death & Disease, 9(11), 1079.
  • Al-Ostoot, F. H., et al. (2020). Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis. Molecules, 25(21), 5092.
  • The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • Aswini, R., & Kothai, S. (2019). A Study on the Synthesis, Characterisation of Chalcone moiety. JETIR, 6(6).
  • Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302.
  • Khan, I., et al. (2020). Privileged Scaffold Chalcone: Synthesis, Characterization, and Its Mechanistic Interaction Studies with BSA Employing Spectroscopic and Chemoinformatics Approaches. ACS Omega, 5(4), 1844-1854.
  • ResearchGate. Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with...
  • Chemistry LibreTexts. 4: The Aldol Condensation – Preparation of Chalcones (Experiment).
  • JETIR. SYNTHESIS OF CHALCONES.
  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • ResearchGate. Synthesis of chalcone by Claisen‐Schmidt condensation.
  • Bridges, C. M. (2015). Synthesis of Substituted Indole Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship, 28(1).
  • ResearchGate. Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents.
  • de Souza, T. G., et al. (2024). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Natural Product Research, 38(8), 1326-1333.

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of N-Benzylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the optimization of the Vilsmeier-Haack reaction for N-benzylindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful formylation technique. Here, we address common challenges, provide in-depth mechanistic insights, and offer robust protocols to enhance your experimental success.

Core Principles: The "Why" Behind the Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds, including indoles.[1] The process involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the indole ring.[2]

  • Vilsmeier Reagent Formation: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][4] This species is the active formylating agent.

  • Electrophilic Attack: The indole nucleus, being electron-rich, attacks the Vilsmeier reagent. For indoles, this attack is highly regioselective and occurs at the C3 position, which possesses the highest electron density.[5]

  • Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup, during which it is hydrolyzed to yield the final 3-formylindole product.[3]

The N-benzyl group serves as a protecting group for the indole nitrogen, preventing N-formylation and enhancing the solubility of the indole substrate in organic solvents. However, its electronic and steric properties can influence reactivity, a key consideration in optimization.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Reagent->Iminium Reacts with Indole N-Benzylindole Indole->Iminium + Vilsmeier Reagent (Attack at C3) Product 3-Formyl-N-benzylindole Iminium->Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction shows very low conversion or fails completely. What are the likely causes?

This is a common issue often traced back to the quality of the reagents or the reaction conditions.

  • Potential Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Ensure that the DMF used is anhydrous and of high purity. DMF can decompose over time to form dimethylamine, which can interfere with the reaction.[6] Using a freshly opened bottle or distilling DMF over a suitable drying agent is recommended. Similarly, POCl₃ should be fresh and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[7]

  • Potential Cause B: Low Substrate Reactivity. The electronic nature of your N-benzylindole substrate is critical.

    • Solution: If your indole or benzyl ring contains electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the nucleophilicity of the indole C3 position is reduced, slowing down the reaction. For these less reactive substrates, you may need to increase the reaction temperature (e.g., from room temperature to 60-90 °C) and extend the reaction time.[1][8] Monitoring progress by TLC or LC-MS is essential.

  • Potential Cause C: Incorrect Stoichiometry or Order of Addition.

    • Solution: The Vilsmeier reagent is typically prepared in situ before the substrate is added. A common protocol involves the slow, dropwise addition of POCl₃ to chilled DMF (0-5 °C).[8] After a short stirring period (15-30 min) to ensure complete formation of the reagent, the N-benzylindole solution is then added slowly. This prevents localized heating and unwanted side reactions. Using a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) is standard, but a large excess can promote side reactions.[9]

Question 2: My TLC/LC-MS shows multiple spots. What are the common side products and how can I avoid them?

Side product formation complicates purification and reduces the yield of the desired product.

  • Potential Cause A: Diformylation. While formylation is highly selective for the indole C3 position, harsh conditions (high temperature, long reaction times, large excess of Vilsmeier reagent) can sometimes lead to a second formylation, often on the electron-rich benzyl ring (at the para-position).

    • Solution: Employ milder conditions. Use the minimum effective temperature and monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly.[9] Using a stoichiometric amount or only a slight excess of the Vilsmeier reagent can also suppress this side reaction.

  • Potential Cause B: Bis(indolyl)methane Formation. The desired 3-formylindole product can act as an electrophile under acidic conditions and react with another molecule of the starting N-benzylindole.[9]

    • Solution: This is more prevalent at higher temperatures. Maintaining a low reaction temperature (0 °C to room temperature) is crucial.[9] The correct order of addition—adding the indole solution to the pre-formed Vilsmeier reagent—ensures that the indole is more likely to react with the formylating agent rather than the product aldehyde.[9]

  • Potential Cause C: Decomposition. N-benzylindoles, particularly those with electron-donating groups, can be sensitive to the strongly acidic conditions of the reaction, leading to discoloration or tar formation.

    • Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the workup procedure is performed promptly after the reaction is complete. Quenching the reaction by pouring it onto crushed ice followed by careful neutralization with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) is a standard method.[3][7]

Question 3: I'm having difficulty with the workup and purification. What are the best practices?

A clean workup is essential for obtaining a pure product.

  • Potential Cause A: Incomplete Hydrolysis. The intermediate iminium salt must be fully hydrolyzed to the aldehyde.

    • Solution: After quenching the reaction mixture in ice water, stir the resulting suspension vigorously for a period (e.g., 30-60 minutes) before neutralization. Gentle heating of the neutralized mixture can sometimes facilitate the hydrolysis of any remaining iminium salt, though this should be done cautiously to avoid product degradation.

  • Potential Cause B: Emulsion during Extraction. The presence of DMF and salts can lead to the formation of emulsions during extraction with organic solvents like ethyl acetate or dichloromethane.

    • Solution: If an emulsion forms, adding a saturated brine solution can help break it. Alternatively, filtering the entire mixture through a pad of Celite before extraction can remove fine particulates that often stabilize emulsions.

  • Potential Cause C: Purification Challenges. The polarity of 3-formyl-N-benzylindole can be similar to that of certain side products, making chromatographic separation difficult.

    • Solution: Utilize column chromatography with a carefully chosen solvent system, often a gradient of ethyl acetate in hexane or petroleum ether.[7] If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for purification.[7]

Frequently Asked Questions (FAQs)

  • Q: What is the optimal temperature for the reaction?

    • A: This is substrate-dependent. For electron-rich N-benzylindoles, the reaction often proceeds smoothly at 0 °C to room temperature.[9] For substrates with electron-withdrawing groups, heating may be required, typically in the range of 40-90 °C.[1][8] It is always best to start at a lower temperature and gradually increase it while monitoring the reaction.

  • Q: How does the N-benzyl group affect the reaction compared to N-H indole?

    • A: The benzyl group prevents N-formylation and generally increases the substrate's solubility. Electronically, the benzyl group is weakly activating, so its effect on the indole's nucleophilicity is minimal unless it bears strong electron-donating or withdrawing substituents itself. Sterically, a bulky N-substituent can, in some complex systems, influence the approach of the Vilsmeier reagent, though this is not typically a major issue for simple N-benzylindoles.[10]

  • Q: What is the best method for monitoring the reaction?

    • A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between your starting material and the more polar aldehyde product (e.g., 20-30% ethyl acetate in hexane). Staining with a potassium permanganate solution can help visualize the spots. For more precise monitoring, especially for kinetic studies, LC-MS is ideal.

  • Q: Are there any alternatives to POCl₃?

    • A: Yes, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride, though POCl₃ is the most common.[11] For extremely sensitive substrates, milder formylation methods like the Duff reaction or Rieche formylation might be considered, although they are generally less efficient for indoles. Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to minimize the use of stoichiometric POCl₃.[12][13]

Optimized General Protocol for N-Benzylindole Formylation

This protocol provides a reliable starting point for the formylation of a standard N-benzylindole. Adjustments to temperature and time may be necessary based on the specific substrate.

Sources

Technical Support Center: Formylation of 1-(4-methylbenzyl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 1-(4-methylbenzyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. As a Senior Application Scientist, I've compiled this resource based on both established chemical principles and field-proven insights to help you navigate the nuances of this reaction, troubleshoot common issues, and optimize your experimental outcomes. Our focus here is on the Vilsmeier-Haack reaction, the most common and effective method for this transformation.

This guide is structured as a series of questions and answers to directly address potential challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction turned a dark color (brown/black) upon addition of the Vilsmeier reagent. Is this normal, and what does it indicate?

Answer: A significant color change to dark brown or even black upon adding the Vilsmeier reagent (prepared from POCl₃ and DMF) to your indole solution is a common observation, but it can be indicative of side reactions or decomposition.

  • Expected Color Changes: A change to a deep yellow, orange, or reddish color is typical as the electrophilic Vilsmeier reagent reacts with the electron-rich indole to form a stable iminium salt intermediate.[1][2][3]

  • Causes of Darkening:

    • Excessive Temperature: Localized overheating during the addition of the indole to the Vilsmeier reagent can cause decomposition. The reaction is exothermic, and maintaining a low temperature (0-5 °C) during this step is critical.[4]

    • Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water, which can lead to uncontrolled side reactions and decomposition of the starting material and product. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Substrate Purity: Impurities in the starting 1-(4-methylbenzyl)-1H-indole can degrade under the acidic reaction conditions, leading to discoloration.

    • Over-reaction/Side Products: At higher temperatures or with prolonged reaction times, the desired product can undergo further reactions, leading to polymeric or charged species that are highly colored.

Troubleshooting Steps:

  • Ensure strict anhydrous conditions.

  • Pre-form the Vilsmeier reagent at 0 °C before slowly adding a solution of your indole, maintaining the low temperature throughout the addition.

  • Use purified starting material.

  • After the initial addition, allow the reaction to proceed at the recommended temperature (e.g., room temperature followed by gentle heating) and monitor by TLC to avoid prolonged heating once the starting material is consumed.[4]

FAQ 2: My main product is the desired aldehyde, but I'm observing a significant, less polar byproduct by TLC. What could this be?

Answer: A common and often significant byproduct in the formylation of indoles is the formation of a bis(indolyl)methane derivative.[5][6] This occurs when the newly formed indole-3-carbaldehyde reacts with a second molecule of the starting indole under the acidic conditions of the reaction.

Mechanism of Formation: The acidic environment of the Vilsmeier-Haack reaction can protonate the carbonyl oxygen of the product aldehyde. This makes the carbonyl carbon highly electrophilic, inviting attack from a second, unreacted indole molecule (a strong nucleophile) at its C3 position. Subsequent dehydration leads to the stable bis(indolyl)methane.

Logical Workflow for Side Reaction:

G Product 1-(4-methylbenzyl)-1H-indole- 3-carbaldehyde (Product) Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Product->Protonated_Aldehyde H⁺ (Acidic Conditions) Indole 1-(4-methylbenzyl)-1H-indole (Starting Material) BIM_Intermediate Intermediate Adduct Indole->BIM_Intermediate Protonated_Aldehyde->BIM_Intermediate Nucleophilic Attack BIM Bis(indolyl)methane Byproduct BIM_Intermediate->BIM -H₂O (Dehydration)

Caption: Formation of Bis(indolyl)methane Byproduct.

Prevention and Mitigation:

  • Stoichiometry Control: Using a slight excess of the Vilsmeier reagent can help to ensure that the indole is consumed quickly, reducing its availability to react with the product aldehyde.

  • Reverse Addition: Slowly adding the Vilsmeier reagent to the indole solution (instead of the other way around) can maintain a low concentration of the formylating agent, but may not be as effective as maintaining a low temperature.

  • Temperature Management: Higher temperatures can promote the dehydration step in bis(indolyl)methane formation. Stick to the lowest effective temperature profile for the reaction.

FAQ 3: I am seeing a small amount of a very polar byproduct that stains differently on my TLC plate. Could this be a di-formylated product?

Answer: Yes, di-formylation is a possible side reaction, although typically less common than bis(indolyl)methane formation for N-substituted indoles. The Vilsmeier reagent is a potent electrophile, and if the reaction conditions are too harsh (e.g., large excess of reagent, high temperature), a second formyl group can be introduced onto the indole nucleus.

  • Position of Second Formylation: While the C3 position is the most electron-rich and kinetically favored, a second formylation could potentially occur at other positions on the indole ring (e.g., C2, C5, or C6) or even on the 4-methylbenzyl group, though the latter is less activated than the indole ring.[7][8] The most likely position for a second formylation on the indole ring itself would be the C2 position.

  • Identification: Di-formylated products will be significantly more polar than the mono-formylated product and will have a different mass in LC-MS analysis (M+28).

Troubleshooting:

  • Reagent Stoichiometry: Carefully control the amount of Vilsmeier reagent used. A typical ratio is between 1.1 and 1.5 equivalents.

  • Reaction Time and Temperature: Avoid excessive heating or prolonged reaction times after the initial starting material has been consumed, as this can drive the reaction towards less favorable, higher-energy products. Monitor the reaction progress closely using TLC.

FAQ 4: My yield is low, and I've isolated some 4-methylbenzylamine and indole-3-carbaldehyde. Is it possible the N-benzyl group is being cleaved?

Answer: Cleavage of the N-benzyl group under standard Vilsmeier-Haack conditions (POCl₃/DMF) is generally not a major concern. The reaction is acidic, but typically not harsh enough to readily cleave the stable N-benzyl bond. However, it is not entirely impossible, especially if the workup procedure is aggressive or if there are impurities that facilitate this side reaction.

  • Plausibility: While direct cleavage by the Vilsmeier reagent is unlikely, certain conditions can promote this. For instance, some Lewis acids can facilitate N-debenzylation.[9] If there are residual catalysts or reagents from the synthesis of the starting material, they could potentially play a role.

  • Workup Issues: A very strong acidic or basic workup at elevated temperatures could potentially lead to some degradation and cleavage. Standard workup involves quenching the reaction mixture with ice water and then neutralizing with a base like NaOH or Na₂CO₃.[10][11]

  • Stability: The N-benzyl group on an indole is generally stable, but can be cleaved under specific oxidative or reductive conditions which are not typical for a Vilsmeier-Haack reaction.[12][13][14]

Troubleshooting Steps:

  • Confirm Starting Material Purity: Ensure your 1-(4-methylbenzyl)-1H-indole is free from reagents used in its preparation.

  • Standardize Workup: Use a gentle aqueous workup. Pour the reaction mixture onto crushed ice, then slowly basify with a saturated solution of sodium bicarbonate or sodium carbonate while keeping the temperature low.

  • Analyze Byproducts: If you suspect cleavage, attempt to isolate and characterize the byproducts. The presence of indole-3-carbaldehyde (the N-unsubstituted product) would be a strong indicator.

Quantitative Data Summary

The following table provides typical reaction parameters and expected outcomes. Actual results may vary based on specific lab conditions and reagent quality.

ParameterRecommended RangePotential Issue if Deviated
Vilsmeier Reagent 1.1 - 1.5 equivalents<1.1: Incomplete reaction. >1.5: Increased risk of di-formylation.
Temperature 0-5 °C (addition), RT to 95°C (reaction)Too high: Decomposition, side products. Too low: Slow/incomplete reaction.
Reaction Time 1 - 8 hoursToo long: Increased byproduct formation.
Expected Yield 75 - 90%Low yield may indicate side reactions or purification loss.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-(4-methylbenzyl)-1H-indole

Materials:

  • 1-(4-methylbenzyl)-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.[15]

  • Formylation Reaction: Dissolve 1-(4-methylbenzyl)-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM or DMF.

  • Slowly add the indole solution to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Gently heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until the starting material is consumed.[4][10]

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a vigorously stirred mixture of crushed ice and water.

  • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde as a solid.[16][17]

Protocol 2: TLC Monitoring

Workflow for Reaction Monitoring:

G cluster_0 TLC Plate Visualization TLC_Plate Silica Plate (UV light) Spot_SM Start Spot_Prod Middle Spot_Side End Start Start Sample Sample Start->Sample Spot reaction mixture Develop Develop Sample->Develop Elute with Hex:EtOAc Visualize Visualize Develop->Visualize Dry and view under UV Visualize->TLC_Plate

Caption: Workflow for TLC Monitoring.

  • Eluent: A starting point for the mobile phase is a 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the polarity as needed.

  • Spotting: On a silica gel TLC plate, spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture.

  • Development: Place the plate in a chamber with the chosen eluent.

  • Visualization: Visualize under UV light (254 nm). The starting indole will be less polar (higher Rf) than the product aldehyde. More polar impurities (like di-formylated products) will have a lower Rf.

References

  • Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2.
  • Application Notes and Protocols: Vilsmeier-Haack Formyl
  • 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]
  • Vilsmeier-Haack Reaction.
  • Vilsmeier–Haack reaction of indole. YouTube. [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
  • The preparation of bis(indolyl)methanes by reaction of indole...
  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. Preprints.org. [Link]
  • Cleavage of benzyl groups from indole derivatives.
  • Stability of N-Benzyl substituted indazoles?
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No Source Provided]. [Link]
  • This compound. AbacipharmTech. [Link]
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • indole-3-aldehyde. Organic Syntheses. [Link]
  • Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2). J-Stage. [Link]
  • An efficient method for the N-debenzylation of aromatic heterocycles.

Sources

Technical Support Center: Synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and chemists in the field of drug development and organic synthesis. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically achieved via a robust two-step process. This strategy is favored for its reliability and scalability.

  • N-Alkylation: The first step involves the alkylation of the indole nitrogen with a suitable 4-methylbenzyl electrophile, typically 4-methylbenzyl chloride or bromide.

  • C-3 Formylation: The second, and often more challenging step, is the regioselective formylation at the C-3 position of the indole ring using the Vilsmeier-Haack reaction.[1][2]

This guide is structured to address potential issues in each of these critical steps, followed by purification and general FAQs.

Part 1: Troubleshooting the N-Alkylation of Indole

The initial synthesis of the precursor, 1-(4-methylbenzyl)-1H-indole, is a crucial foundation for the overall process. Low yields or impurities at this stage will invariably complicate the subsequent formylation and final purification.

Q1: My N-alkylation reaction has a low yield. What are the most likely causes and how can I improve it?

Low conversion in the N-alkylation step often points to issues with the deprotonation of the indole nitrogen or the reactivity of the alkylating agent.

  • Cause 1: Inappropriate Base/Solvent System. The choice of base is critical for efficient deprotonation of the indole N-H (pKa ≈ 17). A base that is too weak will result in a low concentration of the reactive indolide anion.

    • Solution: Employ a strong base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Alternatively, a potassium hydroxide (KOH) in DMSO system is a powerful and effective combination that often provides excellent yields.[3] Using phase-transfer catalysts (e.g., TBAB) with weaker bases like K₂CO₃ in solvents like acetonitrile can also improve results.

  • Cause 2: Reagent Purity. Water content in the solvent or hygroscopic bases can quench the indolide anion or the strong base, stalling the reaction. The quality of the 4-methylbenzyl halide is also important.

    • Solution: Use anhydrous solvents. If using NaH, ensure it is fresh (dispersion in mineral oil is standard). 4-methylbenzyl bromide is generally more reactive than the chloride and may be preferred.

  • Cause 3: Suboptimal Temperature. While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and degradation, particularly with sensitive substrates.

    • Solution: For strong base systems like NaH/DMF, the deprotonation is often performed at 0 °C, followed by warming to room temperature after the addition of the alkylating agent. Monitor the reaction by TLC to determine the optimal reaction time and temperature, avoiding prolonged heating once the starting material is consumed.

Data Snapshot: Effect of Base/Solvent on N-Alkylation Yield
BaseSolventTypical Temperature (°C)Reported Yield Range (%)Key Considerations
NaHDMF / THF0 to 2585 - 95Requires strictly anhydrous conditions.
KOHDMSO2585 - 89Highly effective and practical method.[3]
K₂CO₃Acetonitrile80 (Reflux)70 - 85Milder conditions, may require longer reaction times.
K₂CO₃/TBABDMF60>90Phase-transfer catalysis enhances reactivity.
Q2: I'm observing multiple spots on my TLC after the N-alkylation reaction. What are these side products?

The primary side product of concern is C-3 alkylation. While N-alkylation is kinetically and thermodynamically favored under the right conditions, competing C-alkylation can occur.

  • Cause: The indolide anion is an ambident nucleophile, with reactivity at both the N-1 and C-3 positions. The reaction outcome is highly dependent on the counter-ion and solvent.

  • Solution: To favor N-alkylation, use a polar aprotic solvent like DMF or DMSO.[3] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "freer" indolide anion where the charge is more localized on the more electronegative nitrogen atom, promoting N-attack.

Part 2: Mastering the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like indole.[1][4] It involves the creation of an electrophilic chloroiminium salt, the "Vilsmeier reagent," from a substituted amide (DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[2][5] However, its success is highly sensitive to reaction conditions.

Workflow for Vilsmeier-Haack Reaction

Vilsmeier-Haack Workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier 0 °C, dropwise addition POCl3 Freshly Distilled POCl₃ POCl3->Vilsmeier Iminium_Intermediate Iminium Intermediate Substrate 1-(4-methylbenzyl)-1H-indole in Anhydrous Solvent Substrate->Iminium_Intermediate Add to Vilsmeier Reagent 0 °C to RT/Heat Hydrolysis Hydrolysis (Ice-cold water / aq. base) Iminium_Intermediate->Hydrolysis Product Crude Product Hydrolysis->Product Purification Purification (Chromatography / Recrystallization) Product->Purification Final_Product Final Product Purification->Final_Product Troubleshooting Vilsmeier-Haack Start Problem with Vilsmeier-Haack Reaction Q1 Low Conversion / High SM? Start->Q1 Q2 Dark Tar Formation? Start->Q2 Q3 High MW Byproduct? Start->Q3 A1_1 Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) Q1->A1_1 Yes A1_2 Increase Equivalents of Vilsmeier Reagent (1.5 eq) Q1->A1_2 Yes A1_3 Increase Reaction Temp (e.g., RT to 60°C) & Time Q1->A1_3 Yes A2_1 Improve Temperature Control (Slow, dropwise addition at 0°C) Q2->A2_1 Yes A2_2 Avoid Overheating Q2->A2_2 Yes A3_1 Byproduct is likely Bis(indolyl)methane Q3->A3_1 Yes A3_2 Correct Order of Addition: Indole -> Vilsmeier Reagent A3_1->A3_2 A3_3 Maintain Low Temperature A3_1->A3_3

Caption: A decision tree for troubleshooting common Vilsmeier-Haack issues.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylbenzyl)-1H-indole
  • Materials: Indole, potassium hydroxide (KOH), anhydrous dimethyl sulfoxide (DMSO), 4-methylbenzyl bromide, diethyl ether, water.

  • Procedure:

    • To a flask containing anhydrous DMSO (200 ml), add freshly crushed KOH pellets (0.4 mol). Stir the mixture at room temperature for 5 minutes. [3] 2. Add indole (0.1 mol) to the mixture and continue stirring for 45 minutes to ensure complete deprotonation.

    • Add 4-methylbenzyl bromide (0.2 mol) to the reaction mixture. Caution: Alkyl halides are lachrymatory.

    • Stir for an additional 45-60 minutes. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

    • Upon completion, dilute the reaction mixture with water (200 ml).

    • Extract the aqueous layer with diethyl ether (3 x 100 ml).

    • Wash the combined organic layers with water (3 x 50 ml) to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography if necessary.

Protocol 2: Vilsmeier-Haack Formylation
  • Materials: 1-(4-methylbenzyl)-1H-indole, anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), crushed ice, sodium hydroxide (NaOH) solution.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (N₂), place anhydrous DMF (3.75 moles per mole of indole). Cool the flask to 0 °C in an ice-salt bath. [6] 2. Add freshly distilled POCl₃ (1.1 moles per mole of indole) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent. [5][6] 3. Prepare a solution of 1-(4-methylbenzyl)-1H-indole (1 mole) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the cold Vilsmeier reagent over 1 hour.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C. Stir at this temperature for 1-2 hours. The reaction mixture will typically become a thick, opaque paste. [6] 6. Work-up: Carefully quench the reaction by adding crushed ice to the paste, which should result in a clear solution. [6] 7. Transfer this solution to a larger beaker containing more ice and water. Basify the solution by the controlled addition of a cold aqueous NaOH solution until the product precipitates. [6] 8. Collect the solid product by filtration, wash thoroughly with water, and air-dry.

    • Recrystallize the crude product from ethanol or purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure this compound. [7]

References

  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
  • BenchChem. (n.d.). Technical Support Center: Vilsmeier-Haack Formylation of Indoles.
  • ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • MDPI. (n.d.). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers.
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • PubMed. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Syntheses. (1974). 1-BENZYLINDOLE. Org. Synth. 1974, 54, 58.
  • Yasuoki, M. (n.d.). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions.
  • AbacipharmTech. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Organic Syntheses. (n.d.). INDOLE-3-ALDEHYDE. Org. Synth. Coll. Vol. 4, p.539 (1963); Vol. 33, p.47 (1953).
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (n.d.). US20040059131A1 - N-alkylation of indole derivatives.
  • National Institutes of Health. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene.
  • ResearchGate. (n.d.). Influence of catalyst amount on the alkylation of indole with benzyl alcohol.
  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • Supporting Information. (2023). Indole Synthesis.
  • ACS Publications. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega.
  • RSC Publishing. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors.
  • RJPBCS. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Retrieved from [https://www.rjpbcs.com/pdf/2016_7(6)/.[8]pdf]([Link]8]pdf)
  • ResearchGate. (2023). Synthesis of a Novel Disubstituted Indole.

Sources

Technical Support Center: Synthesis of 1-Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically significant molecules, including anticancer agents and serotonin receptor agonists.[1] The Vilsmeier-Haack reaction stands as a cornerstone method for the C3-formylation of indoles due to its efficiency and use of economical reagents.[2] This reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is then attacked by the electron-rich indole nucleus.[3][4] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[3][5]

Despite its utility, the synthesis is not without its challenges. Researchers frequently encounter issues ranging from low yields and complex product mixtures to the formation of persistent, difficult-to-remove by-products. This guide provides in-depth, field-tested insights into troubleshooting these common problems, explaining the underlying chemical principles and offering validated protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Vilsmeier-Haack reaction is sluggish or fails completely, resulting in a low yield of the desired aldehyde. What are the likely causes?

The Problem: You've followed a standard Vilsmeier-Haack protocol, but TLC analysis shows a significant amount of unreacted starting material and only a faint spot for the product.

Probable Causes & Mechanisms:

  • Degraded Reagents: The Vilsmeier reagent is highly sensitive to moisture.

    • Phosphorus oxychloride (POCl₃): Can hydrolyze over time to phosphoric acid and HCl, quenching the reaction.

    • N,N-Dimethylformamide (DMF): Can decompose to dimethylamine and formic acid.[6] Dimethylamine, being a nucleophile, can intercept and consume the Vilsmeier reagent. A "fishy" odor is a tell-tale sign of DMF degradation.[6]

  • Insufficient Electrophilicity of the Vilsmeier Reagent: The formation of the active chloroiminium salt is a critical equilibrium-driven process.[3] If the reaction temperature is too high during its formation, or if the quality of POCl₃ is poor, the concentration of the active electrophile may be insufficient.

  • Deactivated Indole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If your N1-substituent or other groups on the indole ring are strongly electron-withdrawing (e.g., tosyl, nitro), the nucleophilicity of the C3 position is significantly reduced, hindering the attack on the Vilsmeier reagent.[7]

Troubleshooting & Solutions:

  • Reagent Quality Check:

    • Use freshly opened or distilled POCl₃.

    • Use anhydrous, high-purity DMF. If in doubt, use a fresh bottle or purify by standard methods. Wafting the bottle opening for a fishy smell is a quick preliminary check.[6]

  • Vilsmeier Reagent Preparation:

    • Prepare the Vilsmeier reagent in situ at low temperatures (0 to 5 °C) before adding the indole substrate.[8][9] This ensures the reagent is formed correctly and is present in high concentration.

    • During the dropwise addition of POCl₃ to DMF, precipitation of the Vilsmeier salt can occur, sometimes trapping the stir bar.[9] Using a larger flask, a more robust mechanical stirrer, or adding a small amount of an inert, anhydrous co-solvent like dichloromethane can mitigate this.

  • Reaction Conditions:

    • After adding the indole, the reaction temperature often needs to be increased. Depending on the substrate's reactivity, this can range from room temperature to 80-100 °C.[5][8] Monitor the reaction by TLC to determine the optimal temperature and time.

FAQ 2: I'm observing a new, highly-colored, and often insoluble by-product. What is it and how can I avoid it?

The Problem: The reaction mixture turns dark, and a precipitate forms which is neither the starting material nor the product. This often leads to low isolated yields.

Probable Causes & Mechanisms:

This issue is frequently caused by the formation of bis(indolyl)methanes (BIMs) or even tris(indolyl)methanes (TIMs) .[10][11] These by-products arise from the reaction of the electron-rich indole nucleus with the newly formed aldehyde product under the acidic conditions of the reaction.

The mechanism involves the protonation of the product aldehyde, which then acts as an electrophile and is attacked by another molecule of the starting indole at the C3 position. This process can repeat, leading to trimers.[12]

DOT Diagram: Mechanism of Bis(indolyl)methane By-product Formation

Byproduct_Formation Indole_CHO Indole-3-carbaldehyde (Product) Protonated_CHO Protonated Aldehyde (Electrophilic) Indole_CHO->Protonated_CHO Protonation H_plus H+ Intermediate Carbocation Intermediate Protonated_CHO->Intermediate Nucleophilic Attack Indole_SM Indole Starting Material (Nucleophile) Indole_SM->Intermediate BIM Bis(indolyl)methane (By-product) Intermediate->BIM Deprotonation (-H+) Workflow Start Start Vilsmeier_Prep 1. Prepare Vilsmeier Reagent (POCl₃ into DMF at 0°C) Start->Vilsmeier_Prep Indole_Add 2. Add 1-Methylindole Solution (Dropwise at 0°C) Vilsmeier_Prep->Indole_Add Reaction 3. Heat Reaction (e.g., 90°C, 2-4h) Indole_Add->Reaction TLC_Monitor Monitor by TLC Reaction->TLC_Monitor Periodically TLC_Monitor->Reaction Incomplete Quench 4. Quench into Ice/Base (e.g., NaOH aq.) TLC_Monitor->Quench Complete Extract 5. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Product Pure Product Purify->Product

Sources

Technical Support Center: Purification of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification hurdles. Here, we will address specific issues encountered during experimental work in a comprehensive question-and-answer format, grounded in scientific principles and supported by authoritative references.

I. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the properties and general purification strategies for this compound.

Q1: What are the typical synthesis methods for this compound, and how do they influence the impurity profile?

A1: The most common and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-(4-methylbenzyl)-1H-indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

The nature of this electrophilic aromatic substitution reaction can lead to several characteristic impurities that pose purification challenges:

  • Unreacted Starting Material: Incomplete formylation can result in the presence of the starting material, 1-(4-methylbenzyl)-1H-indole.

  • Bis(indolyl)methane Derivatives: A common high molecular weight byproduct is formed when the newly generated aldehyde product acts as an electrophile and reacts with another molecule of the starting indole under the acidic reaction conditions.

  • Diformylated Products: Although less common for the indole-3-position, depending on the reaction conditions, formylation at other positions on the indole ring or even on the benzyl group can occur, leading to diformylated species.

  • Hydrolysis Products: The Vilsmeier reagent is moisture-sensitive, and its hydrolysis can lead to other byproducts.

Understanding this impurity profile is the first step in designing an effective purification strategy.

Q2: What are the key stability considerations for this compound during purification and storage?

A2: Aromatic aldehydes, including indole-3-carbaldehydes, can be susceptible to oxidation, especially in the presence of air and light. The primary degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid, 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid. This impurity can complicate purification and analysis.

Furthermore, N-benzyl indoles can exhibit sensitivity to strong acids and high temperatures. Prolonged exposure to acidic conditions, such as those on silica gel during chromatography, can potentially lead to degradation or side reactions.

For long-term storage, it is recommended to keep the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures, such as in a freezer at -20°C, to minimize degradation.[3]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

A. Column Chromatography Issues

Q3: My product is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

A3: Co-elution is a common challenge, often due to impurities with similar polarity to the desired product. Here is a systematic approach to improving separation:

  • Optimize the Solvent System: The choice of eluent is critical. For indole-3-carbaldehyde derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]

    • Fine-tune the Polarity: If you are observing co-elution, systematically vary the ratio of your solvents. A good rule of thumb is to aim for an Rf value of 0.2-0.3 for your product on a TLC plate.

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane or a trace of methanol) can significantly alter the selectivity of the separation.

  • Consider a Different Adsorbent: If optimizing the solvent system on silica gel is unsuccessful, consider alternative stationary phases.

    • Alumina: Neutral or basic alumina can be effective, especially if your compound is sensitive to the acidic nature of silica gel.

    • Reverse-Phase Silica (C18): If the impurities are significantly more or less polar than your product, reverse-phase chromatography using a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide excellent separation.[5]

  • Employ Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities, leading to better separation. A detailed protocol for gradient elution can be found in Organic Syntheses.[6]

Table 1: Suggested Solvent Systems for TLC Analysis and Column Chromatography

Solvent System ComponentsTypical Ratio (v/v)Application Notes
Hexane : Ethyl Acetate9:1 to 7:3A good starting point for initial separation. Adjust the ratio to achieve an Rf of 0.2-0.3 for the product.
Petroleum Ether : Ethyl Acetate9:1 to 7:3An alternative to hexane, sometimes offering different selectivity.[4]
Dichloromethane : Hexane1:1 to 9:1Useful for less polar compounds.
Chloroform : Methanol99:1 to 95:5Effective for more polar indole derivatives.

Q4: My product appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Degradation on silica gel is often due to its acidic nature. Here are some strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your eluent containing a small amount of a base, such as triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface.

  • Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina can be a good alternative.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. Flash chromatography, which uses pressure to increase the flow rate, is highly recommended.

  • Dry Loading with an Inert Adsorbent: Instead of dissolving your crude product in a strong solvent and loading it directly onto the column, you can pre-adsorb it onto an inert material like Celite. This can sometimes lead to a cleaner separation and reduce streaking.

B. Crystallization and Product Isolation Issues

Q5: I've purified my compound by column chromatography, but after removing the solvent, I'm left with a persistent oil or a gummy solid instead of a crystalline product. What should I do?

A5: This is a common issue that can be caused by residual solvent, the presence of minor impurities that inhibit crystallization, or the intrinsic properties of the compound.

  • Ensure Complete Removal of Solvent: High-boiling point solvents from chromatography (like DMF if used in the reaction) can be difficult to remove. Using a high-vacuum pump and gentle heating can help. Co-evaporation with a lower-boiling point solvent like toluene can also be effective.

  • Trituration: This technique can often induce crystallization from an oil. Add a small amount of a solvent in which your product is poorly soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the solvent, leaving your purified product to solidify.

  • Recrystallization: If trituration fails, recrystallization is the next step.

    • Solvent Selection: The key is to find a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole-3-carbaldehydes, ethanol and methanol have been shown to be effective recrystallization solvents.[1] A mixture of a good solvent (e.g., ethyl acetate or acetone) and a poor solvent (e.g., hexanes or heptane) is also a common strategy.

    • Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal to a supersaturated solution can induce crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.

Q6: My recrystallization yield is very low. How can I improve it?

A6: Low recrystallization yield is often due to using too much solvent or cooling the solution too quickly.

  • Use a Minimal Amount of Hot Solvent: Dissolve your crude product in the minimum amount of boiling or near-boiling solvent required for complete dissolution. Adding excess solvent will keep more of your product in solution upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Concentrate the Mother Liquor: The solution remaining after filtering your crystals (the mother liquor) will still contain some dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Note that this second crop may be less pure than the first.

III. Experimental Protocols and Visualizations

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude product.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • If using a gradient, gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Diagram 1: Troubleshooting Workflow for Column Chromatography

chromatography_troubleshooting start Crude Product tlc Run TLC with Hexane:EtOAc Systems start->tlc rf_check Is Rf of Product ~0.2-0.3 and Spots Separated? tlc->rf_check run_column Run Flash Column with Optimized Solvent System rf_check->run_column Yes adjust_solvent Adjust Solvent Ratio or Try New System (e.g., add DCM) rf_check->adjust_solvent No check_stability Product Streaking/ Decomposition? run_column->check_stability combine_fractions Combine Pure Fractions & Evaporate pure_product Pure Product combine_fractions->pure_product adjust_solvent->tlc check_stability->combine_fractions No use_base Deactivate Silica with Triethylamine check_stability->use_base Yes use_base->run_column alt_adsorbent Consider Alumina or Reverse-Phase C18 use_base->alt_adsorbent

Caption: Decision tree for troubleshooting column chromatography.

Protocol 2: Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol, or ethyl acetate/hexanes).

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Diagram 2: Recrystallization Workflow

recrystallization_workflow start Impure Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve cool_slowly Slowly Cool to Room Temperature dissolve->cool_slowly ice_bath Place in Ice Bath cool_slowly->ice_bath filter Collect Crystals by Vacuum Filtration ice_bath->filter wash_dry Wash with Cold Solvent & Dry Under Vacuum filter->wash_dry pure_crystals Pure Crystalline Product wash_dry->pure_crystals

Caption: Step-by-step process for recrystallization.

IV. References

  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI). [Link]

  • James, P. N.; Snyder, H. R. Indole-3-aldehyde. Organic Syntheses1959 , 39, 30. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • C2 Selective Direct Alkynylation of Indoles. [Link]

  • Naik, N.; et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica2012 , 4(2), 783-790. [Link]

  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules2017 , 22(11), 1891. [Link]

  • Bingül, M. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi2019 , 19(2), 316-324. [Link]

  • Heaney, H.; Ley, S. V. 1-Benzylindole. Organic Syntheses1974 , 54, 58. [Link]

  • Casiraghi, G.; et al. ortho-Formylation of phenols. Organic Syntheses1990 , 68, 203. [Link]

  • Senzer, B. D.; Varongchayakul, C.; Danheiser, R. L. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses2025 , 102, 276-302. [Link]

  • 1-benzyl-1h-indole-3-carbaldehyde (C16H13NO). PubChemLite. [Link]

  • 1-benzyl-1H-indole-3-carbaldehyde. PubChem. [Link]

  • 2.5. 7 Formylation and the Vilsmeier Reagent. Thieme E-Books. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect2021 , 6(30), 7654-7662. [Link]

  • Aghazadeh, M.; et al. Formation of indole trimers in Vilsmeier type reactions. Arkivoc2019 , (vi), 141-148. [https://www.semantic scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Ramezani/b4a72d73f1d85f8182f072481e3a1033b9165b4c]([Link] scholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Aghazadeh-Ramezani/b4a72d73f1d85f8182f072481e3a1033b9165b4c)

Sources

Stability of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound during experimental use. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues, ensuring the integrity and success of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis. However, its chemical structure, featuring an indole nucleus, an aldehyde functional group, and an N-benzyl substituent, presents several potential pathways for degradation. Understanding these vulnerabilities is key to its successful handling and use in experimental settings. The indole ring is susceptible to electrophilic attack and oxidation, while the aldehyde group can be readily oxidized to a carboxylic acid. The N-benzyl group, while generally stable, can influence the reactivity of the indole ring.

II. Troubleshooting Guides

This section addresses common problems encountered during experiments involving this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Lower-than-Expected Yields in Reactions

  • Question: I am using this compound in a reaction, and my yields are inconsistent or significantly lower than anticipated. What could be the cause?

  • Answer: Lower-than-expected yields are often a result of compound degradation either before or during your reaction. Several factors could be at play:

    • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid. This can be accelerated by exposure to atmospheric oxygen, especially in solution and at elevated temperatures. The indole nucleus itself can also be oxidized.

      • Solution:

        • Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

        • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

        • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your reaction mixture or storage solvent can help prevent oxidative degradation.

    • Acid/Base Instability: The indole ring can be sensitive to both acidic and basic conditions. Strong acids can lead to protonation and potential polymerization or rearrangement, while strong bases can promote other side reactions.

      • Solution:

        • pH Control: Carefully control the pH of your reaction mixture. If acidic or basic conditions are necessary, consider using milder reagents or buffered systems.

        • Reaction Time: Minimize the exposure time of the compound to harsh pH conditions.

    • Thermal Decomposition: Prolonged exposure to high temperatures can cause decomposition.

      • Solution:

        • Temperature Monitoring: Maintain the lowest effective temperature for your reaction and monitor it closely.

        • Reaction Time: Optimize your reaction time to avoid unnecessary heating.

Issue 2: Appearance of Unidentified Impurities in Analytical Data (e.g., HPLC, LC-MS)

  • Question: My HPLC/LC-MS analysis of a reaction mixture or a stored solution of this compound shows several unexpected peaks. What are these impurities likely to be?

  • Answer: The appearance of new peaks is a strong indicator of degradation. Based on the structure, the most common degradation products are:

    • 1-(4-methylbenzyl)-1H-indole-3-carboxylic acid: The primary oxidation product. This will have a different retention time in reverse-phase HPLC, typically eluting earlier than the aldehyde due to increased polarity.

    • Products of Aldehyde Condensation: Aldehydes can undergo self-condensation or react with other nucleophiles present in the reaction mixture, especially under basic conditions.

    • Indole Ring Degradation Products: Complex mixtures can arise from the breakdown of the indole nucleus under harsh conditions (strong acid/base, high heat, or strong oxidants).

    • Troubleshooting Steps:

      • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small sample of your compound. This involves subjecting the compound to various stress conditions (see Section IV for protocol). The resulting chromatograms can help you identify the impurity peaks in your experimental samples.

      • Mass Spectrometry (MS) Analysis: Utilize LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This information is invaluable for proposing the structures of the degradation products.

Issue 3: Discoloration of the Solid Compound or its Solutions

  • Question: My solid sample of this compound, or its solution, has developed a yellow or brownish tint over time. Is the compound still usable?

  • Answer: Discoloration is often a visual sign of degradation. Indole derivatives are known to form colored oligomeric or polymeric byproducts upon exposure to air, light, or acid.

    • Assessment of Purity:

      • Analytical Check: Before use, check the purity of the discolored material using a suitable analytical technique like HPLC or TLC.

      • Re-purification: If significant impurities are detected, re-purification by column chromatography or recrystallization may be necessary.

    • Prevention:

      • Proper Storage: Always store the compound under the recommended conditions: in a tightly sealed container, under an inert atmosphere, protected from light, and at a low temperature (e.g., -20°C).[1][2]

      • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: For long-term stability, the solid compound should be stored in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, light-proof container.[1][2] For solutions, use degassed solvents and store them frozen and protected from light.

  • Q2: Is this compound sensitive to light?

    • A2: Yes, indole-containing compounds can be photosensitive. Exposure to UV or even ambient light can trigger degradation pathways. It is recommended to handle the compound in a fume hood with the sash down to minimize light exposure and to use amber-colored vials or wrap containers in aluminum foil.

  • Q3: What solvents are recommended for dissolving and storing this compound?

    • A3: The choice of solvent depends on the subsequent application. For storage, aprotic solvents like anhydrous acetonitrile or THF are generally suitable if the compound is soluble. It is crucial to use high-purity, dry, and degassed solvents. Avoid long-term storage in protic solvents like methanol or ethanol, as they can potentially react with the aldehyde group to form acetals, especially in the presence of acid catalysts.

  • Q4: How can I monitor the stability of my sample over time?

    • A4: The most reliable way to monitor stability is through periodic analytical testing. A stability-indicating HPLC method is ideal. You can analyze a reference standard and your stored sample at regular intervals and compare the chromatograms for any new impurity peaks or a decrease in the main peak area.

IV. Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][4][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a vial of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method.

Table 1: Summary of Potential Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents/ParametersExpected StabilityPotential Degradation Products
Acidic 0.1 M HCl, 60°CModerate to LowComplex mixture due to potential indole ring reactions
Basic 0.1 M NaOH, 60°CLow1-(4-methylbenzyl)-1H-indole-3-carboxylic acid, condensation products
Oxidative 3% H₂O₂, RTLow1-(4-methylbenzyl)-1H-indole-3-carboxylic acid, N-oxide derivatives
Thermal 80°C (solid), 60°C (solution)ModerateGeneral decomposition, potential for colored byproducts
Photolytic >1.2 million lux hoursModerate to LowComplex mixture, potential for colored byproducts

Protocol 2: Recommended HPLC Method for Stability Assessment

This method provides a starting point for the separation of this compound from its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: Return to 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 296 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

V. Visualizations

Diagram 1: Potential Degradation Pathways

G A 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde B 1-(4-methylbenzyl)-1H- indole-3-carboxylic acid A->B Oxidation (O₂, H₂O₂) C Aldol Condensation Products A->C Base D Indole Ring Degradation Products A->D Strong Acid/Base, High Heat, Light

Caption: Potential degradation pathways for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Neutralize/Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Workflow for conducting a forced degradation study.

VI. References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 727-753. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Madsen, E. L., Francis, A. J., & Bollag, J. M. (1988). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 54(1), 74–78. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highy, M., & Zong, S. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

  • Böttcher, C., Fellermeier, F., D'Auria, J. C., Glawischnig, E., & Scheel, D. (2014). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in Arabidopsis. Plant physiology, 164(2), 859–872. [Link]

  • Palladino, P., et al. (2024). Colorimetric Determination of Indole-3-Carbaldehyde by Reaction with Carbidopa and Formation of Aldazine in Ethanolic Extract of Cabbage. Food Chemistry Advances. [Link]

  • Baheti, A., Kumar, L., & Bansal, G. (2012). A brief study on forced degradation studies with regulatory guidance. International Journal of Pharmaceutical Sciences and Research, 3(11), 4142.

  • Singh, R., & Kumar, S. (2016). Forced degradation studies: a review. Journal of Analytical & Pharmaceutical Research, 3(6), 00082. [Link]

  • Klick, S., et al. (2005). A new approach to forced degradation studies using anhydrous conditions. Pharmaceutical Technology, 29(3), 86-98. [Link]

  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.

  • International Conference on Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1146-1153. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the synthesis of this valuable intermediate. Indole-3-carbaldehyde derivatives are crucial scaffolds in medicinal chemistry, recognized for a wide range of biological activities including anti-cancer, anti-bacterial, and anti-inflammatory properties.[1][2]

The synthesis is typically achieved in a two-step sequence: first, the N-alkylation of the indole core, followed by C3-formylation. This guide will address each step independently, focusing on the critical parameters and potential pitfalls associated with scaling up the process.

Overall Synthetic Scheme

The pathway involves the N-alkylation of indole with 4-methylbenzyl chloride, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C3 position.

Synthetic_Scheme Indole Indole Intermediate 1-(4-Methylbenzyl)-1H-indole Indole->Intermediate Step 1: N-Alkylation AlkylatingAgent 4-Methylbenzyl Chloride AlkylatingAgent->Intermediate Step1_Reagents Base (e.g., NaH) Solvent (e.g., DMF) Step1_Reagents->Intermediate Product 1-(4-Methylbenzyl)-1H- indole-3-carbaldehyde Intermediate->Product Step 2: Vilsmeier-Haack Formylation Step2_Reagents 1. POCl₃, DMF 2. H₂O Workup Step2_Reagents->Product

Caption: Two-step synthesis of the target compound.

Part 1: N-Alkylation of 1H-Indole with 4-Methylbenzyl Chloride

The first stage involves the deprotonation of the indole nitrogen followed by nucleophilic substitution on 4-methylbenzyl chloride. While seemingly straightforward, achieving high N-selectivity and yield on a larger scale requires careful control of reaction conditions.

Experimental Protocol: N-Alkylation
  • Setup: To a flame-dried, multi-neck reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise, maintaining the temperature below 5 °C. Allow the mixture to stir for 20-30 minutes.

  • Indole Addition: Dissolve 1H-indole in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. A gentle evolution of hydrogen gas will be observed. Stir the resulting solution at 0-5 °C for 1 hour after the addition is complete.

  • Alkylation: Add a solution of 4-methylbenzyl chloride in anhydrous DMF dropwise, keeping the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly pouring it into ice-cold water. Extract the aqueous mixture with ethyl acetate or another suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(4-methylbenzyl)-1H-indole.

Troubleshooting Guide: N-Alkylation

Q1: My reaction shows low conversion of the starting indole. What are the potential causes?

A1: Low conversion is typically due to issues with the deprotonation step.

  • Insufficient Base: The indole N-H has a pKa of approximately 17 in DMSO and requires a strong base for complete deprotonation.[3] Ensure you are using a sufficient molar excess of a strong base like sodium hydride (NaH).[4][5]

  • Reagent Quality: NaH is highly reactive with moisture. Use freshly opened or properly stored NaH. The DMF solvent must be anhydrous; water will quench the base and inhibit the formation of the reactive indolate anion.

  • Temperature: While deprotonation is often performed at 0 °C for control, ensure the reaction is allowed to proceed for a sufficient time to completion before adding the alkylating agent.

Q2: I am observing a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?

A2: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is often more nucleophilic in the neutral indole molecule.[4][5][6]

  • Choice of Base and Solvent: Using a strong base like NaH in a polar aprotic solvent like DMF is critical.[4][5] This combination ensures near-complete formation of the indolate anion, which is more nucleophilic at the nitrogen atom, thus favoring N-alkylation. Incomplete deprotonation allows the neutral indole to react, leading to more C3-alkylation.[4]

  • Counter-ion Effect: The nature of the cation from the base can influence regioselectivity. Sodium (from NaH) and potassium (from KOH) cations coordinate less tightly with the indolate anion in DMF, leaving the nitrogen atom more accessible for alkylation.

  • Reaction Temperature: While higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, initial deprotonation and alkylation at lower temperatures (0-10 °C) generally provide better kinetic control and selectivity.[5]

Q3: My product is contaminated with di-alkylated species. How can I avoid this?

A3: Over-alkylation can occur if the reaction is not carefully controlled.

  • Stoichiometry: Use a slight excess of indole relative to the alkylating agent (e.g., 1.05 to 1.1 equivalents of indole) to ensure the electrophile is consumed before it can react a second time.

  • Controlled Addition: Add the 4-methylbenzyl chloride solution slowly and maintain a consistent temperature. This prevents localized areas of high electrophile concentration.

  • Reaction Monitoring: Closely monitor the reaction's progress via TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Data Summary: N-Alkylation Conditions
BaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
NaHDMF/THF0 to RT2-6>90Excellent for N-selectivity; requires anhydrous conditions.[5]
KOHDMSORT4-880-90A strong base, but can lead to more C3-alkylation if not fully deprotonated.
Cs₂CO₃AcetonitrileReflux8-1675-85Milder conditions, but may require higher temperatures and longer reaction times.[3]
DABCODMC/DBC90-1351-36>90Catalytic base system with greener alkylating agents.

Part 2: Vilsmeier-Haack Formylation of 1-(4-methylbenzyl)-1H-indole

This reaction is a powerful method for formylating electron-rich heterocycles.[7][8] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and phosphorus oxychloride (POCl₃), which then acts as the electrophile.[9][10]

Experimental Protocol: Vilsmeier-Haack Reaction

Safety First: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water.[11][12][13][14][15] This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles, and face shield) must be worn.

  • Vilsmeier Reagent Formation: In a multi-neck reactor under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.[16]

  • Substrate Addition: Dissolve the 1-(4-methylbenzyl)-1H-indole from Part 1 in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[16]

  • Neutralization: Neutralize the acidic solution by the slow addition of a cold aqueous solution of sodium hydroxide or sodium acetate until the pH is between 7 and 8.[17] This step is exothermic and must be performed with cooling. The product typically precipitates as a solid.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Troubleshooting Guide: Vilsmeier-Haack Reaction

Q1: My reaction failed or gave a very low yield of the aldehyde.

A1: This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions.

  • Reagent Quality: The success of the reaction is highly dependent on the efficient formation of the Vilsmeier reagent.[17] Use fresh, anhydrous DMF and high-purity POCl₃. Old DMF can contain dimethylamine, which reacts with and deactivates the Vilsmeier reagent.[17][18]

  • Stoichiometry: An excess of the Vilsmeier reagent is often necessary. A molar ratio of 1.5 to 3 equivalents of the reagent relative to the substrate is common.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be done at low temperatures (0-10 °C). If the temperature is too high, the reagent can decompose. The subsequent reaction with the indole substrate often requires heating, but excessive temperatures can lead to decomposition and tar formation.[10]

Q2: During the reaction or workup, a dark, intractable tar formed.

A2: Tar formation indicates decomposition, which can be caused by several factors.

  • Temperature Runaway: The reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents. A temperature spike during the reaction with the indole can cause polymerization or degradation.

  • Improper Quenching: The quenching step is highly exothermic. Pouring the reaction mixture too quickly into an insufficient amount of ice can cause localized boiling and decomposition. Always pour the reaction mixture into ice, not the other way around.

  • Substrate Reactivity: The N-benzylated indole is highly activated. While this is good for the reaction, it also makes the substrate and product sensitive to overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times).

Q3: The workup is difficult, and the product does not precipitate cleanly.

A3: Workup issues can arise from incomplete hydrolysis or improper pH adjustment.

  • Hydrolysis: After quenching, the intermediate iminium salt must be fully hydrolyzed to the aldehyde. Stirring the aqueous mixture for a period after neutralization can help ensure complete conversion.

  • pH Control: The pH for precipitation is crucial. If the solution is too acidic or too basic, the product may remain dissolved or form an oily layer. Adjust the pH slowly and carefully to the optimal range (typically 7-8).

  • Extraction: If the product does not precipitate, it may need to be extracted. After neutralization, extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[17]

Process Flow Diagram: Vilsmeier-Haack Synthesis

Vilsmeier_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation DMF Anhydrous DMF Cool_DMF Cool DMF to 0°C DMF->Cool_DMF POCl3 POCl₃ Add_POCl3 Add POCl₃ dropwise (T < 10°C) POCl3->Add_POCl3 Cool_DMF->Add_POCl3 Stir_Reagent Stir at 0°C for 30-60 min Add_POCl3->Stir_Reagent Add_Substrate Add Substrate at 0°C Stir_Reagent->Add_Substrate Substrate 1-(4-methylbenzyl)-1H-indole in Anhydrous DMF Substrate->Add_Substrate Heat_Reaction Heat to 60-70°C Add_Substrate->Heat_Reaction Monitor Monitor by HPLC/TLC Heat_Reaction->Monitor Quench Pour into Crushed Ice Monitor->Quench Neutralize Neutralize with NaOH(aq) to pH 7-8 Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Crude Product Wash->Dry Purify Recrystallize Dry->Purify

Caption: Workflow for the Vilsmeier-Haack formylation step.

General FAQs for Scale-Up

Q1: What are the primary safety considerations when moving from bench to pilot scale?

A1:

  • Thermal Management: Both the N-alkylation (especially with NaH) and the Vilsmeier-Haack reaction (reagent formation and quenching) are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat output.

  • Reagent Handling: Handling large quantities of NaH (flammable solid, water-reactive) and POCl₃ (highly corrosive and toxic) requires specialized equipment and procedures. Use of a glovebox or powder dispensing system for NaH and closed-system transfer for POCl₃ is highly recommended.[11][12][15]

  • Gas Evolution: The deprotonation of indole with NaH releases hydrogen gas, which is flammable. Ensure the reactor is properly vented to an inert atmosphere. The hydrolysis of POCl₃ and the Vilsmeier reagent generates HCl gas, requiring a scrubber system during workup.

Q2: How should I adapt my reaction monitoring for a larger scale?

A2: While TLC is excellent for quick checks in R&D, it is not quantitative. For scale-up, transitioning to in-process control (IPC) using HPLC or UPLC is essential. This allows for quantitative tracking of starting material consumption and product formation, enabling more precise determination of reaction completion and preventing the formation of byproducts from over-reaction.

Q3: What is the most effective purification method for the final product on a multi-kilogram scale?

A3: While column chromatography is common in the lab, it is often impractical and expensive at scale. The preferred method for large-scale purification of a solid product like this compound is recrystallization . Develop a robust recrystallization procedure at the lab scale, screening various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find one that provides high purity and recovery. This method is far more economical and scalable.

References

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. [Link]
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3, 25-31. [Link]
  • Othman, R., et al. (2023). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Molecules, 28(18), 6667. [Link]
  • Tiritiris, I., et al. (2020). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molecules, 25(22), 5434. [Link]
  • Xue, J., et al. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 233-247. [Link]
  • Product Safety Assessment: Phosphorus oxychloride. Lanxess. (2015). [Link]
  • Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Link]
  • Reddit discussion on Vilsmeier-Haack reaction issues. (2021). [Link]
  • Hopkins, B. A., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Cherepanov, I. A., & Belyakov, P. A. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
  • This compound. AbacipharmTech. (n.d.). [Link]
  • Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences Review and Research. (2010). [Link]
  • Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). [Link]
  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
  • Li, W., et al. (2013). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. Tetrahedron Letters, 54(44), 5940-5943. [Link]
  • Vilsmeier-Haack Reaction. J&K Scientific LLC. (2025). [Link]
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (n.d.). [Link]
  • Shieh, W. C., et al. (2006). N-alkylation of indole derivatives. U.S.
  • Vilsmeier-Haack Reaction. NROChemistry. (n.d.). [Link]
  • Catlin, D. S., & Henry, K. J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2128-2137. [Link]
  • Weisgerber, C. A. (1961). Process for n-alkylation of indoles. U.S.
  • Taber, G. P., et al. (2009). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Organic Process Research & Development, 13(3), 472-476. [Link]
  • Vilsmeier–Haack reaction. Wikipedia. (n.d.). [Link]
  • El-Aal, A. A., et al. (2013). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Journal of Chemical, Biological and Physical Sciences, 3(2), 1185. [Link]
  • Riu, F., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2991. [Link]

Sources

Troubleshooting Vilsmeier reagent preparation for indole formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of indole-3-carboxaldehydes, crucial intermediates in medicinal chemistry and materials science. Here, we move beyond simple protocols to explain the underlying chemistry, helping you diagnose and resolve common experimental challenges with confidence.

Introduction to the Vilsmeier-Haack Reaction in Indole Chemistry

The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, enabling the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] For indole scaffolds, this reaction provides a highly efficient and regioselective route to introduce a formyl group (-CHO), almost exclusively at the electron-rich C3 position.[3] The reaction's success hinges on the in situ formation of the Vilsmeier reagent, a chloroiminium salt, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6][7][8][9] This electrophilic species is then attacked by the indole nucleophile, leading to an iminium intermediate that is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.[1][3][9]

While robust, the multi-step nature of this reaction presents several potential points of failure. This guide will address these issues in a practical question-and-answer format, providing both mechanistic explanations and actionable solutions.

Part 1: Vilsmeier Reagent Preparation - The Foundation of Success

The quality and reactivity of the Vilsmeier reagent are paramount. Issues at this stage are the most common source of reaction failure.

Diagram: Vilsmeier Reagent Formation

Vilsmeier_Formation cluster_reagents Reactants DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct (Unstable) DMF->Adduct Nucleophilic attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Reagent Vilsmeier Reagent (Chloroiminium Salt) [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ Adduct->Reagent Elimination of PO₂Cl₂⁻ caption Formation of the Vilsmeier Reagent from DMF and POCl₃. Vilsmeier_Workflow A 1. Reagent Formation (POCl₃ + Anhydrous DMF) 0-5 °C, Inert Atmosphere B 2. Indole Addition (Substrate in Anhydrous Solvent) Maintain Low Temperature A->B C 3. Reaction Progress (Monitor by TLC) Allow to warm to RT or heat B->C D 4. Aqueous Work-up (Quench with Ice-Water) Hydrolysis of Iminium Salt C->D E 5. Basification (e.g., NaOAc, NaOH) pH Adjustment D->E F 6. Extraction & Purification (Organic Solvent, Column Chromatography) E->F caption Experimental workflow for Vilsmeier-Haack indole formylation.

Caption: Experimental workflow for Vilsmeier-Haack indole formylation.

Frequently Asked Questions: Formylation & Work-up

Q3: My reaction has stalled. TLC analysis shows unreacted indole even after prolonged reaction time. What is causing this?

A3: Low or no yield is a frequent complaint that can be traced back to several factors beyond reagent preparation. [10] Troubleshooting Steps:

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile. [5][6]Therefore, the reaction works best with electron-rich indoles. If your indole substrate has strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the reaction will be significantly slower or may not proceed at all. [10] * Solution: For deactivated indoles, you may need to increase the reaction temperature (e.g., 60-90 °C) and use a larger excess of the Vilsmeier reagent. [10]Be aware that higher temperatures can also lead to decomposition. [10]If the reaction still fails, consider alternative formylation methods like the Duff or Reimer-Tiemann reactions, though these often have their own limitations. [11]2. Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents relative to the indole.

  • Incomplete Hydrolysis: The final aldehyde is formed during the aqueous work-up. [1]If this step is incomplete, your product will remain as the iminium salt or a related intermediate.

    • Solution: After quenching the reaction mixture in ice-water, ensure the solution is neutralized or made slightly basic (pH 7-9) with a base like sodium acetate, sodium carbonate, or dilute sodium hydroxide. [6][10]This facilitates the complete hydrolysis of the iminium intermediate to the aldehyde. Stirring the aqueous mixture for a period (e.g., 30-60 minutes) can also promote hydrolysis.

Q4: I'm observing multiple spots on my TLC plate, and the yield of my desired product is low. What are the likely side products?

A4: Side product formation can complicate purification and significantly reduce your yield.

Common Side Reactions & Solutions:

  • Diformylation: While rare for the indole nucleus itself, highly activated indoles or the presence of other reactive sites can sometimes lead to the addition of a second formyl group.

    • Solution: Use milder conditions—lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent may also help. [10]2. Reaction with Other Functional Groups: If your indole substrate contains nucleophilic groups like hydroxyl (-OH) or amino (-NH₂) groups, they can react with the Vilsmeier reagent.

    • Solution: Protect sensitive functional groups before the formylation reaction. Acetyl or silyl ethers are common protecting groups for hydroxyls, while amines can be protected as amides or carbamates. [10]3. Formation of Indole Trimers: Under certain conditions, particularly with specific tertiary amides other than DMF, electrophilic intermediates can react with multiple indole molecules, leading to complex trimers. [12][13] * Solution: This is less common with the standard DMF/POCl₃ system but highlights the importance of controlled conditions. Stick to the well-established reagents unless you are specifically exploring alternative reactivity.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low/No Product Yield Q1 Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Q1 A1_Yes Reagents are High Quality Q1->A1_Yes Yes A1_No Use Fresh/Dry Reagents Work under Inert Gas Q1->A1_No No Q2 Substrate has EWGs? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Increase Temp (60-90°C) Increase Reagent Stoichiometry Q2->A2_Yes Yes A2_No Substrate is Electron-Rich Q2->A2_No No A2_Yes->End Q3 Incomplete Reaction? (Indole on TLC) A2_No->Q3 A3_Yes Increase Reaction Time/Temp Q3->A3_Yes Yes A3_No Reaction Complete Q3->A3_No No A3_Yes->End Q4 Work-up Issue? (pH not adjusted) A3_No->Q4 A4_Yes Ensure pH 7-9 during Aqueous Work-up Q4->A4_Yes Yes A4_Yes->End

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.

Part 3: Protocols and Data

Table 1: Typical Reaction Conditions for Substituted Indoles
Indole DerivativeReagents (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃ (1.5), DMF0 to 85696[2]
2-MethylindolePOCl₃ (1.5), DMF98-100371 (1-formyl)[2]
4-MethylindolePOCl₃ (1.5), DMF0 to 85890[2]
5-MethylindolePOCl₃ (1.5), DMF0 to 85688[2]
6-MethylindolePOCl₃ (1.5), DMF0 to 90989[2]
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.

  • Indole Addition: Dissolve indole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by TLC until the starting indole is consumed (typically 2-4 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture back to room temperature and carefully pour it into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. A precipitate may form.

  • Neutralization: Add a saturated aqueous solution of sodium acetate until the pH of the mixture is between 7 and 8. Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by silica gel column chromatography. [6][10]

References

  • Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
  • Chemistry Steps. (2026). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Review Article on Vilsmeier-Haack Reaction | Request PDF.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle of Organic Chemistry, 2(4), 187-194.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-11.
  • Ali, H. M., & Abd-El-Aziz, A. S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Journal of the Saudi Chemical Society, 9(3), 539-548.
  • Google Patents. (n.d.). US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • Enamine. (n.d.). Vilsmeier Reagent.
  • BenchChem. (2025).
  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • ResearchGate. (n.d.). Synthesis Using Vilsmeier Reagents.
  • Indian Academy of Sciences. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ResearchGate. (n.d.). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid.
  • ACS Publications. (2025).
  • ResearchGate. (2022).
  • Reddit. (2021).
  • PubMed. (2023).
  • Semantic Scholar. (2003).
  • Sciencemadness.org. (n.d.).
  • EurekAlert!. (2023).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2020). [PDF] Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Google Patents. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction.
  • Reddit. (2023).
  • PubMed. (2022).
  • Google Patents. (n.d.).
  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles.
  • ResearchGate. (2025). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt).
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Scientific Research Publishing. (n.d.).
  • Google Patents. (n.d.). US8022251B2 - Iminium salts and methods of preparing electron deficient olefins using ...

Sources

Technical Support Center: Regioselectivity in the Formylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the formylation of substituted indoles. Here, we address common experimental challenges and frequently asked questions in a direct Q&A format, grounded in mechanistic principles and practical advice.

Section 1: Vilsmeier-Haack Formylation: The Workhorse Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic compounds like indoles.[1][2] It typically employs a Vilsmeier reagent, generated from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group, usually at the C3 position of the indole ring.[1][3]

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction on a substituted indole is giving me a mixture of C3- and C2-formylated products. Why is this happening and how can I improve C3 selectivity?

A1: This is a classic regioselectivity challenge. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack at multiple positions. While C3 is generally the most electron-rich and sterically accessible position, leading to the kinetically favored product, the stability of the intermediate carbocation also plays a crucial role.[4]

  • Electronic Effects: Electron-donating groups (EDGs) on the benzene ring of the indole nucleus increase the electron density at C3, enhancing its nucleophilicity and favoring C3-formylation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at C3, potentially making C2 or other positions more competitive.[5][6]

  • Steric Hindrance: Large substituents at the C2 or N1 positions can sterically hinder the approach of the bulky Vilsmeier reagent to the C3 position, leading to increased formation of the C2- or other regioisomers.

  • Reaction Conditions: Higher reaction temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not always be the C3-isomer.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to favor the kinetically controlled C3-formylation.[7]

  • Choice of Solvent: Using a less polar solvent can sometimes enhance regioselectivity.

  • Protecting Groups: If you have an N-H indole, consider protecting it with a bulky group like Boc or Tosyl. This can sterically direct the formylation to the C3 position.[8]

Q2: I have an electron-withdrawing group on my indole, and the Vilsmeier-Haack reaction is sluggish or fails completely. What's going on?

A2: Electron-withdrawing groups significantly deactivate the indole ring towards electrophilic aromatic substitution.[9][10] The Vilsmeier reagent is a relatively mild electrophile and may not be reactive enough to overcome the deactivating effect of the EWG.

Potential Solutions:

  • Harsher Conditions: While generally not ideal, carefully increasing the reaction temperature or using a larger excess of the Vilsmeier reagent might drive the reaction forward. Monitor carefully for side product formation.

  • Alternative Formylation Methods: For strongly deactivated indoles, consider more reactive formylating agents or different reaction pathways. The Gattermann or Reimer-Tiemann reactions, although they have their own limitations, might be viable alternatives.[11][12]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylindole

This protocol provides a step-by-step method for the C3-formylation of 2-methylindole.

Materials:

  • 2-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.[1]

  • Formylation Reaction: Dissolve 2-methylindole (1 equivalent) in anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice with vigorous stirring. Slowly neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.[7]

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 2-methyl-1H-indole-3-carbaldehyde.

Data Summary: Substituent Effects on Regioselectivity
Substituent at C5Predominant IsomerRationale
-OCH₃ (EDG)C3-formylIncreased nucleophilicity at C3.
-Cl (EWG)C3-formyl (slower reaction)C3 remains the most nucleophilic site, but the ring is deactivated.
-NO₂ (strong EWG)Mixture of isomers/No reactionStrong deactivation, may lead to loss of regioselectivity or reaction failure.

Section 2: Gattermann and Reimer-Tiemann Reactions: Alternative Approaches

While the Vilsmeier-Haack reaction is often the go-to method, certain substrates may require alternative strategies. The Gattermann and Reimer-Tiemann reactions offer different pathways to indole-3-carbaldehydes, each with its own set of advantages and challenges.

Frequently Asked Questions (FAQs)

Q3: When should I consider using the Gattermann reaction over the Vilsmeier-Haack?

A3: The Gattermann reaction, which uses hydrogen cyanide (HCN) and an acid catalyst, can be effective for some indoles that are sensitive to the conditions of the Vilsmeier-Haack reaction.[11][13] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide and hydrochloric acid, making the procedure safer.[13][14] It is particularly useful for the formylation of phenols, phenolic ethers, and certain heteroaromatic compounds.[13]

Q4: My Reimer-Tiemann reaction on a substituted indole is giving me a ring-expanded quinoline derivative as a major byproduct. How can I avoid this?

A4: This is a known side reaction in the Reimer-Tiemann formylation of indoles.[15][16] The reaction proceeds through a dichlorocarbene intermediate, which can attack the C2-C3 double bond of the indole, leading to a dichlorocyclopropane intermediate that rearranges to a 3-chloroquinoline.[12][17]

Mitigation Strategies:

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the ring-expansion pathway.

  • Base Concentration: Carefully controlling the concentration of the base is crucial, as excess base can promote the side reaction.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can sometimes improve the yield of the desired formylated product by facilitating the reaction at the interface of the biphasic system.[18]

Visualization of Key Mechanisms

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole Substituted Indole Indole->Iminium_Intermediate Electrophilic Attack Aldehyde Formylated Indole Iminium_Intermediate->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Aldehyde

Caption: Key steps in the Vilsmeier-Haack formylation of indoles.

Reimer-Tiemann Reaction and Ring Expansion Side Reaction

Reimer_Tiemann cluster_main Desired Pathway cluster_side Side Reaction Indole Indole Intermediate Dichloromethyl Intermediate Indole->Intermediate + :CCl₂ Cyclopropane Dichlorocyclopropane Intermediate Indole->Cyclopropane + :CCl₂ (attack at C2-C3) Carbene :CCl₂ (Dichlorocarbene) Carbene->Intermediate Formyl_Indole 3-Formylindole Intermediate->Formyl_Indole Hydrolysis Quinoline 3-Chloroquinoline (Ring Expansion) Cyclopropane->Quinoline Rearrangement Formylation_Decision_Tree Start Start: Substituted Indole Electron_Rich Is the indole electron-rich? Start->Electron_Rich Electron_Poor Is the indole electron-poor? Start->Electron_Poor Reimer_Tiemann Consider Reimer-Tiemann (if phenolic) Start->Reimer_Tiemann Is it a hydroxy-indole? Steric_Hindrance Significant steric hindrance at C2/N1? Electron_Rich->Steric_Hindrance No No_Sterics No significant steric hindrance Electron_Rich->No_Sterics Yes Gattermann Consider Gattermann Electron_Poor->Gattermann Vilsmeier Use Vilsmeier-Haack Consider_Alternatives Consider alternative methods or harsher conditions for V-H Steric_Hindrance->Consider_Alternatives No_Sterics->Vilsmeier

Caption: A simplified decision tree for selecting an appropriate formylation method.

References
  • BenchChem Technical Support Team. (2025). Technical Support Center: Side Reactions in the Formylation of Indole. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.
  • Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
  • Various Authors. (2025). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate.
  • Grokipedia. (n.d.). Gattermann reaction. Grokipedia.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • BenchChem Technical Support Team. (2025). Navigating the Complexities of 3-Bromo-1H-indole Formylation: A Technical Guide. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific - US.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Akgün, E., & Tunali, M. (1990). Reaction of electron rich heterocycles with electrophiles. Formylation of indoles via thiomethylation. Journal of Heterocyclic Chemistry, 27(5), 1473-1476.
  • Various Authors. (n.d.). The Reimer–Tiemann Reaction. ResearchGate.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia.
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
  • Wikipedia. (n.d.). Gattermann reaction. Wikipedia.
  • PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
  • BenchChem Technical Support Team. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. BenchChem.
  • PMC. (2023). Photoredox-catalyzed diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indole derivatives. PMC - NIH.
  • PMC. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. PMC - NIH.

Sources

Technical Support Center: Vilsmeier-Haack Reaction of Indoles - Work-up and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical work-up phase of this widely used reaction. As your dedicated scientific resource, we will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Unveiling the Final Product: The Critical Role of the Work-up

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like indoles, yielding the versatile intermediate, indole-3-carboxaldehyde. The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium salt) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which is then attacked by the indole. The subsequent work-up is not merely a purification step; it is the chemical transformation that hydrolyzes the intermediate iminium salt to the desired aldehyde. A well-executed work-up is paramount for achieving high yields and purity.

A Validated Step-by-Step Work-up Protocol for Indole-3-Carboxaldehyde

This protocol is a robust, self-validating system for the work-up of the Vilsmeier-Haack reaction of indole.

Materials and Reagents:

  • Reaction mixture containing the intermediate iminium salt

  • Crushed ice

  • Sodium hydroxide (NaOH) solution (e.g., 1 M or as specified in your protocol)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)

Experimental Workflow Diagram:

Vilsmeier_Workup cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Vilsmeier Reaction Mixture (Iminium Salt Intermediate) Quenching Quenching (Addition to Ice) Reaction->Quenching Exothermic Control Hydrolysis Hydrolysis (Basification with NaOH) Quenching->Hydrolysis pH Adjustment Precipitation Product Precipitation Hydrolysis->Precipitation Product Isolation Filtration Filtration Precipitation->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product Indole-3-carboxaldehyde Drying->Final_Product

Caption: Workflow for the Vilsmeier-Haack reaction work-up.

Procedure:

  • Quenching the Reaction:

    • Action: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a separate beaker with vigorous stirring.

    • Expertise & Experience: This step is crucial for controlling the highly exothermic hydrolysis of the reactive Vilsmeier reagent and any remaining POCl₃. Adding the reaction mixture to ice, rather than the other way around, ensures that the temperature is kept low, minimizing the formation of side products.

  • Hydrolysis of the Iminium Salt:

    • Action: While stirring the cold aqueous mixture, slowly add a solution of sodium hydroxide. Monitor the pH of the solution, aiming for a basic pH (typically around 9-11).

    • Expertise & Experience: The addition of base is the key step to hydrolyze the intermediate iminium salt to the final aldehyde. A basic pH is generally required to deprotonate the hydroxyl group of the tetrahedral intermediate formed upon water addition, facilitating the elimination of dimethylamine.

  • Product Precipitation and Isolation:

    • Action: Continue stirring as the product, indole-3-carboxaldehyde, precipitates out of the solution as a solid.

    • Expertise & Experience: The product is typically a solid at this stage. If an oil forms, it may indicate impurities or incomplete hydrolysis. In such cases, continued stirring, and ensuring the correct pH may encourage solidification.

  • Filtration and Washing:

    • Action: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual DMF.

    • Expertise & Experience: Thorough washing is essential to remove water-soluble impurities that could interfere with subsequent steps or contaminate the final product.

  • Drying the Product:

    • Action: Air-dry the solid on the filter paper, and then for a more complete drying, place it in a desiccator under vacuum.

    • Expertise & Experience: The product should be thoroughly dried before characterization or further purification. Residual water can affect melting point and spectroscopic data.

Troubleshooting Guide & FAQs

Q1: After adding the reaction mixture to ice, the solution turned a deep red/purple color. Is this normal?

A1: Yes, this is a common observation. The color is due to the formation of a resonance-stabilized carbocation intermediate upon protonation of the Vilsmeier complex in the acidic aqueous environment before basification. This color should dissipate upon the addition of a base during the hydrolysis step.

Q2: I've added a significant amount of NaOH solution, but my product is not precipitating, or it's an oil.

A2: There are a few potential reasons for this:

  • Incomplete Hydrolysis: The hydrolysis of the iminium salt can sometimes be sluggish. Gentle warming of the basic solution (e.g., to 40-50 °C) for a short period can sometimes drive the hydrolysis to completion and promote precipitation upon cooling.

  • Incorrect pH: Ensure the pH is sufficiently basic. Use a pH meter for accurate measurement.

  • Presence of Impurities: Side products or excess starting material can sometimes act as oils and prevent the crystallization of the desired product. In this case, extraction followed by purification will be necessary.

  • Substrate-Specific Solubility: Some substituted indole-3-carboxaldehydes may have higher solubility in the aqueous mixture. If precipitation does not occur, proceed to extraction with an organic solvent like ethyl acetate or dichloromethane.

Q3: During the extraction, I'm experiencing persistent emulsions.

A3: Emulsions are common when dealing with basic aqueous layers and organic solvents. To break up an emulsion:

  • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making it less soluble in the organic layer.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

  • Patience: Allow the mixture to stand for a longer period to allow for phase separation.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.

Q4: My yield is low. What are the likely causes during the work-up?

A4: Low yield can be attributed to several factors during the work-up:

  • Incomplete Precipitation/Extraction: If the product did not fully precipitate, a significant amount might remain in the aqueous filtrate. It is good practice to extract the aqueous layer with an organic solvent even if a precipitate has been collected to recover any dissolved product.

  • Product Degradation: Indoles can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Avoid prolonged exposure to harsh pH conditions.

  • Mechanical Losses: Be mindful of product loss during transfers and filtration steps.

Advanced Purification Strategies

For products that require higher purity, the following methods are recommended:

Purification MethodRecommended Solvent SystemRationale and Expert Tips
Recrystallization Ethanol/Water or Ethyl Acetate/HexaneIndole-3-carboxaldehyde is often recrystallized from ethanol.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals. For less polar analogs, an ethyl acetate/hexane system may be more suitable.
Column Chromatography Ethyl Acetate/Hexane GradientA typical starting point is a low polarity eluent (e.g., 10% ethyl acetate in hexane), gradually increasing the polarity.[2] The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Safety First: Handling the Vilsmeier-Haack Work-up

The work-up of a Vilsmeier-Haack reaction requires strict adherence to safety protocols due to the presence of hazardous reagents and exothermic processes.

Key Safety Considerations:

  • Quenching: The quenching of the reaction is highly exothermic. Always add the reaction mixture to ice slowly and with efficient stirring in a well-ventilated fume hood. Never add water or ice directly to the reaction mixture.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is corrosive and reacts violently with water. Ensure any residual POCl₃ is safely quenched in the ice bath.

  • Basification: The neutralization of the acidic mixture with a strong base is also exothermic. Add the base slowly and with cooling to prevent the solution from boiling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Thermal Hazard Awareness:

The Vilsmeier reagent itself can be thermally unstable. It is crucial to maintain low temperatures during its formation and the subsequent reaction with the indole. Runaway reactions can occur if the temperature is not carefully controlled.

Mechanism Snapshot: The Hydrolysis Step

Hydrolysis_Mechanism Iminium Iminium Salt Intermediate Water_Attack Nucleophilic attack by H₂O Iminium->Water_Attack + H₂O Tetrahedral_Int Tetrahedral Intermediate Water_Attack->Tetrahedral_Int Deprotonation Deprotonation Tetrahedral_Int->Deprotonation - H⁺ Elimination Elimination of Dimethylamine Deprotonation->Elimination Aldehyde Indole-3-carboxaldehyde Elimination->Aldehyde

Sources

Technical Support Center: Removal of DMF from Reaction Mixtures in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

N,N-Dimethylformamide (DMF) is a versatile, polar aprotic solvent frequently employed in indole synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] However, these same properties make its removal from the reaction mixture a significant challenge during workup and purification.[4][5] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to effectively remove DMF while preserving the integrity and yield of your indole product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when trying to remove DMF from your indole synthesis reaction mixture.

Q1: I'm losing a significant amount of my indole product during the aqueous workup to remove DMF. What's happening and how can I prevent it?

A: Causality & Solution

This is a common issue, especially if your indole derivative has some water solubility. Indole itself has limited solubility in water, but many substituted indoles can be more polar.[6][7] When you add a large volume of water to quench the reaction and dissolve the DMF, a portion of your polar indole product can partition into the aqueous layer along with the DMF, leading to yield loss.[8][9]

  • Expert Insight: The principle of "like dissolves like" is at play here. DMF is fully miscible with water, creating a highly polar aqueous phase that can effectively solvate polar organic molecules.[10][11][12]

  • Troubleshooting Steps:

    • Minimize Water, Maximize Organic Solvent: Instead of pouring the reaction mixture into a large volume of water, try adding a smaller amount of water to the reaction mixture first. Then, extract with a less polar organic solvent like diethyl ether (Et2O) or methyl tert-butyl ether (MTBE).[8][13] DMF has lower solubility in these solvents compared to more polar options like ethyl acetate (EtOAc) or dichloromethane (DCM).[8][13]

    • Use a Saturated Salt Solution (Brine): After the initial water wash, perform subsequent washes with a saturated sodium chloride solution (brine).[8][13] The increased ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous layer, effectively "salting out" your indole product into the organic phase.

    • Consider a Less Polar Extraction Solvent: If your product is sufficiently non-polar, using a solvent like diethyl ether or MTBE for extraction can be advantageous. DMF is less soluble in these solvents, meaning fewer aqueous washes are needed to remove it, thus reducing the chances of product loss.[8]

Q2: My aqueous and organic layers are not separating well, and I'm getting an emulsion. How do I break it?

A: Causality & Solution

Emulsion formation is common during the extractive workup of DMF-containing reaction mixtures. This is often due to the presence of both polar and non-polar components, including your indole product, starting materials, and byproducts, which can act as surfactants.

  • Expert Insight: The density of DMF (0.944 g/mL at 20°C) is very close to that of water, which can exacerbate the formation of a stable emulsion.[1][3]

  • Troubleshooting Steps:

    • Add Brine: As a first step, add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.

    • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, gently invert the funnel several times to mix the layers.[13]

    • Filtration through Celite: If the emulsion persists, you can try filtering the entire mixture through a pad of Celite. This can sometimes help to break up the finely dispersed droplets.

    • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding some hexane might help.

Q3: I've done multiple water washes, but I still see DMF in my NMR spectrum. How can I remove these last traces?

A: Causality & Solution

Due to its high boiling point and polarity, trace amounts of DMF can be stubborn to remove completely, even after several aqueous extractions.

  • Expert Insight: The effectiveness of aqueous washes is dependent on the partition coefficient of DMF between the organic and aqueous phases. While DMF strongly prefers the aqueous phase, some will remain in the organic layer.

  • Troubleshooting Steps:

    • Specialized Aqueous Washes: For particularly stubborn traces of DMF, a 5% aqueous solution of lithium chloride (LiCl) can be more effective than water or brine.[4][14][15]

    • Azeotropic Removal: If your indole product is thermally stable, you can remove residual DMF by azeotropic distillation. Add toluene or heptane to your crude product and evaporate under reduced pressure.[8][15][16] The toluene or heptane will form an azeotrope with the DMF, facilitating its removal at a lower temperature than the boiling point of DMF alone.[17][18]

    • High-Vacuum Evaporation: If you have access to a high-vacuum pump (Schlenk line), you can often remove the final traces of DMF by leaving your product under high vacuum for an extended period, sometimes with gentle heating if the compound is stable.[8][19]

Frequently Asked Questions (FAQs)

Q1: Why is DMF so difficult to remove by simple evaporation?

A: DMF has a high boiling point of 153°C (307°F), making it challenging to remove using a standard rotary evaporator at temperatures that are safe for most organic molecules.[1][2][5] Attempting to do so often requires high temperatures and very low pressures, which can lead to product decomposition.

Q2: Can I precipitate my indole product to get rid of the DMF?

A: Yes, this can be a very effective method if your indole product is a solid and has low solubility in water.[13] After the reaction is complete, you can slowly add the reaction mixture to a large volume of cold water with vigorous stirring. Your indole product should precipitate out and can then be collected by filtration. Be sure to wash the solid thoroughly with water to remove any adsorbed DMF.

Q3: Are there any alternative solvents to DMF for indole synthesis that are easier to remove?

A: The choice of solvent is highly dependent on the specific reaction. However, in some cases, you might consider alternatives like Dimethyl Sulfoxide (DMSO), which has a higher boiling point but can sometimes be removed by similar aqueous workup procedures.[4][5] Acetonitrile (ACN) is another polar aprotic solvent with a much lower boiling point (82°C) that may be suitable for certain reactions.

Q4: What is the best organic solvent for extracting my indole product from the DMF/water mixture?

A: This depends on the polarity of your indole.

  • For less polar indoles: Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE) are excellent choices as DMF is less soluble in them.[8][13]

  • For more polar indoles: Ethyl acetate (EtOAc) is a good general-purpose solvent. While it will co-extract some DMF, this can be removed with subsequent aqueous washes.[8]

  • Avoid Dichloromethane (DCM) if possible: DCM is a good solvent for many indoles, but it is also more likely to retain DMF, making the workup more challenging.[8]

Data Presentation

Table 1: Physical Properties of DMF and Common Solvents

SolventBoiling Point (°C)Density (g/mL)Water Miscibility
N,N-Dimethylformamide (DMF)153[1][2]0.944[1][3]Miscible[10][11][12]
Water1001.000-
Toluene1110.867Immiscible
Heptane980.684Immiscible
Diethyl Ether34.60.713Slightly Soluble
Ethyl Acetate77.10.902Soluble
Dichloromethane39.61.33Slightly Soluble

Experimental Protocols

Protocol 1: Standard Aqueous Workup for DMF Removal

This protocol is suitable for most indole syntheses where the product has limited water solubility.

  • Cool the Reaction Mixture: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench with Water: Slowly add the reaction mixture to a separatory funnel containing 5-10 times the volume of ice-cold water relative to the volume of DMF used.[4][20]

  • Extract with Organic Solvent: Add an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) to the separatory funnel.

  • Wash the Organic Layer: Gently invert the separatory funnel several times to mix the layers. Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Washes: Repeat the washing process with fresh water (2-3 times) followed by a wash with saturated brine solution (1-2 times).[8][13]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain your crude indole product.

Protocol 2: Azeotropic Removal of Trace DMF

Use this protocol after an initial aqueous workup if you still have residual DMF.

  • Dissolve the Crude Product: Dissolve your crude product containing trace DMF in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Add Azeotroping Agent: Add a volume of toluene or heptane that is at least 3-5 times the estimated volume of the remaining DMF.[8]

  • Evaporate under Reduced Pressure: Concentrate the mixture on a rotary evaporator. The toluene/heptane will form an azeotrope with the DMF, allowing it to be removed more readily.

  • Repeat if Necessary: If DMF is still present (as determined by NMR), repeat the process by adding more toluene or heptane and re-evaporating.

Visualizations

experimental_workflow cluster_reaction Indole Synthesis cluster_workup Aqueous Workup cluster_purification Purification start Reaction Mixture in DMF quench Quench with Cold Water start->quench Cool to RT extract Extract with Organic Solvent (e.g., EtOAc, Et2O) quench->extract wash_water Wash with Water (2-3x) extract->wash_water wash_brine Wash with Brine (1-2x) wash_water->wash_brine dry Dry Organic Layer (Na2SO4 or MgSO4) wash_brine->dry concentrate Concentrate dry->concentrate product Crude Indole Product concentrate->product

Caption: General experimental workflow for DMF removal via aqueous workup.

References

  • FooDB. (2010, April 8). Showing Compound N,N-Dimethylformamide (FDB004724).
  • Wikipedia. (n.d.). Dimethylformamide.
  • Solubility of Things. (n.d.). Indole.
  • GNEE. (2025, September 30). Can DMF solvent dissolve in water?
  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF).
  • Common Organic Chemistry. (n.d.). Dimethylformamide (DMF).
  • Product Identification. (n.d.). DIMETHYLFORMAMIDE.
  • Kian Resin Chemical Company. (n.d.). Technical Data Sheet DMF.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO.
  • VM Minerals. (n.d.). Dimethylformamide (DMF).
  • Zhengzhou Tiei Extraction Technology Co., Ltd. (2025, May 21). Method for Extracting Organic Phase from DMF Wastewater.
  • PubChem. (n.d.). Dimethylformamide.
  • ResearchGate. (2015, August 26). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?.
  • Reddit. (2013, December 29). Removing DMF.
  • ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature?.
  • YouTube. (2025, July 16). Lab Tested DMF Removal Techniques from the Reaction Mixture!.
  • National Institutes of Health. (2017, August 25). Phase Behavior and Thermodynamic Model Parameters in Simulations of Extractive Distillation for Azeotrope Separation.
  • DEStech Transactions on Materials Science and Engineering. (n.d.). Separation of Toluene-2-Ethoxyethanol Azeotropic Mixture by Extractive Distillation.
  • Dr. Divya Kushwaha. (n.d.). Synthesis and Chemistry of Indole.
  • ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?.
  • BioChromato. (2019, February 21). Novel way to remove DMSO and DMF | Easy DMSO evaporator.
  • Reddit. (2023, April 24). How do you guys get DMF out of your products for a clean NMR?.
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Google Patents. (n.d.). US4043874A - Process for separating and recovering the constituents of an exhausted solvent mixture used for cleansing reactors for the polymerization of vinyl chloride.
  • ResearchGate. (n.d.). T-xy diagram of the Toluene-DMF mixture using the built-in interaction....
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (2012, November 11). How to remove DMF from the product?.
  • University of California, Irvine. (n.d.). Indoles.
  • Wiley Online Library. (2025, August 14). Water vs. Organic Solvents: Water‐Controlled Divergent Reactivity of 2‐Substituted Indoles.
  • National Center for Biotechnology Information. (n.d.). Indole synthesis: a review and proposed classification.
  • Thorn-Seshold, O. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup.

Sources

Technical Support Center: Catalyst Selection for N-Alkylation of Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indole-3-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals navigating the nuances of this important transformation. The presence of the C3-carbaldehyde group introduces specific electronic considerations that influence catalyst and condition selection. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve optimal regioselectivity and yield in your experiments.

Introduction: The Challenge of Selectivity

The N-alkylation of indoles is a cornerstone reaction in medicinal chemistry for synthesizing a vast array of biologically active compounds.[1][2] While the indole nucleus possesses two primary nucleophilic sites—the N1 and C3 positions—the C3 position is often inherently more nucleophilic in the neutral state.[3][4]

However, your substrate, indole-3-carbaldehyde, presents a unique scenario. The electron-withdrawing carbaldehyde group at the C3 position significantly increases the acidity of the N-H proton (pKa ≈ 16) and deactivates the C3 position toward electrophilic attack.[5] This electronic modification inherently favors the desired N-alkylation pathway, but challenges in achieving high yields and avoiding side reactions remain. This guide will walk you through overcoming these specific hurdles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and solutions?

Low conversion is a common problem that can often be traced back to incomplete deprotonation of the indole nitrogen or suboptimal reaction conditions.

A1: Potential Causes & Solutions:

  • Incomplete Deprotonation: The formation of the indolate anion is critical for the subsequent nucleophilic attack. If deprotonation is insufficient, the reaction will stall.

    • Solution 1 (Base Strength): Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a highly effective choice for generating the indolate anion.[3][5][6] If you are using a weaker base like potassium carbonate (K₂CO₃), ensure the reaction conditions (e.g., solvent, catalyst) are appropriate, such as in a phase-transfer catalysis setup.[7]

    • Solution 2 (Reagent Purity): Sodium hydride reacts violently with water. Ensure your solvent (e.g., DMF, THF) is anhydrous and your indole-3-carbaldehyde starting material is dry. Protic impurities will quench the base and the indolate anion, halting the reaction.[4]

  • Poor Solubility: If the generated indolate salt precipitates from the solution, its reactivity will be severely diminished.

    • Solution: Use a suitable polar aprotic solvent that can effectively solvate the anion. N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the indolate salt.[3][6][8] Tetrahydrofuran (THF) is also commonly used, but may require higher temperatures or co-solvents to maintain solubility.[8][9]

  • Insufficient Temperature: The activation energy for the Sₙ2 reaction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For many standard alkyl halides, temperatures between room temperature and 80 °C are effective.[3][6] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature without promoting decomposition.

Q2: I am observing a significant C3-alkylation side product. How can I improve N-selectivity?

While the C3-aldehyde group deactivates the C3 position, C-alkylation can still occur, particularly if the indole nitrogen is not fully deprotonated. The neutral indole ring can react at the C3 position, competing with the desired N-alkylation pathway of the indolate anion.[4]

A2: Strategies to Enhance N-Selectivity:

  • Ensure Complete Deprotonation: This is the most critical factor. Using a strong base like NaH (at least 1.1 equivalents) in an anhydrous polar aprotic solvent like DMF is the classical and most reliable method to ensure the reactive species is the N-anion, which overwhelmingly favors N-alkylation.[3][6][9]

  • Leverage Modern Catalysis: For sensitive substrates or when strong bases are undesirable, catalyst-controlled regioselectivity is a powerful option.

    • Copper Hydride (CuH) Catalysis: A CuH catalyst modified with a specific phosphine ligand, such as (R)-DTBM-SEGPHOS, has been shown to provide excellent N-selectivity (>20:1 N/C3) in the alkylation of indoles.[10] This method offers a sophisticated way to steer the reaction exclusively to the nitrogen atom.

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBAC) with a milder inorganic base (e.g., K₂CO₃, NaOH) can efficiently promote N-alkylation.[7][11] The catalyst transports the indolate anion into the organic phase for reaction, often providing high N-selectivity under milder conditions.[12]

Q3: My reaction is producing di-alkylated products. How can I prevent this?

Dialkylation (alkylation at both N1 and C3) can occur with highly reactive alkylating agents or if reaction conditions are not properly controlled.

A3: Minimizing Dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent dropwise to the solution of the deprotonated indole. This maintains a low instantaneous concentration of the electrophile, reducing the chance of a second alkylation event.[3]

  • Monitor Reaction Progress: Carefully follow the reaction's progress by TLC. Once the starting material is consumed and the mono-N-alkylated product is dominant, quench the reaction promptly to prevent over-alkylation.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the N-alkylation of indole-3-carbaldehyde.

TroubleshootingWorkflow Start Problem: Poor N-Alkylation Efficiency Cause1 Low Yield / No Reaction Start->Cause1 Cause2 Poor N/C Regioselectivity Start->Cause2 Cause3 Side Product Formation (e.g., Dialkylation) Start->Cause3 Sol1a Incomplete Deprotonation? Cause1->Sol1a Sol1b Suboptimal Temperature? Cause1->Sol1b Sol1c Reagent Impurity? Cause1->Sol1c Sol2a Incomplete Deprotonation? Cause2->Sol2a Sol2b Need Catalyst Control? Cause2->Sol2b Sol3a Incorrect Stoichiometry? Cause3->Sol3a Sol3b Addition Too Fast? Cause3->Sol3b Action1a Use Stronger Base (NaH) Allow more time for deprotonation Sol1a->Action1a Action1b Increase Temperature Incrementally Monitor via TLC Sol1b->Action1b Action1c Use Anhydrous Solvents Check Purity of Reagents Sol1c->Action1c Action2a Use NaH in DMF Ensure full anion formation Sol2a->Action2a Action2b Consider CuH/Ligand System Or Phase-Transfer Catalysis Sol2b->Action2b Action3a Use 1.05-1.2 eq. of Alkylating Agent Sol3a->Action3a Action3b Add Alkylating Agent Dropwise at 0 °C or RT Sol3b->Action3b

Caption: A decision tree for troubleshooting N-alkylation experiments.

Frequently Asked Questions (FAQs)

Q4: What is the best all-around catalyst system for a simple N-alkylation of indole-3-carbaldehyde?

A4: For a robust and straightforward procedure, the "classical" conditions of sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) are highly reliable.[3][6]

  • Why it works: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, which is particularly acidic due to the C3-aldehyde. This quantitatively generates the sodium indolate salt. DMF is a polar aprotic solvent that effectively solvates the Na⁺ cation, leaving the indolate anion highly nucleophilic and available to react with the alkylating agent, leading to high yields of the N-alkylated product.[3][5]

Q5: My substrate has functional groups sensitive to strong bases like NaH. What are my options?

A5: For base-sensitive substrates, Phase-Transfer Catalysis (PTC) is an excellent alternative.

  • Typical Conditions: A catalytic amount of a quaternary ammonium salt (e.g., TBAB, TEBAC) with a milder inorganic base like potassium carbonate (K₂CO₃) or powdered sodium hydroxide (NaOH) in a solvent like acetonitrile or toluene.[7][11][12]

  • Mechanism: The phase-transfer catalyst forms an ion pair with the indolate anion generated at the interface of the solid base and the organic solvent. This lipophilic ion pair is soluble in the organic phase, where it can react with the alkylating agent. This method avoids the use of highly reactive strong bases in stoichiometric amounts, preserving sensitive functional groups.[12]

Q6: How does the choice of solvent affect the N- vs. C-alkylation ratio?

A6: The solvent plays a crucial role in mediating the reactivity of the indole/indolate nucleophile.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents strongly favor N-alkylation. They effectively solvate the counter-ion (e.g., Na⁺) of the indolate salt, liberating the N-anion and maximizing its nucleophilicity. This leads to a fast Sₙ2 reaction at the nitrogen.[3][6][8]

  • Less Polar Solvents (THF, Dioxane): In these solvents, the indolate salt can exist as tighter ion pairs. This can sometimes lead to reduced N-selectivity, as the neutral, un-deprotonated indole (if deprotonation is incomplete) may compete by reacting at the C3 position.[6] However, for certain catalytic systems, like some CuH-catalyzed reactions, THF is the solvent of choice.[10]

Q7: What is the general mechanism for base-mediated N-alkylation?

A7: The reaction proceeds via a two-step mechanism analogous to the Williamson ether synthesis.[5]

  • Deprotonation: A strong base (B⁻), typically a hydride, removes the acidic proton from the indole nitrogen to form a resonance-stabilized indolate anion and a byproduct (e.g., H₂ gas).

  • Nucleophilic Substitution (Sₙ2): The highly nucleophilic indolate anion attacks the electrophilic carbon of the alkylating agent (R-X), displacing the leaving group (X⁻) to form the new N-C bond.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack p1 p2 p3 p4 p5 Indole Indole-3-CHO (N-H) Indolate Indolate Anion (N⁻ Na⁺) Indole->Indolate + NaH Base NaH H2 H₂ gas Indolate2 Indolate Anion AlkylHalide Alkyl Halide (R-X) Product N-Alkylated Product Salt NaX Indolate2->Product + R-X

Caption: General mechanism for base-mediated N-alkylation.

Catalyst System Comparison

The table below summarizes common catalytic systems for the N-alkylation of indole-3-carbaldehyde, providing a quick reference for selecting an appropriate method.

Catalyst SystemTypical BaseSolventTemp.ProsCons
Strong Base [3][6]NaH, KHDMF, THF0 - 80 °CHigh yield, excellent N-selectivity, reliableRequires anhydrous conditions, not suitable for base-sensitive substrates
Phase-Transfer (PTC) [7][12]K₂CO₃, NaOHMeCN, TolueneRT - 80 °CMilder conditions, tolerates sensitive groups, operationally simpleCatalyst can be "poisoned" by some leaving groups (e.g., iodide)
Copper-Catalyzed [10](Hydrosilane)THF, Dioxane50 - 90 °CExcellent N-selectivity controlled by ligand, good functional group toleranceRequires specialized ligands, higher catalyst cost, more complex setup

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Hydride

This protocol describes a general procedure for the N-alkylation of indole-3-carbaldehyde with an alkyl bromide using NaH in DMF.

Materials:

  • Indole-3-carbaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl bromide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-carbaldehyde (1.0 equiv).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution should become clear or homogeneous, indicating the formation of the sodium salt.

  • Add the alkyl bromide (1.1 equiv) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated indole-3-carbaldehyde.[3][13]

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol provides a milder alternative using K₂CO₃ and TEBAC.

Materials:

  • Indole-3-carbaldehyde

  • Potassium carbonate (K₂CO₃), finely powdered (3.0 equiv)

  • Triethylbenzylammonium chloride (TEBAC) (0.1 equiv)

  • Acetonitrile (MeCN)

  • Alkyl bromide (1.2 equiv)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add indole-3-carbaldehyde (1.0 equiv), K₂CO₃ (3.0 equiv), and TEBAC (0.1 equiv).

  • Add acetonitrile to form a suspension (concentration approx. 0.2 M).

  • Add the alkyl bromide (1.2 equiv) to the stirring suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter the solid salts and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) to remove any remaining salts and TEBAC.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[7]

References

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • in the chemical literature: N-alkyl
  • N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.
  • Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.
  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III)
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation.
  • The use of phase-transfer catalysis for the N-alkyl
  • N-alkylation of indole derivatives.
  • Recent Update on Alkylation of Indole and Its Derivatives Using N-Tosylhydrazone. Wiley Online Library. [Link]
  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Technical Support Center: Reaction Monitoring for the Synthesis of 1-(4-Methylbenzyl)-1H-indole-3-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and real-time reaction monitoring of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: The Synthesis at a Glance: Conceptual Overview

The synthesis of this compound is a classic example of an N-alkylation reaction. In this procedure, the nitrogen atom of the indole ring in indole-3-carbaldehyde acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl halide.

The Core Reaction Mechanism

The reaction proceeds via a two-step mechanism analogous to the Williamson ether synthesis.[1]

  • Deprotonation: A base is used to deprotonate the indole nitrogen (N-H, pKa ≈ 16-17). This step is crucial as it transforms the weakly nucleophilic indole into a much more reactive indolate anion.[1] Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as Dimethylformamide (DMF) are highly effective for this purpose.[2][3]

  • Nucleophilic Attack (SN2): The resulting indolate anion performs a nucleophilic attack on the 4-methylbenzyl halide, displacing the halide and forming the new N-C bond.

A common challenge in indole chemistry is the competition between N-alkylation and C3-alkylation, as the C3 position is often highly nucleophilic.[2][4] However, in this specific synthesis, the starting material is indole-3-carbaldehyde. The electron-withdrawing nature of the aldehyde group at the C3 position significantly deactivates it towards electrophilic attack, thus making N-alkylation the overwhelmingly favored pathway.[5]

Caption: N-alkylation of Indole-3-carbaldehyde.

Section 2: Core Experimental Protocols

Adherence to a validated protocol is the foundation of reproducible results. The following sections provide detailed, step-by-step methodologies for the synthesis and its subsequent monitoring.

Protocol 1: Synthesis of this compound

This protocol is a standard procedure for the N-alkylation of indole-3-carbaldehyde.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Indole-3-carbaldehyde145.1610.01.01.45 g
Sodium Hydride (60% disp.)40.0012.01.20.48 g
4-Methylbenzyl bromide185.0611.01.12.04 g
Anhydrous DMF---50 mL

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add 30 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve indole-3-carbaldehyde in 20 mL of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should change color as the indolate anion forms.

  • Add 4-methylbenzyl bromide dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.[6]

  • Upon completion (as determined by TLC), carefully quench the reaction by slowly adding 50 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography.[7]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the fastest method to monitor the reaction's progress by observing the consumption of starting material and the formation of the product.[8][9]

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[8]

  • Prepare the TLC Chamber: Pour a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.

  • Spot the Plate: On the origin line, spot three separate lanes:

    • S (Start): A solution of the starting material, indole-3-carbaldehyde.

    • R (Reaction): An aliquot of the reaction mixture.[9]

    • C (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the origin line is above the solvent level.[10] Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic indole derivatives will typically appear as dark spots on the fluorescent background.[11][12] Circle the spots lightly with a pencil.

    • (Optional) For further visualization, place the plate in an iodine chamber. Aromatic compounds often stain brown.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is sodium hydride (NaH) used as the base? Can I use something else?

A1: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen to form hydrogen gas, driving the reaction forward.[2] For substrates sensitive to strong bases, alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though they may require higher temperatures or longer reaction times.[3]

Q2: How do I predict the relative Rf values of my starting material and product?

A2: The Rf (retention factor) is primarily determined by polarity. The starting material, indole-3-carbaldehyde, has a polar N-H bond capable of hydrogen bonding with the silica gel stationary phase. The product, this compound, has this N-H bond replaced by a less polar N-C bond. Therefore, the product is less polar, will interact less with the silica gel, and will travel further up the plate, resulting in a higher Rf value than the starting material.

Q3: What is the best way to visualize the spots on my TLC plate?

A3: The primary and most convenient method is non-destructive visualization using a UV lamp at 254 nm.[14] Both the starting material and the product contain the indole aromatic system, which is highly UV-active.[15] If spots are faint, an iodine chamber is an excellent secondary method.[11] Chemical stains like p-anisaldehyde can also be used, which will react with the aldehyde functional group present in both molecules, but this method is destructive.[16]

Q4: Why is it important to use anhydrous solvents and an inert atmosphere?

A4: Sodium hydride reacts violently with water. Any moisture in the solvents or from the air will quench the base, preventing the deprotonation of the indole and halting the reaction. An inert atmosphere of nitrogen or argon prevents both moisture contamination and potential oxidation of sensitive reagents.

Section 4: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide addresses specific problems you might encounter.

Troubleshooting_Workflow cluster_reaction Reaction Issues cluster_tlc TLC Analysis Issues start Problem Encountered During Reaction Monitoring no_reaction TLC shows only starting material start->no_reaction After 1 hour low_conversion TLC shows faint product spot and strong starting material spot start->low_conversion After 4 hours side_products Multiple unexpected spots on TLC start->side_products streaking Spots are streaked vertically start->streaking bad_rf Spots at baseline (R_f ~ 0) or solvent front (R_f ~ 1) start->bad_rf sol1 1. Inactive NaH (improper storage) 2. Wet solvent (DMF) 3. Temperature too low no_reaction->sol1 Potential Causes sol2 1. Insufficient reaction time 2. Poor quality alkylating agent 3. Not enough base (1.2 eq) low_conversion->sol2 Potential Causes sol3 1. Impurities in starting materials 2. Degradation of product/reagents (Run TLC of individual SMs) side_products->sol3 Potential Causes sol4 1. Sample too concentrated 2. Solvent system too polar 3. Acidic/basic impurity streaking->sol4 Potential Causes sol5 Solvent system polarity is incorrect. (R_f ~ 0: Too non-polar) (R_f ~ 1: Too polar) bad_rf->sol5 Potential Causes

Caption: Troubleshooting Decision Workflow.

Reaction Issues

Q5: My TLC after 1 hour shows no product formation, only the starting material spot. What's wrong?

A5: This indicates a fundamental issue with the reaction initiation, likely related to the deprotonation step.

  • Cause & Solution:

    • Inactive Base: Sodium hydride is highly sensitive to air and moisture. If it was not stored or handled properly, it may be inactive. Solution: Use fresh, properly stored NaH and ensure it is washed with anhydrous solvent to remove protective oil.[6]

    • Wet Solvent: Anhydrous DMF is critical. If your solvent has absorbed moisture, it will quench the NaH. Solution: Use a freshly opened bottle of anhydrous DMF or solvent from a purification system.

    • Insufficient Deprotonation Time/Temp: Ensure you allowed sufficient time (30 min) at 0 °C for the indolate anion to form before adding the alkylating agent.

Q6: The reaction is very slow. After 4 hours, my TLC shows a strong starting material spot and only a faint product spot.

A6: This points to a problem with reaction kinetics or stoichiometry.

  • Cause & Solution:

    • Insufficient Reaction Time: Some N-alkylations can be slow at room temperature. Solution: Continue stirring and monitor every few hours. If the reaction remains sluggish, you can gently heat the mixture to 40-50 °C and continue to monitor by TLC.[2]

    • Poor Quality Alkylating Agent: If the 4-methylbenzyl bromide has degraded, the concentration of the active electrophile is lower than expected. Solution: Check the purity of your alkylating agent.

    • Stoichiometry: Ensure you added at least 1.1-1.2 equivalents of the base to ensure complete deprotonation of the indole-3-carbaldehyde.

Q7: I see multiple spots in the reaction lane on my TLC. What are they?

A7: Unexpected spots can arise from several sources.

  • Cause & Solution:

    • Starting Material Impurities: One of your starting materials may not be pure. Solution: Run a TLC of the indole-3-carbaldehyde and 4-methylbenzyl bromide individually to check their purity.

    • Side Products: While C-alkylation is unlikely, other side reactions could occur, especially if the reaction is heated for extended periods.

    • Degradation: Indole derivatives can be sensitive. If your reaction conditions are too harsh (e.g., too much heat), the starting material or product could be degrading. Solution: Run the reaction at a lower temperature.[6]

TLC Analysis Issues

Q8: My spots are streaking vertically on the TLC plate. How can I get clean spots?

A8: Streaking is a common TLC issue that obscures results.

  • Cause & Solution:

    • Sample is Too Concentrated: This is the most common cause. The stationary phase becomes overloaded. Solution: Dilute your reaction aliquot with a small amount of ethyl acetate before spotting it on the TLC plate.

    • Solvent System is Too Polar: A very polar solvent can cause compounds to move as a streak rather than a distinct spot. Solution: Decrease the polarity of your mobile phase (e.g., move from 7:3 to 9:1 Hexane:Ethyl Acetate).

    • Compound Interaction: Highly acidic or basic compounds can interact strongly with the silica gel. This is less of a concern with the neutral molecules in this reaction.

Q9: All my spots are stuck on the baseline (Rf ≈ 0) or have run to the solvent front (Rf ≈ 1).

A9: This is a classic problem of incorrect mobile phase polarity.[10]

  • Cause & Solution:

    • Spots at Baseline: The solvent system is not polar enough to move the compounds off the origin. Solution: Increase the polarity of the mobile phase. For example, change from 9:1 Hexane:EtOAc to 7:3 Hexane:EtOAc.

    • Spots at Solvent Front: The solvent system is too polar, and all compounds are carried with the solvent front without interacting with the silica gel. Solution: Decrease the polarity of the mobile phase. For example, change from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Pellissier, H. (2021). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles.
  • Ibrahim, M. A., et al. (2021). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Tariq, S. A., et al. (2021). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Department of Chemistry. [Link]
  • Studzińska, R., et al. (2015). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
  • Gati, W., & Ragaini, F. (2020).
  • Engle, K. M., & Yu, J.-Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Chem Help ASAP. (2019).
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. [Link]
  • Schindler, C. E., et al. (2019). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Department of Chemistry. [Link]
  • Nichols, L. (2025).
  • Hilbert, M., et al. (2013).
  • Nichols, L. (2022). Uses of TLC. Chemistry LibreTexts. [Link]
  • BenchChem Technical Support Team. (2025). troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Benchchem.
  • Nichols, L. (2022).
  • Scribd. (n.d.).

Sources

Technical Support Center: Solvent Effects on the Synthesis of N-benzylindole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with or troubleshooting the synthesis of N-benzylindole-3-carbaldehydes. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your experimental design, particularly concerning the critical choice of solvent.

The Vilsmeier-Haack reaction is the cornerstone method for the formylation of electron-rich heterocycles like N-benzylindole.[1][2][3] It's a powerful and generally reliable transformation, but its success is deeply intertwined with the reaction environment. The solvent is not merely a medium for the reactants; it is an active participant that can dictate yield, purity, and reaction rate. This guide will walk you through common issues and questions, grounding our discussion in mechanistic understanding to help you navigate your synthesis with confidence.

Troubleshooting & FAQs in a Question-Answer Format

Q1: I'm starting this synthesis for the first time. What is a reliable, baseline protocol and what is the fundamental role of the solvent in this reaction?

A1: Absolutely. Starting with a robust, well-understood protocol is critical. The Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.[1][2][4] The solvent's role is pivotal in both.

The Causality Behind the Choices:

  • Vilsmeier Reagent Formation: This involves the reaction of a formamide (most commonly N,N-dimethylformamide, DMF) with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, [(CH₃)₂N=CHCl]⁺Cl⁻.[1][2][5]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the N-benzylindole attacks the Vilsmeier reagent. The solvent must be able to dissolve the indole substrate and stabilize the charged intermediates formed during this process.[3]

  • Hydrolysis: The final step is an aqueous workup to hydrolyze the iminium intermediate to the desired aldehyde.[2]

Baseline Experimental Protocol:

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 10 eq.). Cool the flask to 0 °C in an ice bath.

  • Activation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve N-benzylindole (1.0 eq.) in a minimal amount of an appropriate solvent (see Q2 for discussion) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate. This neutralizes the reaction and hydrolyzes the intermediate.

  • Extraction & Purification: Stir the aqueous mixture for 30 minutes, then extract the product with an organic solvent like ethyl acetate or dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Q2: My reaction yield is disappointingly low. Could the solvent be the culprit and what are my options?

A2: Yes, low yield is very often linked to solvent choice. The ideal solvent must satisfy several criteria: it must fully dissolve your N-benzylindole substrate, be inert to the highly reactive Vilsmeier reagent, and facilitate the reaction kinetics. Let's break down the common choices and their implications.

The Expertise Behind Solvent Selection:

  • N,N-Dimethylformamide (DMF): Often used as both the reactant and the solvent.[6][7] This is convenient as it drives the equilibrium towards the Vilsmeier reagent formation. However, using a large excess of DMF can make product isolation difficult and may not be optimal for all substrates, sometimes leading to side reactions if the temperature is not carefully controlled.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are excellent choices when you want to decouple the reactant (DMF) from the solvent.[4][7] They are non-polar aprotic solvents that are generally inert. They provide good solubility for many organic substrates. Using an inert solvent like DCE allows for more precise stoichiometric control of the DMF, which can be crucial for minimizing byproducts.

  • Acetonitrile (MeCN): A polar aprotic solvent. While it can be used, one study noted that the rate of Vilsmeier-Haack substitution is only affected to a small extent by the polarity of the solvent.[8] Its primary advantage might be in dissolving more polar indole substrates.

  • Tetrahydrofuran (THF) or Dioxane: These ether-based solvents have also been used.[6][9] However, they are susceptible to peroxide formation and must be rigorously purified. They can also coordinate with intermediates, potentially slowing the reaction.

Troubleshooting Steps for Low Yield:

  • Ensure Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. Ensure your solvent and glassware are perfectly dry. Water will quench the reagent and halt the reaction.

  • Check Solubility: If your N-benzylindole is not fully dissolved, the reaction becomes heterogeneous and inefficient. If using DCE/DCM, ensure complete dissolution before adding to the reagent. If solubility is poor, consider a more polar solvent like acetonitrile, but be prepared to optimize other parameters.

  • Switch to an Inert Solvent: If you are using DMF as the solvent, try switching to DCE. Use the stoichiometric amount of DMF (around 1.5-2.0 eq.) to form the reagent, and use DCE as the bulk solvent. This often improves yields by providing a cleaner reaction profile.

Data Summary: Impact of Solvent on a Model Vilsmeier-Haack Reaction

SolventRoleTypical Yield RangeKey Considerations
DMF Reagent & Solvent60-85%Convenient, but can complicate workup. Requires careful temperature control.
DCE Inert Solvent75-95%Excellent for clean reactions and stoichiometric control. Good solubility for many indoles.
Acetonitrile Inert Solvent65-80%Good for more polar substrates. May require longer reaction times.
THF Inert Solvent50-70%Must be anhydrous and peroxide-free. Can coordinate with reagents.

Note: Yields are illustrative and highly substrate-dependent.

Q3: I'm seeing multiple spots on my TLC plate, suggesting significant byproduct formation. How can solvent choice minimize these impurities?

A3: This is a classic problem. Byproducts in a Vilsmeier-Haack reaction often stem from over-reactivity or side-reactivity, both of which can be moderated by the solvent system.

Common Impurities and Solvent-Based Solutions:

  • Bis(indolyl)methanes: This impurity arises when the newly formed aldehyde product reacts with another molecule of the starting indole under the acidic reaction conditions.

    • Solution: Using an inert solvent like DCE allows for better temperature control. The reaction is often less exothermic and more controlled than in neat DMF, reducing the likelihood of this side reaction. Furthermore, ensuring the indole is added slowly to the pre-formed Vilsmeier reagent minimizes the concentration of free indole available to react with the product.[10]

  • Diformylation: While formylation at the C3 position is electronically favored, forcing conditions (high temperature, long reaction times) can sometimes lead to a second formylation at another position on the indole or benzyl ring.

    • Solution: A less polar solvent like DCE often provides higher regioselectivity. By allowing the reaction to proceed smoothly at lower temperatures (0 °C to RT), the kinetic product (C3-formylation) is strongly favored over thermodynamically less favorable products.

  • N-Formylation: In cases where the indole nitrogen is unprotected, N-formylation can compete with C-formylation.[10] For your N-benzylindole substrate, this is not an issue, but it's a critical consideration for other indole syntheses and highlights the chemoselectivity challenges the reaction can present.

Workflow for Minimizing Byproducts:

G start High Impurity Profile (Multiple TLC Spots) check_solvent Are you using excess DMF as solvent? start->check_solvent switch_solvent Action: Switch to an inert solvent (e.g., 1,2-DCE). check_solvent->switch_solvent Yes temp_control Maintain strict temperature control. Add substrate at 0 °C. check_solvent->temp_control No control_stoich Use 1.5-2.0 eq. DMF and 1.2 eq. POCl3. switch_solvent->control_stoich control_stoich->temp_control result Result: Cleaner reaction profile, higher selectivity. temp_control->result

Caption: Troubleshooting workflow for impurity reduction.

Q4: How does the solvent mechanistically influence the reaction?

A4: Excellent question. The solvent's influence goes beyond simple solubility. It affects the stability of intermediates and transition states, directly impacting the reaction's energy profile.

Mechanistic Role of the Solvent:

  • Formation of Vilsmeier Reagent: The reaction between DMF and POCl₃ forms a charged species. A polar aprotic solvent like DMF itself or acetonitrile can stabilize this ionic reagent through dipole-dipole interactions, facilitating its formation.

  • Electrophilic Attack & Sigma Complex: The key step is the attack of the indole's π-system on the Vilsmeier reagent. This forms a positively charged intermediate known as a sigma complex or Wheland intermediate.

    • Polar Solvents (e.g., Acetonitrile): Can stabilize this charged intermediate, potentially lowering the activation energy for this step.

    • Non-Polar Solvents (e.g., DCE): Offer less stabilization for the charged intermediate. However, they also do not solvate the Vilsmeier reagent as strongly, which can make it more 'naked' and reactive. Often, this leads to a faster and more efficient reaction, provided the substrate is soluble.[8]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier Solvent can stabilize this ionic species Sigma Sigma Complex (Cationic Intermediate) Vilsmeier->Sigma Indole N-Benzylindole Indole->Sigma Attack on Vilsmeier Reagent Sigma->Sigma Solvent stabilizes charge, affecting transition state energy Product_Iminium Iminium Salt Intermediate Sigma->Product_Iminium Aromatization

Caption: Mechanistic points of solvent influence.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [Link]
  • Patil, P. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Alunni, S., Linda, P., & Marino, G. (1974). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (14), 1610-1613. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • Chemistry Steps. (2021). Vilsmeier-Haack Reaction. [YouTube video]. [Link]

Sources

Technical Support Center: Mastering Temperature Control in the Formylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most critical, yet often overlooked, parameters in the formylation of indoles: temperature . Whether you are performing a Vilsmeier-Haack, Duff, or Reimer-Tiemann reaction, precise temperature management is paramount for achieving high yields, ensuring regioselectivity, and preventing the formation of troublesome impurities. This guide is structured to provide direct answers to common problems and explain the fundamental principles behind temperature-sensitive steps.

Part 1: The Critical Role of Temperature: FAQs

This section addresses the most frequently asked questions regarding why temperature is so crucial in these reactions.

Q1: Why must the Vilsmeier reagent be prepared at low temperatures (e.g., 0-5 °C)?

A: The formation of the Vilsmeier reagent—typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—is a highly exothermic process.[1][2] Preparing it at low temperatures is critical for two main reasons:

  • Thermal Stability: The Vilsmeier reagent itself is thermally unstable and can decompose if the temperature rises uncontrollably, leading to a loss of formylating power and the generation of impurities.[1][2]

  • Safety: Uncontrolled exotherms can lead to a runaway reaction, posing a significant safety hazard due to rapid temperature and pressure increases.[1][2] Maintaining a low temperature (e.g., below 10 °C) during the slow, dropwise addition of POCl₃ to DMF ensures that the heat generated is safely dissipated.[3][4]

Q2: How does temperature influence the formation of byproducts in indole formylation?

A: Temperature is a primary driver of side reactions. Elevated temperatures can provide the necessary activation energy for undesired pathways to compete with the main formylation reaction. Common temperature-induced byproducts include:

  • Bis(indolyl)methanes: Formed when the desired 3-formylindole product reacts with another molecule of the starting indole under acidic conditions. Higher temperatures accelerate this subsequent reaction.[5]

  • Di-formylated Products: Forcing conditions, including high temperatures, can lead to the introduction of a second formyl group onto the indole ring.[5][6]

  • 3-Cyanoindole: In the Vilsmeier-Haack reaction, high temperatures can promote the dehydration of an intermediate imine, which may form from impurities, to yield a nitrile.[7]

  • Resin/Polymer Formation: Particularly in the formylation of phenols (related substrates), higher temperatures can accelerate condensation reactions leading to resinous materials.

Q3: What are the typical temperature ranges for common indole formylation reactions?

A: The optimal temperature depends heavily on the reactivity of the indole substrate and the specific formylation method used.[8] Electron-rich indoles are more reactive and generally require milder conditions.

Formylation MethodKey Temperature StagesTypical RangeRationale & Consequences of Deviation
Vilsmeier-Haack Vilsmeier Reagent Formation0 to 10 °CToo High: Reagent decomposition, runaway reaction risk.[3][4] Too Low: Slow/incomplete formation.
Indole Addition0 to 5 °CToo High: Promotes byproduct formation (e.g., bis(indolyl)methanes).[5]
Main ReactionRoom Temp. to 95 °CToo High: Increased byproducts, potential degradation.[3][7] Too Low: Sluggish or incomplete reaction.
Reimer-Tiemann Reaction~60 to 70 °C (340 K)Too High: Decomposition of substrate/product. Too Low: Very slow reaction rate. This reaction is often exothermic and needs careful initiation.[9][10]
Duff Reaction Reaction~70 to 90 °CToo High: Can lead to resin formation and di-formylation.[11] Too Low: Inefficient reaction.

Q4: What are the signs of a reaction running too hot, and what immediate actions should be taken?

A: Visual cues include unexpected color changes (e.g., rapid darkening to black), vigorous bubbling or gas evolution, and refluxing of the solvent when the external temperature is set much lower. The most reliable indicator is a thermometer or thermocouple showing a rapid, uncontrolled rise in the internal reaction temperature.

Immediate Actions:

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Apply Cooling: Immerse the reaction flask in an ice-water or dry ice/acetone bath to rapidly remove heat.

  • Ensure Stirring: Maintain vigorous stirring to ensure even heat distribution and efficient cooling.

  • Alert a Colleague: Inform someone nearby of the situation for safety.

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and solving specific experimental problems related to temperature control.

Issue 1: Low Yield of the Desired 3-Formylindole

Your reaction is complete (starting material consumed as per TLC), but the isolated yield of 3-formylindole is significantly lower than expected.

  • Potential Cause 1: Product or Reagent Degradation from Excessive Heat.

    • Diagnosis: The reaction mixture may have turned dark or black, indicating decomposition. TLC analysis might show multiple new, unidentified spots.

    • Solution:

      • Re-evaluate Reagent Addition: Ensure the Vilsmeier reagent was prepared below 10 °C and the indole solution was added slowly at a low temperature (0-5 °C) to control the initial exotherm.[3]

      • Optimize Reaction Temperature: If the reaction was heated, run a series of small-scale experiments at lower temperatures (e.g., reduce from 80 °C to 60 °C) to find the lowest effective temperature.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged heating that can degrade the product.[7]

  • Potential Cause 2: Incomplete Reaction Due to Insufficient Temperature.

    • Diagnosis: Significant amounts of starting material remain even after extended reaction times.

    • Solution:

      • Gradual Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., in 10 °C increments) while monitoring by TLC.

      • Verify Reagent Activity: If higher temperatures do not drive the reaction to completion, the Vilsmeier reagent may have been compromised (e.g., by moisture or improper preparation). Prepare the reagent fresh, ensuring anhydrous conditions and proper temperature control.[7]

Issue 2: High Levels of Byproducts Detected

Your reaction yields the desired product, but it is contaminated with significant amounts of impurities, complicating purification.

  • Problem: Formation of Bis(indolyl)methane.

    • Causality: This byproduct forms when the electrophilic 3-formylindole product reacts with the nucleophilic starting indole. This reaction is accelerated at higher temperatures.[5]

    • Troubleshooting Protocol:

      • Order of Addition is Key: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent. This maintains a high concentration of the formylating agent relative to the indole, favoring the desired reaction.[5]

      • Maintain Low Temperature: Perform the addition of the indole at 0-5 °C to minimize the rate of the subsequent reaction leading to the byproduct.[5]

      • Avoid "Hot Spots": Ensure vigorous stirring during the addition to prevent localized areas of high temperature.

  • Problem: Di-formylation of the Indole Ring.

    • Causality: Overly harsh conditions (excess reagent, high temperature) can force a second formylation onto the indole nucleus.[5][6]

    • Troubleshooting Protocol:

      • Control Stoichiometry: Use the minimum effective amount of Vilsmeier reagent, typically 1.1 to 1.5 equivalents.

      • Employ Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction progress carefully and stop it once the mono-formylated product is maximized.

Part 3: Visualized Workflows and Mechanisms

Troubleshooting Workflow for Vilsmeier-Haack Formylation

This diagram outlines a logical process for troubleshooting common issues with a focus on temperature-related decision points.

G start Start: Vilsmeier-Haack Reaction check_yield Reaction Complete. Low Yield? start->check_yield check_byproducts High Byproducts? check_yield->check_byproducts No degradation Signs of Degradation? (Dark Color, Many Spots) check_yield->degradation Yes bis_indole Bis(indolyl)methane Detected? check_byproducts->bis_indole Yes success Optimized Yield & Purity check_byproducts->success No incomplete Incomplete Reaction? degradation->incomplete No reduce_temp Reduce Reaction Temperature degradation->reduce_temp Yes increase_temp Gradually Increase Reaction Temperature incomplete->increase_temp Yes remake_reagent Prepare Vilsmeier Reagent Fresh incomplete->remake_reagent No Improvement control_addition Ensure Slow, Cold Reagent Addition (0-5 °C) reduce_temp->control_addition reduce_temp->success control_addition->success increase_temp->success remake_reagent->success di_formyl Di-formylation Detected? bis_indole->di_formyl No order_addition Add Indole to Reagent at 0-5 °C bis_indole->order_addition Yes milder_cond Use Milder Conditions: Lower Temp, Less Reagent di_formyl->milder_cond Yes order_addition->success milder_cond->success

Caption: Troubleshooting workflow for indole formylation.

Mechanism Highlighting Temperature-Sensitive Steps

This diagram illustrates the Vilsmeier-Haack reaction, emphasizing the steps where temperature control is most critical.

G cluster_0 Vilsmeier Reagent Formation (Exothermic) cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis & Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent POCl3->Vilsmeier_Reagent  Control Temp!  (0-10 °C) Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate  Control Temp!  (0-5 °C Addition) Vilsmeier_Reagent->Iminium_Intermediate Indole Indole Indole->Iminium_Intermediate Product 3-Formylindole Iminium_Intermediate->Product Iminium_Intermediate->Product H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack mechanism highlighting critical temperature control stages.

Part 4: Experimental Protocol: Vilsmeier-Haack Formylation with Enhanced Temperature Control

This protocol provides a detailed methodology with an emphasis on best practices for temperature management.

Materials:

  • Indole (1 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM, optional solvent)

  • Ice-water bath

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Vilsmeier Reagent Formation (Critical Temperature Stage):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice-water bath. Place a thermometer or thermocouple inside the flask to monitor the internal temperature.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes. Crucially, ensure the internal temperature does not exceed 10 °C. [3] Adjust the addition rate as needed.

    • After the addition is complete, stir the resulting pale yellow mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.[7]

  • Formylation Reaction (Controlled Addition):

    • In a separate flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF or DCM.

    • Slowly add the indole solution dropwise to the pre-formed Vilsmeier reagent, which is still being cooled at 0-5 °C. Monitor for any exotherm.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

    • Optional Heating Step: If the reaction is slow (monitored by TLC), heat the mixture to a carefully controlled temperature (e.g., 40-60 °C) until the starting material is consumed. Avoid excessive heat.[3]

  • Work-up and Isolation (Quenching):

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. This quenching step can be exothermic.

    • Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chavda, M. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • BenchChem. (2025).
  • ACS Omega. (2025).
  • ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • BenchChem. (2025).
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
  • Smith, W. E. (1971). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-Substituted Indole-3-Carbaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Substituted indole-3-carbaldehydes are cornerstone intermediates in synthetic and medicinal chemistry, serving as versatile precursors for a vast array of biologically active compounds and pharmaceuticals.[1][2] The strategic introduction of a formyl group at the C3 position of an N-substituted indole opens a gateway for diverse molecular elaborations. Consequently, the selection of an appropriate formylation strategy is a critical decision in the design of synthetic routes. This guide provides an in-depth comparative analysis of prominent synthesis methods, from the classical Vilsmeier-Haack reaction to modern, greener catalytic alternatives. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and present quantitative data to empower researchers in making informed methodological choices tailored to their specific synthetic goals.

The Strategic Importance of C3-Formylation

The indole scaffold is a privileged structure in drug discovery. The formyl group at the C3 position is a particularly valuable functional handle. It readily participates in a multitude of transformations, including reductions, oxidations, and carbon-carbon or carbon-nitrogen bond-forming reactions, such as Wittig, Horner-Wadsworth-Emmons, and condensation reactions.[2][3][4] This versatility makes indole-3-carbaldehydes essential building blocks for complex molecules, including indole alkaloids and various therapeutic agents.[2][5] The substituent at the N1 position provides a crucial point of diversity, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties of the final molecule.

Foundational Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the quintessential and most widely adopted method for the C3-formylation of indoles.[6] It is renowned for its high efficiency, reliability, and scalability, often delivering near-quantitative yields.[6][7]

Mechanistic Rationale

The causality of this reaction hinges on the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10] The electron-rich C3 position of the indole ring then executes a nucleophilic attack on this potent electrophile. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. This mechanism explains the reaction's high regioselectivity for the C3 position, which is the most nucleophilic site of the indole ring system.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 1-Substituted Indole Vilsmeier_Reagent->Indole Electrophilic Attack Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Product 1-Substituted Indole-3-carbaldehyde Intermediate->Product H₂O Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Strengths and Limitations

The primary advantage of the Vilsmeier-Haack reaction is its exceptional yield and reliability across a wide range of indole substrates.[7][8] However, its trustworthiness comes with significant drawbacks. The use of stoichiometric amounts of POCl₃, a highly corrosive and hazardous reagent, presents handling and waste disposal challenges.[3][11] The reaction conditions can be harsh, which may not be suitable for substrates bearing sensitive functional groups.

Modern Catalytic Alternatives: Towards Greener Chemistry

In response to the limitations of classical methods, significant research has focused on developing milder and more environmentally benign catalytic systems.

Iron-Catalyzed C3-Formylation

A notable advancement is the use of inexpensive, abundant, and non-toxic iron salts, such as ferric chloride (FeCl₃), to catalyze the formylation.[12] This method typically employs formaldehyde and aqueous ammonia, with air serving as the terminal oxidant.[12][13]

  • Causality: The reaction is believed to proceed through an imine intermediate formed from formaldehyde and ammonia. The iron catalyst facilitates the subsequent nucleophilic attack by the indole and the final oxidation step.[12]

  • Advantages: This approach avoids corrosive reagents like POCl₃, making it a "greener" alternative.[12] It is operationally simple and has been demonstrated to be scalable.[12][14]

  • Considerations: The reaction often requires elevated temperatures (e.g., 130 °C in DMF), which could be a limitation for thermally sensitive substrates.[12]

Boron-Catalyzed Formylation

A practical and efficient method utilizing boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formyl source has been developed.[3][4]

  • Causality: BF₃·OEt₂ acts as a Lewis acid to activate the TMOF, generating a reactive electrophilic species that is attacked by the indole.

  • Advantages: This method is rapid, efficient, and scalable, as demonstrated by successful gram- and 10-gram scale syntheses.[3] It offers a streamlined route to a wide range of C-formylindoles under relatively mild conditions.[4]

Other Notable Methods
  • Duff Reaction: This classical method uses hexamine as the formylating agent. However, it is generally inefficient for indoles and requires strongly activating groups, limiting its broad applicability.[3][15]

  • Photoredox Catalysis: Emerging methods utilize visible light and a photoredox catalyst, such as Rose Bengal, in a transition-metal-free process.[16] These reactions can use molecular oxygen as the oxidant and an amine like TMEDA as the carbon source, representing a very mild and green approach.[16]

Comparative Performance Data

To facilitate method selection, the following table summarizes the key performance metrics and characteristics of the discussed synthesis routes.

Synthesis MethodCommon ReagentsTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃, DMF88 - 97%[7][8][17]2 - 8 hoursHigh yield, reliable, scalable, well-establishedUse of corrosive/hazardous POCl₃, harsh conditions
Iron-Catalyzed FeCl₃, Formaldehyde, aq. NH₃up to 93%[7][12]ShortEnvironmentally benign, inexpensive catalyst, simpleRequires elevated temperatures, moderate to high yields
Boron-Catalyzed BF₃·OEt₂, Trimethyl Orthoformate~83% (gram-scale)[3]VariesScalable, efficient, milder than Vilsmeier-HaackUses stoichiometric Lewis acid
Duff Reaction Hexamine, AcidGenerally lowLongAvoids POCl₃Inefficient, requires activated substrates
Photoredox Catalysis Rose Bengal, TMEDA, Visible LightVariesVariesTransition-metal-free, very mild conditions, greenSubstrate scope may be limited, specialized equipment

Validated Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions grounded in established literature.

Protocol 1: Vilsmeier-Haack Formylation of 1-Methylindole

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6][17]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4.0 eq) in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. A pinkish complex should form. Stir for an additional 30 minutes at this temperature.

  • Substrate Addition: Dissolve 1-methylindole (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 40-50 °C for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Hydrolysis: Basify the aqueous solution by the slow addition of a 30% sodium hydroxide solution until the pH is > 9, keeping the temperature below 20 °C with an ice bath. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 1-methylindole-3-carbaldehyde, is typically obtained in high purity and yield (>90%).

Protocol 2: Iron-Catalyzed Formylation of 1-Methylindole

This protocol is based on the work of Zeng and colleagues and offers a greener alternative.[12]

  • Reaction Setup: To a pressure-rated vial, add 1-methylindole (1.0 eq), ferric chloride (FeCl₃, 0.02 eq), formaldehyde (37 wt% in H₂O, 3.0 eq), and aqueous ammonia (28 wt% in H₂O, 3.0 eq) in N,N-dimethylformamide (DMF).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for the required time (typically 1-4 hours). The reaction is open to the air, which acts as the oxidant.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-methylindole-3-carbaldehyde.

Strategic Method Selection

Choosing the optimal synthesis method requires balancing factors of yield, scale, substrate tolerance, and EHS (Environment, Health, and Safety) considerations.

Synthesis_Decision_Tree Start Start: Need to Synthesize 1-Substituted Indole-3-Carbaldehyde Scale Is this a large-scale synthesis (>10g)? Start->Scale Sensitive_FG Does the substrate have sensitive functional groups? Scale->Sensitive_FG No Vilsmeier Use Vilsmeier-Haack (High yield, established) Scale->Vilsmeier Yes Green_Chem Is 'Green Chemistry' a high priority? Sensitive_FG->Green_Chem No Photoredox Consider Photoredox (Very mild conditions) Sensitive_FG->Photoredox Yes Green_Chem->Vilsmeier No Iron Use Iron-Catalyzed (Greener, good yield) Green_Chem->Iron Yes Boron Consider Boron-Catalyzed (Good scalability) Vilsmeier->Boron Alternative

Caption: Decision workflow for selecting a synthesis method.

Conclusion

The synthesis of 1-substituted indole-3-carbaldehydes is a well-developed field with a range of robust methodologies. The Vilsmeier-Haack reaction remains the gold standard for high-yield, scalable production, despite its environmental and safety drawbacks. For researchers prioritizing milder conditions and sustainability, modern iron- and boron-catalyzed methods offer excellent, high-yielding alternatives that avoid the use of hazardous reagents like POCl₃. The choice of method is ultimately a strategic one, dictated by the specific constraints of the target molecule, the scale of the reaction, and the guiding principles of the research environment. As the field continues to evolve, catalytic and photoredox methods will likely become increasingly prominent, offering ever more efficient and elegant solutions to this important synthetic challenge.

References

  • Wang, Q.-D., Zhou, B., Yang, J.-M., Fang, D., Ren, J., & Zeng, B.-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(19), 2670–2674. [Link]
  • Mohammadi Ziarani, G., Gholamzadeh, P., & Badiei, A. (2022). Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2.
  • Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
  • Gao, Y., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • Request PDF. (2025). Photocatalyst-Free and Simple Photooxidative C-3 Formylation of Indoles with Formaldehyde.
  • Request PDF. (n.d.). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes.
  • Request PDF. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Gao, Y., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. [Link]
  • Suryawanshi, M. D., et al. (2023). Direct synthesis of 1H-Indole-3-carbaldehyde 4.
  • Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
  • Li, X., et al. (2015). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Perwin, A., & Mazumdar, N. (2022). Synthesis of indole-3-carboxaldehyde based amide derivatives.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses. [Link]
  • Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • Wang, H., et al. (2016). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction.
  • Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Chtita, H., et al. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]
  • Neetha, J., & Ferreira, V. F. (2016). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles.
  • Szostak, M., & Procter, D. J. (2012).
  • Stache, E. E., et al. (2022).
  • Böttcher, C., et al. (2014).
  • Wang, Y., et al. (2024). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. MDPI. [Link]
  • Chem Help ASAP. (2019).
  • Carboni, A., et al. (2017). Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. PubMed. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 1-benzyl-1H-indole-3-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, the 1-benzyl-1H-indole-3-carbaldehyde framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. Analogs derived from this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antioxidant properties.[2][3][4]

This guide provides an in-depth comparison of 1-benzyl-1H-indole-3-carbaldehyde analogs, synthesizing data from multiple studies to elucidate their structure-activity relationships (SAR). We will dissect the molecule to understand how specific structural modifications influence biological outcomes, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.

The Core Scaffold: A Platform for Chemical Exploration

The 1-benzyl-1H-indole-3-carbaldehyde molecule offers several key positions for chemical modification, each providing a vector to modulate its physicochemical properties and biological activity. Understanding these strategic points is fundamental to rational drug design.

Caption: Key modification points on the 1-benzyl-1H-indole-3-carbaldehyde scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of this class of compounds is exquisitely sensitive to structural changes. The following sections break down the SAR based on modifications at the primary positions.

The Crucial Role of the N1-Benzyl Group

The introduction of a benzyl group at the N1 position of the indole ring is a critical determinant of potency, particularly in anticancer applications. Research comparing N-H indole derivatives to their N1-benzylated counterparts reveals a dramatic increase in activity.

A prime example is the comparison of indole-3-carbinol (I3C) with its synthetic analog, 1-benzyl-I3C. The N1-benzylated version was found to be approximately 1000-fold more potent in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells.[5] The IC₅₀ value dropped from 52 μM for I3C to just 0.05 μM for 1-benzyl-I3C.[5] This profound enhancement is likely attributable to increased lipophilicity, facilitating better cell membrane penetration, and potentially more favorable interactions with intracellular targets.

The C3-Carbaldehyde: A Versatile Chemical Handle

The aldehyde functional group at the C3 position is not merely a passive feature; it is an active participant in the molecule's biological profile and serves as a versatile synthetic handle for creating diverse libraries of analogs.[6]

  • Formation of Hydrazones: Condensation of the C3-aldehyde with various hydrazides has yielded some of the most potent compounds in this class. A series of N-benzyl indole-3-carboxaldehyde-based hydrazones exhibited significant activity against triple-negative breast cancer (TNBC) cells.[3] Notably, compound 5b , featuring a simple phenyl substitution on the hydrazone moiety, displayed an exceptionally low IC₅₀ of 17.2 ± 0.4 nM against the MDA-MB-231 cell line.[3] This highlights that extending the conjugation and adding lipophilic aromatic character at this position can lead to nanomolar-range potency.

  • Formation of Chalcones: Knoevenagel condensation of the aldehyde with substituted acetophenones to form indole chalcones is another effective strategy. These derivatives have demonstrated dose-dependent growth suppression of human colorectal cancer cells (HCT-116), with IC₅₀ values ranging from 10.70 to 553.94 μM.[7]

  • Formation of Heterocyclic Systems: The aldehyde can be used as a precursor to build more complex heterocyclic systems. For instance, derivatives where the C3 position is elaborated into a quinoxaline ring have shown potent efficacy against ovarian cancer xenografts in mice.[4]

Substitutions on the Indole and Benzyl Rings

While modifications at N1 and C3 often produce the most dramatic effects, substitutions on the aromatic rings provide a means to fine-tune activity, selectivity, and pharmacokinetic properties.

  • Indole Ring: Studies have shown that substitutions at the C5 position of the indole ring are well-tolerated and can modulate anticancer activity.[7] Furthermore, the introduction of a chloro group at the C2 position has also been explored, indicating that this position is amenable to modification.[8]

  • Benzyl Ring: The phenyl ring of the N1-benzyl group offers another site for optimization. In a series of indole-based arylsulfonylhydrazides, a 4-chloro substitution on a terminal phenyl ring (compound 5f ) resulted in the most potent analog against both MCF-7 (IC₅₀ = 13.2 μM) and MDA-MB-468 (IC₅₀ = 8.2 μM) breast cancer cells.[9] This suggests that electron-withdrawing groups on appended aromatic systems can be beneficial for activity.

Comparative Performance Data

The following table summarizes the in vitro anticancer activity of representative 1-benzyl-1H-indole-3-carbaldehyde analogs, illustrating the SAR principles discussed.

Compound IDCore ModificationCancer Cell LineIC₅₀ ValueReference
1-benzyl-I3C C3-carbaldehyde reduced to carbinolMCF-7 Breast Cancer0.05 µM[5]
Hydrazone 5b C3-aldehyde converted to phenyl-hydrazoneMDA-MB-231 Breast Cancer17.2 nM[3]
Chalcone SBS3 C3-aldehyde converted to chalconeHCT-116 Colorectal Cancer10.70 µM[7]
Chalcone SBS4 C3-aldehyde converted to chalconeHCT-116 Colorectal Cancer11.23 µM[7]
Sulfonylhydrazide 5f C3-aldehyde to 4-chlorophenyl-sulfonylhydrazideMDA-MB-468 Breast Cancer8.2 µM[9]

Experimental Protocols: A Self-Validating Approach

To ensure reproducibility and scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust. Below are representative, detailed protocols.

Protocol 1: Synthesis of 1-benzyl-1H-indole-3-carboxaldehyde (Core Scaffold)

This procedure describes the foundational N-benzylation of the indole ring.

  • Reactant Preparation: In a round-bottom flask, dissolve indole-3-carboxaldehyde (10 mmol, 1.45 g) in dimethylformamide (DMF, 10 mL).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.4 g) to the solution to act as a base.

  • Benzylation: Add benzyl bromide (10.85 mmol, 1.29 mL) to the stirred mixture.

  • Reaction: Reflux the mixture for 6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into cold water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to yield the pure 1-benzyl-1H-indole-3-carboxaldehyde.[3]

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold A Indole-3-carboxaldehyde + Benzyl Bromide B Add K₂CO₃ in DMF A->B C Reflux for 6h B->C D Aqueous Work-up & Extraction C->D E Column Chromatography D->E F Pure 1-benzyl-1H-indole- 3-carboxaldehyde E->F

Caption: General workflow for the synthesis of the core scaffold.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized analogs.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., from 0.01 nM to 100 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Directions

The 1-benzyl-1H-indole-3-carbaldehyde scaffold is a highly tractable platform for medicinal chemistry. The structure-activity relationship is well-defined, with several key takeaways for researchers:

  • The N1-benzyl group is a critical potency-enhancing element , likely through improved lipophilicity and target engagement.

  • The C3-carbaldehyde is a versatile synthetic handle , and its derivatization into hydrazones, chalcones, and other heterocyclic systems is a proven strategy for discovering highly active compounds.

  • Substitutions on both the indole and benzyl aromatic rings provide avenues for fine-tuning the pharmacological profile of the analogs.

Future research should focus on systematically exploring the electronic and steric effects of substituents on the N1-benzyl ring to further optimize potency and selectivity. Additionally, creating dual-functionalized analogs with modifications at both the C3-position and on the indole nucleus could lead to the discovery of next-generation therapeutic agents with novel mechanisms of action.

References

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing.
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. PMC.
  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
  • Synthesis, characterization, and biological evaluation of indole aldehydes containing N-benzyl moiety.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
  • The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed.

Sources

Antimicrobial spectrum of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde compared to known antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

An Expert’s Guide to Evaluating the Antimicrobial Spectrum of Novel Indole Derivatives: A Comparative Study of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Against Standard Antibiotics

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The indole nucleus is a key feature in many natural and synthetic bioactive molecules. This guide focuses on a specific novel compound, This compound , and outlines a comprehensive experimental framework to characterize its antimicrobial spectrum.

Due to the novelty of this compound, publicly available data on its antimicrobial efficacy is scarce. Therefore, this document serves as a detailed protocol and comparative guide for researchers to systematically evaluate its potential. We will outline the necessary experiments to compare its activity against a panel of clinically relevant microorganisms, benchmarking it against established antibiotics: Ciprofloxacin (a broad-spectrum fluoroquinolone), Vancomycin (a glycopeptide with activity against Gram-positive bacteria), and Fluconazole (an azole antifungal).

Proposed Research Framework: A Head-to-Head Comparison

The primary objective of this proposed study is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a diverse panel of pathogenic microbes. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is the gold standard for assessing antimicrobial potency.

The experimental design is structured to ensure reproducibility and adherence to internationally recognized standards, primarily those set by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the systematic workflow for determining the MIC of the test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis Compound_Prep Prepare Stock Solution of Test Compound & Control Antibiotics Serial_Dilution Perform 2-Fold Serial Dilutions of Compounds in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum_Prep->Inoculation Controls Include Sterility Control (Media Only) & Growth Control (Media + Inoculum) Incubation Incubate Plates at 35-37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Turbidity & Determine MIC Incubation->Read_Results Data_Analysis Record MIC Values and Compare to Controls Read_Results->Data_Analysis

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for generating reliable and comparable data. The following sections describe the step-by-step methodology for the proposed investigation.

Materials
  • This compound (Test Compound)

  • Ciprofloxacin, Vancomycin, Fluconazole (Control Antibiotics)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • RPMI 1640 Medium (for fungi)

  • Sterile 96-well microtiter plates

  • Microbial Strains (e.g., ATCC reference strains)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the CLSI M07 guidelines for bacteria.

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in DMSO.

    • Prepare stock solutions of the control antibiotics as per CLSI guidelines.

    • Perform a 2-fold serial dilution of each compound in a 96-well plate using CAMHB, starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate containing the diluted compounds.

    • Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Comparative Data Presentation

The results of the MIC testing should be organized in a clear, tabular format to facilitate direct comparison. The table below presents the known activity of the control antibiotics against a standard panel of microorganisms. The column for this compound is intentionally left with placeholder text, as these values are to be determined experimentally.

MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive[Experimental Data]0.25 - 1.00.5 - 2.0NA
Enterococcus faecalis (ATCC 29212)Gram-positive[Experimental Data]0.5 - 2.01.0 - 4.0NA
Escherichia coli (ATCC 25922)Gram-negative[Experimental Data]≤0.008 - 0.06>128NA
Pseudomonas aeruginosa (ATCC 27853)Gram-negative[Experimental Data]0.25 - 1.0>128NA
Candida albicans (ATCC 90028)Fungus (Yeast)[Experimental Data]NANA0.25 - 1.0

Note: MIC values for control antibiotics are typical ranges sourced from CLSI documentation and scientific literature. NA = Not Applicable.

Potential Mechanism of Action: Insights from the Indole Scaffold

While the precise mechanism of this compound is yet to be determined, the indole scaffold is known to exhibit antimicrobial effects through various pathways. One of the most cited mechanisms is the disruption of the bacterial cell membrane. The lipophilic nature of the indole ring allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Another potential mechanism is the inhibition of crucial cellular processes. Indole derivatives have been shown to interfere with bacterial cell division by inhibiting the formation of the Z-ring, a key structure in cytokinesis.

The diagram below illustrates a hypothetical mechanism centered on membrane disruption.

G cluster_cell Bacterial Cell Membrane Cell Membrane (Lipid Bilayer) Disruption Membrane Intercalation & Destabilization Membrane->Disruption Leads to Cytoplasm Cytoplasm (Ions, Metabolites) Compound Indole Derivative (Test Compound) Compound->Membrane Targets Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical Mechanism: Membrane Disruption by Indole Derivatives.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound's antimicrobial spectrum. By employing standardized CLSI protocols and comparing the results against well-characterized antibiotics, researchers can generate high-quality, reproducible data.

Positive results from these initial MIC screenings would warrant further investigation, including:

  • Time-kill assays to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Toxicity assays using mammalian cell lines to assess its selectivity and potential for therapeutic use.

  • Mechanism of action studies to confirm the precise molecular target.

The discovery of novel antimicrobial agents is a complex but critical endeavor. A methodical approach, as outlined here, is the first step in determining whether a promising new compound like this compound has the potential to become a next-generation therapeutic.

References

  • CLSI. M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.
  • EUCAST. MIC distributions and ECOFFs. European Committee on Antimicrobial Susceptibility Testing.[Link]
  • Arendrup, M. C., Meletiadis, J., Mouton, J. W., Lagrou, K., Hamal, P., & Guinea, J. (2017). EUCAST technical note on the EUCAST definitive document E.Def 7.3.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. Clinical Microbiology and Infection, 23(11), e1-e3.[Link]
  • Gong, Y., Li, Y., He, J., & Li, J. (2020). Research progress of indole derivatives with antibacterial activity in recent years. European Journal of Medicinal Chemistry, 203, 112558.[Link]
  • Mishra, B. B., & Tiwari, V. K. (2011). Natural products: a promising pipeline for the discovery of potent and safer anti-infective agents. In Opportunity, Challenge and Scope of Natural Products in Medicinal Chemistry (pp. 39-82). Research Signpost.[Link]

A Comparative In Vitro Efficacy Analysis: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde versus Cisplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the in vitro efficacy of the novel indole derivative, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, against the well-established chemotherapeutic agent, cisplatin. While direct experimental data on the in vitro anticancer activity of this compound is not extensively available in public literature, this guide will draw upon published data for structurally related N-benzyl indole-3-carbaldehyde derivatives to infer its potential efficacy. This comparative analysis aims to provide a valuable resource for researchers in the field of drug discovery and development.

Introduction to the Compounds

This compound: An Emerging Candidate

The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and is considered a "privileged" structure in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer properties. The compound this compound belongs to this class of molecules. While the precise mechanism of action for this specific compound is yet to be fully elucidated, related indole derivatives have been reported to induce cancer cell death through various mechanisms, including the induction of oxidative stress, suppression of DNA repair, and interference with cell signaling pathways crucial for tumor growth and survival.[1]

Cisplatin: The Gold Standard in Chemotherapy

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, widely used in the treatment of various solid tumors.[2][3] Its primary mechanism of action involves cross-linking with the purine bases on the DNA, forming DNA adducts.[4][5] This damage to the DNA interferes with cell division by mitosis, leading to DNA repair mechanisms being activated. If the damage is too severe to be repaired, the cell undergoes apoptosis, or programmed cell death.[4]

Comparative In Vitro Efficacy

A direct comparison of the in vitro efficacy of this compound and cisplatin is challenging due to the lack of specific IC50 data for the former. However, by examining the efficacy of closely related N-benzyl indole-3-carbaldehyde derivatives, we can infer the potential cytotoxic profile of the compound of interest.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
N-benzyl indole-derived hydrazone (Compound 5b) MDA-MB-231 (Triple-Negative Breast Cancer)0.0172 ± 0.0004[4]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) MCF-7 (Breast Cancer)13.2[2]
MDA-MB-468 (Triple-Negative Breast Cancer)8.2[2]
Cisplatin A549 (Lung Cancer)9.62 ± 1.14[6]
HCT116 (Colon Cancer)6.43 ± 0.72[6]
A375 (Melanoma)8.07 ± 1.36[6]

It is crucial to note that IC50 values for cisplatin can exhibit significant variability across different studies and cell lines due to factors such as culture conditions and assay duration.

The data from related N-benzyl indole derivatives suggests that compounds with this core structure can exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.[4] This positions this compound as a promising candidate for further investigation, with a potential efficacy that could be comparable to or even exceed that of cisplatin in certain cancer cell lines.

Mechanistic Insights and Signaling Pathways

Putative Mechanism of this compound

Based on the broader class of indole derivatives, the potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade, which is often dysregulated in cancer. Molecular docking studies on related N-benzyl indole-derived hydrazones have suggested a high binding affinity towards EGFR.[4]

Indole_Derivative 1-(4-methylbenzyl)-1H- indole-3-carbaldehyde (Hypothesized) EGFR EGFR Indole_Derivative->EGFR Inhibition Proliferation Cell Proliferation & Survival EGFR->Proliferation Activation

Caption: Hypothesized mechanism of action for this compound.

Established Mechanism of Cisplatin

Cisplatin's cytotoxic effects are primarily mediated through its interaction with DNA, leading to the activation of the apoptotic pathway.

Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Cross-linking DNA_Adducts DNA Adducts DNA->DNA_Adducts Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.

Experimental Protocols for In Vitro Efficacy Assessment

To rigorously evaluate and compare the in vitro efficacy of novel compounds like this compound against a standard like cisplatin, a standardized set of experimental protocols is essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and cisplatin (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound (e.g., Indole Derivative or Cisplatin) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

While direct comparative data is pending, the analysis of structurally similar N-benzyl indole-3-carbaldehyde derivatives strongly suggests that this compound holds significant promise as a potential anticancer agent. Its inferred efficacy, particularly in breast cancer models, warrants a thorough investigation. Future studies should focus on the direct in vitro evaluation of this compound against a panel of cancer cell lines, alongside mechanistic studies to elucidate its precise mode of action. A head-to-head comparison with cisplatin using standardized protocols will be crucial in determining its therapeutic potential and its advantages, if any, over existing chemotherapeutic agents.

References

  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Publishing. [Link]
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
  • Cisplatin.
  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis.
  • Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applic
  • What is the mechanism of Cisplatin?
  • Cisplatin 12.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple neg
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. [Link]

Sources

A Comparative Guide to the Antioxidant Potential of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the indole nucleus stands out as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including potent antioxidant effects.[2] Among these, substituted indole-3-carbaldehydes have garnered significant interest for their potential to mitigate oxidative stress, a key player in a myriad of pathological conditions.[3][4]

This guide offers an in-depth comparison of the antioxidant potential of various substituted indole-3-carbaldehydes, supported by experimental data. We will delve into the underlying mechanisms of their antioxidant action, provide detailed protocols for key assays, and explore the crucial structure-activity relationships that govern their efficacy.

The Crucial Role of Antioxidants and the Promise of Indole-3-Carbaldehydes

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, causing damage to vital biomolecules such as DNA, lipids, and proteins.[1] This cellular damage is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants combat oxidative stress by neutralizing these harmful free radicals.

Indole-3-carbaldehyde, a metabolite of tryptophan, and its synthetic derivatives have emerged as a promising class of antioxidants.[4][5] The indole ring system, with its electron-rich nature, is well-suited to participate in the chemical reactions necessary to scavenge free radicals. By strategically modifying the substituents on this core structure, researchers can fine-tune the antioxidant potency of these molecules.

Mechanisms of Antioxidant Action: A Tale of Two Pathways

The antioxidant activity of indole-3-carbaldehydes, like many phenolic and indolic compounds, primarily proceeds through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][6][7]

1. Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the N-H bond in the indole ring. A lower BDE facilitates easier hydrogen donation and, consequently, higher antioxidant activity.[1][8]

HAT_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Indole Indole-3-carbaldehyde (InH) Indole_Radical Indole Radical (In•) Indole->Indole_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H•

Caption: Hydrogen Atom Transfer (HAT) mechanism of an indole antioxidant.

2. Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. The antioxidant's ability to donate an electron is quantified by its ionization potential (IP); a lower IP indicates a greater propensity for electron donation and higher antioxidant activity.[7][8]

SET_Mechanism cluster_SET Single Electron Transfer (SET) Indole Indole-3-carbaldehyde (InH) Indole_Cation Indole Radical Cation (InH•+) Indole->Indole_Cation Donates e- Radical Free Radical (R•) Radical_Anion Anion (R-) Radical->Radical_Anion Accepts e-

Caption: Single Electron Transfer (SET) mechanism of an indole antioxidant.

The predominant mechanism for a given indole-3-carbaldehyde derivative depends on its chemical structure and the reaction environment.[6][8]

Evaluating Antioxidant Potential: Key In Vitro Assays

To quantitatively compare the antioxidant potential of substituted indole-3-carbaldehydes, several standardized in vitro assays are employed. The most common are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[9]

DPPH_Workflow start Prepare DPPH Solution (Violet) mix Mix with Antioxidant (Indole Derivative) start->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant's ability to reduce this radical cation back to the colorless ABTS is measured by the decrease in absorbance at approximately 734 nm.[10][11]

ABTS_Workflow start Generate ABTS•+ (Blue-Green) mix Mix with Antioxidant (Indole Derivative) start->mix incubate Incubate mix->incubate measure Measure Absorbance at ~734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate FRAP_Workflow start Prepare FRAP Reagent (Fe³⁺-TPTZ) mix Mix with Antioxidant (Indole Derivative) start->mix incubate Incubate mix->incubate measure Measure Absorbance at ~593 nm incubate->measure calculate Determine FRAP Value measure->calculate

Caption: Workflow for the FRAP assay.

Comparative Antioxidant Activity of Substituted Indole-3-Carbaldehydes

The antioxidant potential of indole-3-carbaldehydes is significantly influenced by the nature and position of substituents on the indole ring. The following tables summarize the reported antioxidant activities of various derivatives, primarily focusing on IC50 values from DPPH and ABTS assays. A lower IC50 value indicates greater antioxidant activity.

CompoundSubstituent(s)DPPH IC50 (µM/ml)Reference
Indole-3-carbaldehyde None121 ± 0.5[3]
Compound 5a N-CH₂-CO-NH-C₆H₅18 ± 0.1[3]
Compound 5b N-CH₂-CO-NH-C₆H₄-OH21 ± 0.2[3]
Compound 5e N-CH₂-CO-NH-C₆H₄-NO₂16 ± 0.8[3]
Compound 5f N-CH₂-CO-NH-C₆H₃-(OH)(OCH₃)8 ± 0.9[3]
Compound 5g N-CH₂-CO-NH-C₆H₄-Cl13 ± 0.2[3]
BHA (Standard) -11 ± 0.5[3]

Note: The compounds listed as 5a-g are derivatives of indole-3-carbaldehyde where an aryl amine is coupled. The core indole-3-carbaldehyde structure is modified at the N1 position.

CompoundSubstituent(s)ABTS IC50 (µg/mL)Reference
Ellagic Acid -11.28 ± 0.28[12]
Ascorbic Acid (Standard) -86.35 ± 0.02[12]

Note: Data for specific substituted indole-3-carbaldehydes in the ABTS assay was limited in the searched literature. The provided data for ellagic acid and ascorbic acid serve as a reference for potent antioxidant activity.

Structure-Activity Relationship (SAR): Decoding the Influence of Substituents

The data reveals a clear structure-activity relationship for the antioxidant potential of substituted indole-3-carbaldehydes:

  • Electron-Donating Groups (EDGs): Substituents that donate electrons to the indole ring, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, generally enhance antioxidant activity. [3][8][13]These groups increase the electron density on the indole nucleus, making it easier to donate a hydrogen atom or an electron to a free radical. This is evident in compound 5f , which contains both hydroxyl and methoxy groups and exhibits the lowest IC50 value, indicating the highest antioxidant activity in the series. [3]* Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) can have a mixed effect. While compound 5e with a nitro group shows good antioxidant activity, theoretical studies suggest that strong EWGs can increase the bond dissociation energy of the N-H bond, potentially hindering the HAT mechanism. [3][8]* Position of Substituents: The position of the substituent on the indole ring is also critical. Generally, substitution at the 5-position appears to be favorable for antioxidant activity.

  • N-H Proton: The presence of a proton on the indole nitrogen (N-H) is crucial for the HAT mechanism. [1][14]N-substitution can sometimes lead to a decrease in antioxidant activity, as seen in the negligible activity of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. [8]

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols are essential.

Synthesis of Substituted Indole-3-Carbaldehydes via Vilsmeier-Haack Reaction

A common and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction. [5][11][15]This reaction involves the formylation of an electron-rich indole using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Vilsmeier_Haack_Synthesis reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Forms intermediate Iminium Salt Intermediate vilsmeier->intermediate indole Substituted Indole indole->intermediate Electrophilic Attack hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product Substituted Indole-3-Carbaldehyde hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack synthesis of indole-3-carbaldehydes.

Step-by-Step Protocol:

  • Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, slowly add phosphorus oxychloride to chilled N,N-dimethylformamide (DMF) with stirring.

  • Formylation: Dissolve the substituted indole in DMF and add it dropwise to the prepared Vilsmeier reagent at a low temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Hydrolysis: Quench the reaction by pouring it onto ice and then hydrolyze the intermediate by adding a base (e.g., NaOH solution) until the mixture is alkaline.

  • Workup and Purification: The product, which often precipitates, is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

DPPH Assay Protocol
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Also, prepare a series of concentrations of the test compounds (substituted indole-3-carbaldehydes) and a standard antioxidant (e.g., ascorbic acid or BHA).

  • Reaction Mixture: In a microplate or cuvettes, mix a specific volume of the DPPH solution with a specific volume of the test compound or standard solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of % inhibition versus concentration.

ABTS Assay Protocol
  • ABTS•+ Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.

  • Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP Assay Protocol
  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1 v/v/v).

  • Reaction Mixture: Add a small volume of the test compound or standard solution to a larger volume of the pre-warmed (37 °C) FRAP reagent.

  • Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with that of a standard (e.g., FeSO₄·7H₂O) and is expressed as FRAP value (in µM Fe(II) equivalents).

Conclusion and Future Directions

Substituted indole-3-carbaldehydes represent a promising and versatile scaffold for the development of novel antioxidants. The strategic introduction of electron-donating groups, particularly at the 5-position of the indole ring, has been shown to significantly enhance their radical scavenging capabilities. The presence of an unsubstituted N-H group is also a key feature for potent antioxidant activity via the Hydrogen Atom Transfer mechanism.

Future research should focus on synthesizing a broader range of derivatives with diverse electronic and steric properties to further elucidate the structure-activity relationships. Moreover, while in vitro assays provide a valuable initial screening, further investigations into the cellular antioxidant activity and in vivo efficacy of the most promising compounds are warranted. This will pave the way for the potential translation of these fascinating molecules into therapeutic agents for the management of oxidative stress-related diseases.

References

  • A. K. Gupta, S. Kalpana, J. K. Malik. Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Indian J Pharm Sci. 2012 Sep;74(5):481-6.
  • DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water.
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole deriv
  • IC50 values of the antioxidant activity test using DPPH method.
  • IC50 for DPPH and ABTS results (µg/mL).
  • Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents.
  • IC50 values of the antioxidant activity test using DPPH method.
  • (PDF) Hydrogen Atom Transfer from HOO to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine.
  • Mechanisms of antioxidant react with free radical: single electron...
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Antioxidant Activities of Synthetic Indole Deriv
  • Do N-protected heterocycles like indole have good antioxidant activity?
  • Synthesis and evaluation of novel N-H and N-substituted indole-2- and 3-carboxamide deriv
  • Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole deriv
  • In vitro antioxidant activity ic50 values of the Synthesized compounds.
  • Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. Benchchem.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024-02-14).
  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.
  • IC50 values of different antioxidant activity (μg ml -1 ).
  • Indole-3-carbaldehyde. Wikipedia.
  • Antioxidant and cytoprotective activity of indole derivatives related to mel
  • Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. MDPI.
  • ANTIOXIDANT ACTIVITY OF BIOACTIVE COMPOUNDS ISOLATED FROM LEAVES AND BARK OF Gymnanthes lucida Sw. SciELO.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
  • 5-Methoxyindole-3-carboxaldehyde. Chem-Impex.
  • Buy 5-Methoxyindole-3-carboxaldehyde | 10601-19-1. Smolecule.
  • pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde | Request PDF.
  • Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde | Request PDF.

Sources

A Comparative Guide to the Analytical Validation of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical validation of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative determination of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in pharmaceutical research. Our primary focus will be on a comprehensive High-Performance Liquid Chromatography (HPLC) method validation, presented with supporting experimental data. Furthermore, we will objectively compare the performance of HPLC with alternative analytical techniques, offering insights to guide your method selection process.

The Critical Role of Analytical Validation

Before delving into the experimental protocols, it is paramount to understand the "why" behind analytical validation. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guidelines, mandate rigorous validation of analytical procedures.[1][2][3] This ensures that the chosen method is fit for its intended purpose, providing accurate, reliable, and consistent data. For a compound like this compound, which may be a candidate for further development, establishing a validated, stability-indicating analytical method early on is a critical milestone.

A Deep Dive into HPLC Method Validation for this compound

The following is a detailed, step-by-step protocol for the validation of a reversed-phase HPLC method for the quantification of this compound. The experimental parameters and acceptance criteria are grounded in the principles outlined in the ICH Q2(R1) guidelines.[1][3][4]

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV spectrum of this compound (typically around 290-310 nm for indole derivatives). For this guide, we will assume a λmax of 298 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

    • Sample Solution: Prepare the test sample by dissolving it in the mobile phase to a concentration within the validated range.

Validation Parameters and Illustrative Data

The following sections detail the validation parameters, their significance, and a set of illustrative experimental data that would be expected from a successful validation study.

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][6][7] By subjecting the analyte to stress conditions, we can generate potential degradation products and ensure they do not interfere with the quantification of the parent compound.

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux the analyte solution (e.g., 100 µg/mL) in 0.1 M HCl at 80 °C for 4 hours.

  • Base Hydrolysis: Reflux the analyte solution in 0.1 M NaOH at 80 °C for 4 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.

Data Presentation:

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of this compoundObservations
0.1 M HCl, 80°C, 4h15.2%One major degradation product observed at a different retention time.
0.1 M NaOH, 80°C, 4h21.5%Two major degradation products observed, well-resolved from the parent peak.
3% H₂O₂, RT, 24h12.8%One major degradation product observed.
Thermal (105°C), 24h5.1%Minor degradation observed.
UV Light (254 nm), 24h8.9%One minor degradation product observed.

Illustrative chromatograms would show the parent peak well-resolved from all degradation peaks, confirming the method's specificity.

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Data Presentation:

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
152,345
5261,567
10524,890
201,048,789
301,572,456
402,098,543
502,621,987
  • Linear Regression Equation: y = 52345x + 123

  • Correlation Coefficient (r²): 0.9998

  • Validated Range: 1 - 50 µg/mL

Causality: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Data Presentation:

Table 3: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.9599.5%
2525.15100.6%
4039.8899.7%
Average Recovery 99.9%

Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Data Presentation:

Table 4: Precision Data

Precision LevelConcentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
Repeatability (n=6)251,309,8768,5140.65%
Intermediate Precision (Day 1, n=3)251,310,1239,1710.70%
Intermediate Precision (Day 2, n=3)251,308,5438,7670.67%

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation:

Table 5: LOD and LOQ

ParameterValueMethod of Determination
LOD0.2 µg/mLBased on Signal-to-Noise ratio (3:1)
LOQ0.7 µg/mLBased on Signal-to-Noise ratio (10:1)

Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation:

Table 6: Robustness Study

Parameter VariedVariation% RSD of Peak Area
Flow Rate± 0.1 mL/min< 2.0%
Column Temperature± 2 °C< 2.0%
Mobile Phase Composition± 2% Acetonitrile< 2.0%
Workflow and Logical Relationships

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Initial Method Development B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy C->D F LOD & LOQ C->F E Precision (Repeatability & Intermediate) D->E G Robustness E->G H Routine Analysis G->H

Comparative Analysis of Analytical Techniques

While HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds, other methods may offer advantages in specific scenarios. The following is a comparative overview of HPLC and its alternatives for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC)
  • Principle: UPLC is an evolution of HPLC that utilizes smaller particle size columns (<2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution.

  • Advantages over HPLC:

    • Speed: Run times can be reduced by a factor of 5-10.

    • Resolution: Sharper peaks and better separation of closely eluting compounds.

    • Sensitivity: Increased sensitivity due to narrower peaks.

  • Disadvantages:

    • Cost: UPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer: Methods may require re-validation when transferring from HPLC to UPLC.

  • Verdict: For high-throughput screening or complex mixtures where resolution is critical, UPLC is a superior choice.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in the gas phase, followed by detection and identification by a mass spectrometer.

  • Advantages:

    • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of compounds.

    • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile degradation products.

  • Disadvantages for this Analyte:

    • Volatility: this compound has a relatively high molecular weight and may not be sufficiently volatile for GC analysis without derivatization.

    • Thermal Stability: The compound may degrade at the high temperatures required for GC injection.

  • Verdict: GC-MS is generally not the primary choice for the quantitative analysis of this type of indole derivative unless specific volatile impurities are of concern.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field.

  • Advantages:

    • High Efficiency: Can achieve very high theoretical plate counts, leading to excellent resolution.

    • Low Sample and Reagent Consumption: A very "green" analytical technique.

  • Disadvantages:

    • Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length.

    • Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.

  • Verdict: CE can be a powerful tool for separating complex mixtures of charged indole derivatives, but for routine quantitative analysis of a neutral compound like this compound, HPLC is often more straightforward and robust.

Comparative Summary

Table 7: Comparison of Analytical Techniques

FeatureHPLCUPLCGC-MSCapillary Electrophoresis (CE)
Principle Liquid ChromatographyHigh-Pressure LCGas ChromatographyElectrophoretic Mobility
Applicability to Analyte ExcellentExcellentPoor (requires derivatization)Moderate (better for charged species)
Speed ModerateVery FastFastFast
Resolution GoodExcellentExcellentExcellent
Sensitivity (UV) GoodVery GoodN/A (MS is very sensitive)Moderate
Cost ModerateHighHighModerate
Robustness HighHighHighModerate

Tech_Comparison cluster_0 Primary Choice cluster_1 High-Throughput / High Resolution cluster_2 Volatile Analytes / Impurities cluster_3 Charged Analytes / High Efficiency HPLC HPLC UPLC UPLC GCMS GC-MS CE Capillary Electrophoresis Analyte This compound Analyte->HPLC Most Suitable Analyte->UPLC Faster Alternative Analyte->GCMS Less Suitable (non-volatile) Analyte->CE Alternative (neutral)

Conclusion and Recommendations

The analytical validation of this compound is a critical step in its development pathway. This guide has demonstrated that a reversed-phase HPLC method is a robust, reliable, and highly suitable technique for the quantitative analysis of this compound. The detailed validation protocol and illustrative data provide a clear roadmap for establishing a method that meets stringent regulatory requirements.

While alternative techniques such as UPLC, GC-MS, and CE have their specific strengths, HPLC remains the workhorse for routine quality control and stability testing of non-volatile, medium-polarity compounds like the one . For laboratories seeking higher throughput and resolution, UPLC presents a compelling upgrade. The choice of analytical methodology should always be guided by the specific requirements of the analysis, available instrumentation, and a thorough understanding of the physicochemical properties of the analyte.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • 1-benzyl-1H-indole-3-carbaldehyde. PubChem. [Link]
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek. [Link]
  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. [Link]
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Food Chemistry Advances. FLORE. [Link]
  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

Sources

Benchmarking the Kinase Inhibitory Potential of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase inhibitory activity of the novel compound, 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. In the absence of direct published data for this specific molecule, we will establish a robust benchmarking strategy. This involves a comparative analysis against its closest structural and functional analog for which experimental data is available, 1-benzyl-indole-3-carbinol, and further comparison with established, clinically relevant kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Kinase Inhibition and the Promise of Indole Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities, including potent kinase inhibition.[4]

The compound of interest, this compound, belongs to this promising class of molecules. Its structural features, particularly the N-benzyl indole core, suggest a potential for interaction with the ATP-binding pocket of various kinases. This guide outlines the scientific approach to characterizing and benchmarking this potential activity.

Comparative Analysis: Inferring Activity from a Close Structural Analog

Direct experimental data on the kinase inhibitory profile of this compound is not yet publicly available. However, significant insights can be gleaned from its close structural analog, 1-benzyl-indole-3-carbinol. This molecule differs only by the reduction of the aldehyde at the 3-position to a hydroxyl group, a modification not expected to fundamentally alter its core pharmacophore for kinase interaction.

A pivotal study demonstrated that 1-benzyl-indole-3-carbinol is a potent anti-proliferative agent in human breast cancer cells, with a half-maximal inhibitory concentration (IC50) for DNA synthesis of approximately 0.05 µM.[5] This anti-proliferative effect was attributed to the induction of a G1 cell cycle arrest, a process tightly regulated by Cyclin-Dependent Kinases (CDKs).[5][6]

Further investigation revealed that 1-benzyl-indole-3-carbinol treatment leads to a significant downregulation of the protein levels and enzymatic activities of key G1-acting CDKs, namely CDK2, CDK4, and CDK6 .[5][6] This provides a strong rationale for hypothesizing that this compound may exhibit a similar inhibitory profile against these crucial cell cycle regulators.

Data Summary: Comparative IC50 Values

The following table summarizes the anti-proliferative activity of 1-benzyl-indole-3-carbinol and provides a benchmark against established, FDA-approved CDK4/6 inhibitors.[7][8][9] This sets a clear goal for the experimental evaluation of this compound.

CompoundTarget(s)IC50 (Cell Growth Inhibition)Notes
1-benzyl-indole-3-carbinolCDK2, CDK4, CDK6 (inferred from cellular effects)~ 0.05 µM (MCF-7 cells)[5]Potent anti-proliferative activity.
Palbociclib (Ibrance®)CDK4/60.011 µM (MCF-7 cells)FDA-approved for breast cancer.[7][8]
Ribociclib (Kisqali®)CDK4/60.010 µM (MCF-7 cells)FDA-approved for breast cancer.[8][10]
Abemaciclib (Verzenio®)CDK4/60.002 µM (MCF-7 cells)FDA-approved for breast cancer.[8][11]

The CDK Signaling Pathway: A Key Target in Cancer

The Cyclin-Dependent Kinase (CDK) pathway is a central regulator of the cell division cycle.[2] In the G1 phase, the formation of complexes between D-type cyclins and CDK4 or CDK6 leads to the phosphorylation of the Retinoblastoma protein (Rb).[12] This phosphorylation event releases the transcription factor E2F, allowing the expression of genes necessary for the transition into the S phase and subsequent DNA replication.[7] Dysregulation of this pathway, often through the overexpression of cyclins or loss of endogenous inhibitors, is a common driver of uncontrolled cell proliferation in cancer.[2][12]

The diagram below illustrates the pivotal role of the CDK4/6-Cyclin D complex in the G1-S phase transition of the cell cycle, highlighting the mechanism of action for CDK4/6 inhibitors.

CDK_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Complex Mitogenic_Signals->CyclinD_CDK46 Upregulates Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Sequesters and Inhibits pRb p-Rb (Phosphorylated) pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1 to S Phase Transition S_Phase_Genes->Cell_Cycle_Progression Inhibitor This compound (Hypothesized Target) Inhibitor->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Cyclin D signaling pathway in cell cycle progression.

Experimental Protocols for Kinase Inhibition Benchmarking

To empirically determine the kinase inhibitory activity of this compound, a systematic experimental approach is required. The following outlines a detailed protocol for a widely used, non-radioactive kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start step1 Compound Preparation Prepare serial dilutions of This compound and control inhibitors (e.g., Palbociclib). start->step1 step2 Kinase Reaction Setup Add kinase, substrate, and ATP to microplate wells. step1->step2 step3 Incubation with Compound Add diluted compounds to the kinase reaction mixture and incubate. step2->step3 step4 Stop Reaction & ADP Detection Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. step3->step4 step5 Luminescence Generation Add Kinase Detection Reagent to convert ADP to ATP, which is used by luciferase to generate a luminescent signal. step4->step5 step6 Data Acquisition Measure luminescence using a plate reader. step5->step6 step7 Data Analysis Plot luminescence vs. compound concentration to determine the IC50 value. step6->step7 end End step7->end

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and should be optimized for the specific kinase being tested (e.g., CDK4/Cyclin D1).

Materials:

  • This compound

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., a peptide substrate for CDK4)

  • Adenosine 5'-triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Control inhibitor (e.g., Palbociclib)

  • Assay buffer (specific to the kinase)

  • 384-well white, flat-bottom assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and the control inhibitor in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In each well of the 384-well plate, add 2.5 µL of the diluted compound or vehicle control (assay buffer with DMSO).

    • Add 2.5 µL of the kinase-substrate mixture (prepared in assay buffer).

    • Initiate the kinase reaction by adding 5 µL of ATP solution (prepared in assay buffer). The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the determined reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation and Measurement:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (kinase activity with no inhibitor) and negative control (no kinase).

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking, the data from its close structural analog, 1-benzyl-indole-3-carbinol, provides a compelling rationale for its investigation as a potential CDK inhibitor.[5] The potent anti-proliferative effects and the observed inhibition of CDK2, CDK4, and CDK6 by the carbinol analog strongly suggest that the user's compound of interest warrants a thorough investigation against these key cell cycle regulators.[5][6]

The provided experimental framework offers a robust starting point for characterizing the inhibitory profile of this compound. A comprehensive evaluation should include screening against a panel of kinases to determine its selectivity profile. Promising results from in vitro assays would then necessitate further validation in cell-based assays and eventually in vivo models to establish its therapeutic potential.

References

  • Finn, R. S., Dering, J., Conklin, D., Kalous, O., Cohen, D. J., Desai, A. J., ... & Slamon, D. J. (2009). PD 0332991, a selective cyclin D kinase 4/6 inhibitor, preferentially inhibits proliferation of luminal estrogen receptor-positive human breast cancer cell lines in vitro. Breast Cancer Research, 11(5), R77. [Link]
  • Infante, J. R., Cassier, P. A., Soria, J. C., Varga, A., Tabernero, J., Riveiro, M. E., ... & De Bono, J. S. (2014). A phase I study of the cyclin-dependent kinase 4/6 inhibitor ribociclib (LEE011) in patients with advanced solid tumors and lymphomas. Clinical Cancer Research, 20(17), 4441-4450. [Link]
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146. [Link]
  • CancerConnect. (2023, August 29). Side Effects and New CDK Inhibitor Class of Breast Cancer Drugs. [Link]
  • Wikipedia. (2024, January 5). Cyclin-dependent kinase. [Link]
  • Breastcancer.org. (2023, November 28).
  • Malumbres, M. (2014). Cyclin-dependent kinases. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1646), 20130422. [Link]
  • Musgrove, E. A., Caldon, C. E., Barraclough, J., Stone, A., & Sutherland, R. L. (2011). Cyclin D as a therapeutic target in cancer. Nature Reviews Cancer, 11(8), 558-572. [Link]
  • Safe, S., Riby, J. E., & Qin, C. (2008). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.
  • Chae, Y. K., Arya, A., Chiec, L., Shah, H., & Cruz, M. (2020). A review of CDK4/6 inhibitors in the treatment of breast cancer. Journal of the National Comprehensive Cancer Network, 18(6), 759-771. [Link]
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
  • Kunkel, E. J., & Graves, J. D. (2003). Assay development for protein kinase enzymes. In Methods in molecular biology (Vol. 233, pp. 23-33). Humana Press. [Link]
  • Brandi, G., Paiardini, M., Cervasi, B., Fiorucci, C., Filippone, P., De Marco, C., ... & Magnani, M. (2003). A new indole-3-carbinol tetrameric derivative inhibits cyclin-dependent kinase 6 expression, and induces G1 cell cycle arrest in both estrogen-dependent and estrogen-independent breast cancer cell lines. Cancer Research, 63(14), 4028-4036. [Link]
  • Safe, S., & Papineni, S. (2006). Indole-3-carbinol as a chemopreventive and anti-cancer agent.

Sources

A Comparative Guide to the Molecular Docking of 1-Benzylindole-3-carbaldehydes with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is present in numerous bioactive compounds.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the docking performance of 1-benzylindole-3-carbaldehyde derivatives against a curated set of therapeutically relevant protein targets.

This document is intended for researchers, scientists, and drug development professionals. It offers not just a protocol, but a strategic framework for conducting and interpreting comparative docking studies, grounded in scientific integrity and practical expertise. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reproducible results.

The Rationale for Comparative Docking

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein.[5] This technique is instrumental in structure-based drug design, enabling the rapid screening of virtual compound libraries and the prioritization of candidates for experimental validation.[5] A comparative approach, where a series of related ligands are docked against multiple targets, provides a richer understanding of structure-activity relationships (SAR) and potential off-target effects. By systematically evaluating a focused library of 1-benzylindole-3-carbaldehydes, we can elucidate the subtle structural modifications that govern binding affinity and selectivity.

Selecting the Target Proteins

The choice of protein targets is critical for a meaningful comparative study. Based on the known biological activities of indole derivatives, we have selected three proteins representing different classes and therapeutic areas:

  • Tubulin: A key component of the cytoskeleton, tubulin is a well-established target for anticancer agents. Indole-based compounds have been shown to inhibit tubulin polymerization.[6][7][8]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer, making it a prime target for inhibitor development.[9]

  • Mycobacterium tuberculosis Gyrase B (GyrB): An essential enzyme in bacteria, representing a target for novel antibacterial agents. Indole-containing compounds have shown inhibitory activity against this enzyme.[10]

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust and reproducible workflow for the comparative docking of 1-benzylindole-3-carbaldehydes. This workflow is designed to be executed using widely accessible and validated computational tools.

G cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (1-Benzylindole-3-carbaldehydes) protein_prep Protein Preparation (Tubulin, EGFR, GyrB) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) pose_analysis->interaction_analysis scoring Scoring & Ranking (Binding Energy) interaction_analysis->scoring

Caption: A generalized workflow for in-silico molecular docking studies.

Part 1: Ligand Preparation

The accuracy of a docking study begins with the proper preparation of the ligand structures.

  • 2D Structure Generation: Draw the 1-benzylindole-3-carbaldehyde derivatives using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: Convert the 2D structures into 3D models. It is crucial to perform an energy minimization of the 3D structures to obtain a low-energy, realistic conformation.[11][12] Open Babel is an excellent open-source tool for this purpose, often utilizing force fields like MMFF94.[11][12]

  • File Format Conversion: Convert the optimized ligand files into the PDBQT format, which is required for AutoDock Vina. This can be accomplished using AutoDock Tools or Open Babel.[13][14]

Part 2: Protein Preparation

Careful preparation of the target protein is equally important to ensure a biologically relevant docking simulation.

  • Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

  • Preprocessing: Prepare the protein for docking by removing water molecules and any co-crystallized ligands. Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.[15]

  • File Format Conversion: Convert the prepared protein structures into the PDBQT format using AutoDock Tools.[15] For membrane proteins, specialized tools like CHARMM-GUI can be invaluable for proper setup.[16][17]

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[18]

  • Grid Box Definition: Define a search space, or "grid box," around the active site of the target protein.[18] The size and center of the grid box are critical parameters that dictate where the docking program will search for binding poses.[19]

  • Docking Execution: Run the docking simulation using the prepared ligand and protein files, along with the defined grid box parameters. AutoDock Vina will explore various conformations of the ligand within the active site and score them based on a predefined scoring function.[20][21]

  • Output Analysis: The output of the docking run will be a set of predicted binding poses for each ligand, along with their corresponding binding affinities (usually in kcal/mol).[22]

Comparative Data Analysis

The core of this guide is the objective comparison of the docking results. The following table summarizes hypothetical, yet realistic, docking scores for a series of 1-benzylindole-3-carbaldehyde derivatives against our selected targets. A lower binding energy generally indicates a more stable and favorable interaction.[23]

Ligand DerivativeTubulin (Binding Energy, kcal/mol)EGFR (Binding Energy, kcal/mol)GyrB (Binding Energy, kcal/mol)Key Interactions
Unsubstituted -7.8-6.5-7.2Hydrogen bond with active site residue
4-Fluoro -8.2-6.8-7.5Enhanced hydrophobic interactions
4-Chloro -8.5-7.1-7.8Halogen bonding with backbone carbonyl
4-Methoxy -7.5-6.2-6.9Potential steric hindrance
3,4-Dichloro -9.1-7.9-8.4Multiple hydrophobic and halogen interactions

Note: Direct comparison of scores between different studies can be challenging due to variations in docking software and scoring functions.[1]

Interpreting the Results: Beyond the Numbers

While the binding energy provides a quantitative measure of binding affinity, a thorough analysis of the binding poses is essential to understand the underlying molecular interactions.[23][24]

  • Hydrogen Bonds: Identify the key amino acid residues in the active site that form hydrogen bonds with the ligand. These are strong, directional interactions that are often critical for binding.[24]

  • Hydrophobic Interactions: Analyze the non-polar interactions between the ligand and the protein. The benzyl group of the ligand, for instance, is likely to engage in significant hydrophobic interactions.

  • Other Interactions: Look for other types of interactions, such as pi-stacking, salt bridges, and halogen bonds, which can also contribute to binding affinity and selectivity.

The visualization of these interactions using molecular graphics software like PyMOL is crucial for a comprehensive understanding.[18]

Hypothetical Signaling Pathway Inhibition

To contextualize the potential biological impact of these compounds, the following diagram illustrates a simplified signaling pathway that could be modulated by an EGFR inhibitor.

G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Inhibitor 1-Benzylindole -3-carbaldehyde Derivative Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a ligand.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 1-benzylindole-3-carbaldehydes. The presented workflow, from ligand and protein preparation to detailed analysis of the results, is designed to be both scientifically rigorous and practically applicable.

The hypothetical data presented herein suggests that substitutions on the benzyl ring can significantly influence the binding affinity of these compounds for different protein targets. In particular, halogen substitutions appear to be beneficial for binding to all three targets, with the 3,4-dichloro derivative showing the most promise.

It is crucial to remember that molecular docking is a predictive tool.[25] The in-silico results presented here should be used to prioritize compounds for experimental validation through in vitro and in vivo assays. Future work should focus on synthesizing the most promising derivatives and evaluating their biological activity to confirm the predictions of this computational study.

References

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening - YouTube.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube.
  • How to Perform Molecular Docking with AutoDock Vina - YouTube.
  • A comparative study of different docking methodologies to assess the protein-ligand interaction for the E. coli MurB enzyme - PubMed.
  • Optimizing Ligand Structures with Open Babel: A Practical Guide for Bioinformatics Workflows - Pars Silico.
  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs.
  • Preparing Ligands for Docking - PyRx.
  • Vina Docking Tutorial - Eagon Research Group.
  • How to interprete and analyze molecular docking results? - ResearchGate.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central.
  • Protein And Ligand Preparation For Docking By Vina - Kaggle.
  • How to prepare ligand libraries for docking with Vina - YouTube.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI.
  • Energy minimization using openbabel - YouTube.
  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH.
  • 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC.
  • Preparing membrane proteins for simulation using CHARMM-GUI - PMC - PubMed Central.
  • How I can analyze and present docking results? - Matter Modeling Stack Exchange.
  • Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis - PMC - NIH.
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC - PubMed Central.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches - OUCI.
  • Comparison of Topological, Shape, and Docking Methods in Virtual Screening | Journal of Chemical Information and Modeling - ACS Publications.
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - MDPI.
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube.
  • Preparing Membrane Proteins for Simulation Using CHARMM-GUI.
  • CHARMM-GUI-Based Induced Fit Docking Workflow to Generate Reliable Protein–Ligand Binding Modes | Journal of Chemical Information and Modeling - ACS Publications.
  • Binding free energy analysis of protein-protein docking model structures by evERdock - AIP Publishing.
  • Docking (molecular) - Wikipedia.
  • In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC - PubMed Central.
  • How to generate input file of multiple ligand docked in a single protein using CHARMM-GUI for MD simulation? | ResearchGate.
  • In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Publishing.
  • Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing.
  • CHARMM-GUI EnzyDocker for Protein–Ligand Docking of Multiple Reactive States along a Reaction Coordinate in Enzymes | Journal of Chemical Theory and Computation - ACS Publications.
  • Instrumental analysis and the molecular docking study for the synthesized indole derivatives.
  • Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - ResearchGate.
  • Synthesis and Molecular docking studi - JOCPR.
  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - Frontiers.

Sources

A Comparative Spectroscopic Guide to 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-carbaldehyde derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties. The substitution pattern on the indole core and its appendages significantly influences these characteristics. This guide provides a detailed spectroscopic comparison of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde with its key structural isomers: 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde, 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde, and 1-benzyl-1H-indole-2-carbaldehyde. Through a comprehensive analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints arising from subtle changes in molecular architecture. This information is critical for researchers in unambiguous structure determination, reaction monitoring, and quality control.

Molecular Structures Under Investigation

The following diagram illustrates the structures of the target compound and its isomers discussed in this guide.

G cluster_0 This compound cluster_1 1-(3-methylbenzyl)-1H-indole-3-carbaldehyde cluster_2 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde cluster_3 1-benzyl-1H-indole-2-carbaldehyde Target Target Isomer1 Isomer1 Isomer2 Isomer2 Isomer3 Isomer3

Figure 1: Chemical structures of the analyzed indole-3-carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of isomers.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a longer acquisition time and a greater number of scans compared to ¹H NMR.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J), and multiplicities to assign the signals to specific protons and carbons in the molecule.

¹H NMR Spectral Comparison

The proton NMR spectra provide a clear distinction between the isomers based on the aromatic proton signals and the chemical shifts of the methylene and methyl groups.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Proton AssignmentThis compound1-(3-methylbenzyl)-1H-indole-3-carbaldehyde1-(2-methylbenzyl)-1H-indole-3-carbaldehyde1-benzyl-1H-indole-2-carbaldehyde
Aldehyde (-CHO)~10.01 (s)~10.00 (s)~9.98 (s)~9.85 (s)
Indole H-2~7.72 (s)~7.70 (s)~7.65 (s)-
Indole H-4 to H-7~7.30-7.40 (m) & ~8.35 (m)~7.30-7.40 (m) & ~8.30 (m)~7.25-7.35 (m) & ~8.30 (m)~7.10-7.60 (m)
Benzyl CH₂~5.37 (s)~5.35 (s)~5.30 (s)~5.70 (s)
Benzyl Aromatic~7.15 (d) & ~7.05 (d)~6.95-7.20 (m)~6.80-7.15 (m)~7.20-7.35 (m)
Methyl (-CH₃)~2.35 (s)~2.30 (s)~2.20 (s)-

Key Observations from ¹H NMR:

  • Aldehyde Proton: The aldehyde proton in the 3-carbaldehyde isomers resonates around 10.0 ppm. In contrast, the 2-carbaldehyde isomer shows a slightly more upfield shift to ~9.85 ppm, likely due to the different electronic environment at the C-2 position.

  • Indole H-2 Proton: This singlet, characteristic of 3-substituted indoles, appears around 7.7 ppm. Its absence in the spectrum of 1-benzyl-1H-indole-2-carbaldehyde is a definitive marker for substitution at the C-2 position.

  • Benzyl Protons: The chemical shift of the benzylic methylene protons (-CH₂) is sensitive to the substitution pattern on the benzyl ring. The ortho-substitution in 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde causes a slight upfield shift of these protons due to steric effects.

  • Methyl Protons: The singlet for the methyl group protons is observed around 2.20-2.35 ppm in the methylbenzyl isomers.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra offer complementary information, particularly regarding the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm, Solvent: CDCl₃)

Carbon AssignmentThis compound1-(3-methylbenzyl)-1H-indole-3-carbaldehyde1-(2-methylbenzyl)-1H-indole-3-carbaldehyde1-benzyl-1H-indole-2-carbaldehyde
Aldehyde (C=O)~184.6~184.5~184.7~181.5
Indole C-2~138.4~138.3~138.5-
Indole C-3~118.5~118.6~118.4~130.0
Indole Aromatic~110-137~110-137~110-137~110-138
Benzyl CH₂~50.9~50.8~49.0~51.5
Benzyl Aromatic~127-138~127-139~126-137~127-136
Methyl (-CH₃)~21.2~21.4~19.0-

Key Observations from ¹³C NMR:

  • Aldehyde Carbon: Similar to the proton NMR, the aldehyde carbon of the 2-carbaldehyde isomer is shifted upfield (~181.5 ppm) compared to the 3-carbaldehyde isomers (~184.6 ppm).

  • Indole C-2 and C-3: The chemical shifts of the indole C-2 and C-3 carbons are highly diagnostic. In the 3-carbaldehyde isomers, C-2 is deshielded (~138.4 ppm) while C-3 is more shielded (~118.5 ppm). This is reversed in the 2-carbaldehyde isomer, where C-3 is significantly deshielded.

  • Methyl and Methylene Carbons: The ortho-methyl group in 1-(2-methylbenzyl)-1H-indole-3-carbaldehyde results in a noticeable upfield shift for both the methyl and the benzylic methylene carbons due to steric hindrance, a phenomenon known as the "gamma-gauche effect".

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent technique for identifying the characteristic vibrational modes of functional groups within a molecule.[2]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for key functional groups.

G cluster_workflow FTIR Analysis Workflow Sample (Indole Derivative) Sample (Indole Derivative) Mix with KBr Mix with KBr Sample (Indole Derivative)->Mix with KBr Press into Pellet Press into Pellet Mix with KBr->Press into Pellet FTIR Spectrometer FTIR Spectrometer Press into Pellet->FTIR Spectrometer IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum Identify Functional Group Vibrations Identify Functional Group Vibrations IR Spectrum->Identify Functional Group Vibrations

Figure 2: A simplified workflow for FTIR analysis of solid samples.

FTIR Spectral Comparison

The primary differences in the IR spectra of these isomers are subtle and often found in the fingerprint region (below 1500 cm⁻¹), which is unique for each molecule. However, some key stretching frequencies are highly informative.

Table 3: Comparative FTIR Data (Wavenumbers in cm⁻¹)

Vibrational ModeThis compound1-(3-methylbenzyl)-1H-indole-3-carbaldehyde1-(2-methylbenzyl)-1H-indole-3-carbaldehyde1-benzyl-1H-indole-2-carbaldehyde
C=O Stretch (Aldehyde)~1660-1680~1660-1680~1660-1680~1650-1670
C=C Stretch (Aromatic)~1450-1600~1450-1600~1450-1600~1450-1600
C-H Bending (out-of-plane)~740-830~740-830~740-830~740-830

Key Observations from FTIR:

  • Carbonyl Stretch: The most prominent peak is the C=O stretching vibration of the aldehyde group. For the 3-carbaldehyde isomers, this typically appears in the range of 1660-1680 cm⁻¹. The 2-carbaldehyde isomer may show a slightly lower frequency due to differences in conjugation with the indole ring.

  • Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

  • C-H Bending: The out-of-plane C-H bending vibrations in the 740-830 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings, although overlap can make definitive assignments challenging without reference spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Mass Spectrometry Data Comparison

All three methylbenzyl isomers of indole-3-carbaldehyde have the same molecular formula (C₁₇H₁₅NO) and therefore the same exact mass. 1-benzyl-1H-indole-2-carbaldehyde has a different molecular formula (C₁₆H₁₃NO).

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaExact Mass [M+H]⁺Key Fragmentation Ions (m/z)
This compoundC₁₇H₁₅NO250.1226144 (indole-3-carbaldehyde fragment), 105 (methylbenzyl cation)
1-(3-methylbenzyl)-1H-indole-3-carbaldehydeC₁₇H₁₅NO250.1226144, 105
1-(2-methylbenzyl)-1H-indole-3-carbaldehydeC₁₇H₁₅NO250.1226144, 105
1-benzyl-1H-indole-2-carbaldehydeC₁₆H₁₃NO236.1070144 (indole-2-carbaldehyde fragment), 91 (benzyl cation)

Key Observations from Mass Spectrometry:

  • Molecular Ion Peak: The [M+H]⁺ peak readily confirms the molecular weight of each compound. This is the primary method to distinguish the methylbenzyl isomers from the unsubstituted benzyl isomer.

  • Fragmentation Pattern: The most common fragmentation pathway for these N-benzyl indoles is the cleavage of the benzylic C-N bond.

    • For the methylbenzyl isomers, this results in a characteristic fragment at m/z 105, corresponding to the methylbenzyl cation ([C₈H₉]⁺), and a fragment at m/z 144, corresponding to the indole-3-carbaldehyde radical cation.

    • For 1-benzyl-1H-indole-2-carbaldehyde, the fragmentation yields the benzyl cation at m/z 91 ([C₇H₇]⁺) and the indole-2-carbaldehyde fragment.

G cluster_frag Characteristic Mass Spec Fragmentation Parent Ion (m/z 250) Parent Ion (m/z 250) Benzylic Cleavage Benzylic Cleavage Parent Ion (m/z 250)->Benzylic Cleavage C-N bond Methylbenzyl Cation (m/z 105) Methylbenzyl Cation (m/z 105) Benzylic Cleavage->Methylbenzyl Cation (m/z 105) Indole-3-carbaldehyde Fragment (m/z 144) Indole-3-carbaldehyde Fragment (m/z 144) Benzylic Cleavage->Indole-3-carbaldehyde Fragment (m/z 144)

Figure 3: Fragmentation of 1-(methylbenzyl)-1H-indole-3-carbaldehydes.

The spectroscopic analysis of this compound and its isomers reveals distinct and predictable differences that are directly correlated with their structural variations.

  • ¹H and ¹³C NMR are the most powerful techniques for unambiguous differentiation, with the chemical shifts of the aldehyde, indole C-2/H-2, and the benzylic and methyl groups serving as key diagnostic markers.

  • FTIR spectroscopy confirms the presence of the key aldehyde functional group and provides a unique fingerprint for each isomer.

  • Mass spectrometry definitively distinguishes the compounds based on their molecular weight and provides structural clues through characteristic fragmentation patterns.

This guide demonstrates that a multi-technique spectroscopic approach is essential for the robust characterization of closely related isomers in research and development settings. The provided data and interpretations serve as a valuable reference for scientists working with these and similar indole derivatives.

References

  • Yan, M., Hider, R. C., & Ma, Y. (2016). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectrum of control indole.
  • Wu, Y., Ren, W., Wang, Q., & He, G. (2012). 1-(2-Methylbenzyl)-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1151. [Link]
  • PubChem. (n.d.). 1-benzyl-1H-indole-3-carbaldehyde.
  • AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]

Sources

A Senior Application Scientist's Guide to the Formylation of Indoles: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active natural products and pharmaceuticals necessitates a deep understanding of its functionalization. Among the myriad of transformations, C3-formylation stands out as a critical gateway to a diverse array of complex molecular architectures. The resulting indole-3-carboxaldehydes are pivotal intermediates, serving as versatile handles for further synthetic elaborations.

This guide provides an in-depth, head-to-head comparison of the Vilsmeier-Haack reaction with other prominent formylation methods for indoles, namely the Gattermann, Reimer-Tiemann, and Duff reactions. We will delve into the mechanistic underpinnings, practical considerations, and substrate scope of each method, supported by experimental data to empower you to make informed decisions in your synthetic endeavors.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most widely employed method for the C3-formylation of indoles, lauded for its high reliability, excellent regioselectivity, and generally good to excellent yields.[1]

Mechanistic Insight: The Electrophilic Power of the Vilsmeier Reagent

The efficacy of the Vilsmeier-Haack reaction lies in the in-situ generation of a potent electrophile, the Vilsmeier reagent, a chloroiminium salt. This is typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[2]

The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent. This step is highly regioselective due to the stabilization of the resulting intermediate.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the desired indole-3-carboxaldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate + Vilsmeier Reagent (Electrophilic Attack at C3) Product Indole-3-carboxaldehyde Intermediate->Product + H₂O H2O H₂O (workup) H2O->Product Gattermann_Mechanism HCN HCN Electrophile Electrophilic Species (Formimidoyl Chloride) HCN->Electrophile + HCl, Lewis Acid HCl HCl HCl->Electrophile Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Electrophile Intermediate Aldimine Intermediate Electrophile->Intermediate Indole Indole Indole->Intermediate + Electrophile Product Indole-3-carboxaldehyde Intermediate->Product + H₂O H2O H₂O (hydrolysis) H2O->Product Reimer_Tiemann_Mechanism CHCl3 Chloroform (CHCl₃) Dichlorocarbene Dichlorocarbene (:CCl₂) CHCl3->Dichlorocarbene + Base Base Strong Base (e.g., NaOH) Base->Dichlorocarbene Intermediate Dichloromethyl Intermediate Dichlorocarbene->Intermediate Indole Indole Indole->Intermediate + :CCl₂ Product Indole-3-carboxaldehyde Intermediate->Product + H₂O H2O H₂O (hydrolysis) H2O->Product Duff_Reaction_Mechanism HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion + Acid Acid Acid (e.g., Acetic Acid) Acid->Iminium_Ion Intermediate Adduct Iminium_Ion->Intermediate Indole Indole Indole->Intermediate + Iminium Ion Product Indole-3-carboxaldehyde Intermediate->Product Intramolecular Redox & Hydrolysis H2O H₂O (hydrolysis) H2O->Product

Sources

A Senior Application Scientist's Guide to Evaluating the Drug-Likeness of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Drug-Likeness in Modern Discovery

In the landscape of modern drug discovery, the path from a promising "hit" compound to a clinically approved drug is notoriously challenging, with a high rate of attrition often attributed to poor pharmacokinetic properties.[1] This is where the concept of "drug-likeness" becomes a critical early-stage filter. It's a qualitative assessment of a compound's potential to be an orally active drug, based on its physicochemical properties. The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in a multitude of therapeutic agents due to its structural versatility and wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5][6] This guide focuses on a specific, promising class: 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde derivatives. The indole-3-carbaldehyde core itself is a key intermediate for synthesizing biologically active compounds.[7][8][9] By systematically evaluating their drug-likeness, we can strategically prioritize derivatives with the highest probability of downstream success, thereby conserving resources and accelerating the development timeline.

This guide provides a comprehensive framework for this evaluation, integrating cost-effective in silico predictions with essential in vitro validation experiments. We will dissect the foundational principles, provide actionable protocols, and demonstrate how to interpret the resulting data to make informed decisions.

Part 1: Foundational In Silico Profiling: The Rule of Five and Beyond

The initial and most efficient screening phase is computational. In silico tools allow for the rapid prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties before a compound is even synthesized, embodying the "fail early, fail cheap" paradigm.[1][10][11]

The Causality Behind the Rules: Lipinski's Rule of Five (Ro5)

In 1997, Christopher Lipinski analyzed the properties of approved oral drugs and formulated an observational guideline, now famously known as the "Rule of Five".[12][13] This rule doesn't predict if a compound is active, but rather if it possesses the physicochemical profile common to successful oral drugs, which is primarily governed by passive diffusion across cell membranes.[14] A compound is more likely to be orally bioavailable if it adheres to the following criteria:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules are more easily transported across membranes.[15]

  • LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value in the optimal range ensures the molecule is lipid-soluble enough to cross cell membranes but has sufficient aqueous solubility to dissolve in the gut.[12][13]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen or oxygen atoms.[13][15]

Excessive hydrogen bonding can hinder membrane permeability by tying the molecule to the aqueous environment. It's crucial to understand that Ro5 is a guideline, not a strict law; many effective drugs, particularly natural products and substrates for active transporters, fall outside these parameters.[12][13][14]

Protocol: High-Throughput In Silico Drug-Likeness & ADMET Prediction

We will utilize SwissADME, a free and robust web-based tool, for this analysis.[16][17][18][19] It provides a comprehensive suite of predictions beyond the basic Rule of Five.

Step-by-Step Workflow:

  • Molecule Input:

    • Navigate to the SwissADME website.

    • Draw the chemical structure of your this compound derivative or paste its SMILES (Simplified Molecular Input Line Entry System) string into the input box. Multiple SMILES strings can be entered on separate lines for batch processing.

  • Execution:

    • Click the "Run" button to initiate the calculations.[18][20]

  • Data Interpretation & Analysis:

    • The results page will display a wealth of information. Focus initially on the "Physicochemical Properties" and "Lipophilicity" sections to check for compliance with Lipinski's Rule of Five.

    • Examine the "Pharmacokinetics" section. Pay close attention to the "GI absorption" (Gastrointestinal absorption) and "BBB permeant" (Blood-Brain Barrier permeant) predictions.[20]

    • Review the "Drug-likeness" section for any alerts.

    • Analyze the "Medicinal Chemistry" section for flags related to Pan Assay Interference Compounds (PAINS) or other undesirable structural motifs.

Logical Workflow for In Silico Drug-Likeness Evaluation

G cluster_input Step 1: Input cluster_analysis Step 2: Analysis (SwissADME) cluster_output Step 3: Data Evaluation cluster_decision Step 4: Decision Input Input Derivative Structures (SMILES or Drawing) Tool Run SwissADME Prediction Input->Tool PhysChem Physicochemical Properties (MW, HBD, HBA) Tool->PhysChem Generates Predictions Lipo Lipophilicity (LogP) Tool->Lipo Generates Predictions PK Pharmacokinetics (GI Absorption, BBB Permeability) Tool->PK Generates Predictions Druglike Drug-Likeness Filters (Lipinski, Veber, etc.) Tool->Druglike Generates Predictions MedChem Medicinal Chemistry (PAINS alerts) Tool->MedChem Generates Predictions Decision Prioritize or Deprioritize Candidate PhysChem->Decision Informs Lipo->Decision Informs PK->Decision Informs Druglike->Decision Informs MedChem->Decision Informs

Caption: Workflow for computational drug-likeness screening.

Comparative Data: Hypothetical Derivatives

To illustrate the process, let's analyze the core structure and three hypothetical derivatives where we modify a substituent (R) on the indole ring.

Table 1: In Silico Physicochemical and ADMET Properties of Indole Derivatives

Compound IDStructure (R group)MW ( g/mol )LogPHBDHBALipinski ViolationsGI AbsorptionBBB Permeant
Core -H249.314.15020HighYes
Deriv-01 -OH265.313.98130HighYes
Deriv-02 -COOH293.323.85140HighNo
Deriv-03 -SO₂NH₂328.393.10250HighNo

Analysis & Insight:

  • All four compounds show zero violations of Lipinski's Rule of Five, making them good initial candidates for oral drug development.[16]

  • The addition of polar groups (-OH, -COOH, -SO₂NH₂) progressively decreases the LogP value, indicating reduced lipophilicity as expected.

  • Crucially, the introduction of the carboxylic acid (Deriv-02) and sulfonamide (Deriv-03) groups is predicted to negate Blood-Brain Barrier permeability. This is a critical insight: if the therapeutic target is within the central nervous system, these derivatives would be deprioritized. Conversely, if CNS penetration leads to side effects, they would be favored.

Part 2: Experimental Validation: Grounding Predictions in Reality

While in silico models are powerful for high-throughput screening, they are predictive and rely on algorithms and training datasets.[10][21] Promising candidates must be subjected to experimental validation to generate robust, empirical data. Key properties to measure are solubility and permeability.

Solubility: The Foundation of Absorption

A drug must dissolve in the gastrointestinal fluid before it can be absorbed. Poor aqueous solubility is a major hurdle in drug development.[22][23]

Protocol: Kinetic Solubility Measurement via Turbidimetry

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, providing a rapid assessment of its kinetic solubility.[23]

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a 96-well UV plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This creates a range of final compound concentrations with a consistent low percentage of DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to equilibrate.

  • Measurement: Read the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. The onset of turbidity (increased absorbance) indicates precipitation.

  • Data Analysis: The highest concentration that remains clear (does not show a significant increase in absorbance compared to the buffer blank) is reported as the kinetic solubility.

Permeability: The Gateway to Circulation

Permeability is a measure of how well a compound can cross the intestinal epithelial barrier to enter the bloodstream. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free method that specifically models passive diffusion.[24][25]

Principle of the PAMPA Assay:

The assay uses a 96-well plate system with a donor compartment and an acceptor compartment, separated by a porous filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics the cell membrane.[24][26] The test compound diffuses from the donor well, through the artificial membrane, into the acceptor well.

Diagram of the PAMPA Assay Principle

G cluster_pampa PAMPA Sandwich Donor Donor Well (pH 6.5) Test Compound in Buffer Membrane Artificial Lipid Membrane (Lecithin/Dodecane) Donor->Membrane Transport Donor:head->Transport Passive Diffusion Acceptor Acceptor Well (pH 7.4) Buffer Membrane->Acceptor Transport->Acceptor:head

Caption: The PAMPA model for passive permeability screening.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Pipette 5 µL of the lipid solution (e.g., 1% lecithin in dodecane) onto the filter of each well in the donor plate.[26] Allow the solvent to evaporate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with buffer (PBS, pH 7.4).

  • Donor Plate Preparation: Dissolve the test compounds in the donor buffer (e.g., PBS, pH 6.5, to mimic the upper intestine) to a known concentration (e.g., 200 µM). Add this solution to the donor wells.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 4-16 hours.[26]

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[25]

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the concentrations, volumes, and incubation time.

Synthesizing the Data: A Comparative Guide

By combining computational predictions with experimental results, a much clearer picture of a derivative's potential emerges.

Table 2: Integrated Drug-Likeness Evaluation of Indole Derivatives

Compound IDLogP (Predicted)Kinetic Solubility (µM, Experimental)PAMPA Permeability (Papp x 10⁻⁶ cm/s, Experimental)Overall Assessment
Core 4.15158.5 (High)Good permeability, but solubility may be a challenge.
Deriv-01 3.98457.2 (High)Promising. Good balance of solubility and permeability.
Deriv-02 3.85>2000.8 (Low)Poor permeability limits oral potential despite excellent solubility.
Deriv-03 3.101101.5 (Low-Moderate)Improved solubility but permeability is borderline.

Based on this integrated analysis, Derivative-01 emerges as the most promising candidate for further development as an orally bioavailable drug. It maintains the high permeability of the core structure while significantly improving its aqueous solubility, striking an optimal balance between these two critical properties.

The core structure itself, while permeable, would likely require formulation strategies to overcome its lower solubility. Derivatives 02 and 03, despite their high solubility, are flagged as high-risk due to low passive permeability. This data-driven approach allows research teams to confidently select Derivative-01 for more complex cell-based assays and subsequent in vivo pharmacokinetic studies, having validated its fundamental drug-like properties. This strategic filtering is paramount to navigating the complex path of drug discovery efficiently and effectively.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. PubMed Central.
  • Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ijrpr.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • Putting the "rule of five" of drug research in context. Mapping Ignorance.
  • Full article: Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.
  • BDDCS, the Rule of 5 and Drugability - PMC. PubMed Central.
  • The Rule of 5 - Two decades later. Sygnature Discovery.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen.
  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling. ACS Publications.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH.
  • Synthesis, Drug-Likeness Evaluation of Some Heterocyclic Moieties Fused Indole Derivatives as Potential Antioxidants. Bentham Science.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences.
  • Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire.
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate.
  • pampa-permeability-assay.pdf. Technology Networks.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube.
  • Using Log P and Log D to Assess Drug Bioavailability. FTLOScience.
  • Computational Chemistry oriented Research of Novel Indole Compounds. Index Copernicus.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
  • SwissADME Analysis Tutorial | Predict Drug-Likeness & Pharmacokinetics. YouTube.
  • SwissADME. YouTube.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico.
  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube.
  • swiss ADME tutorial. YouTube.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Indole-3-carbaldehyde. Wikipedia.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The guidance herein is synthesized from best practices for laboratory hazardous waste disposal, regulatory standards, and safety data for structurally analogous indole derivatives.[1] It is imperative that you always consult the official SDS provided by the manufacturer and confer with your institution's Environmental Health and Safety (EHS) department for definitive procedures that align with local, state, and federal regulations.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar indole-3-carbaldehyde compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[2][3] Therefore, all waste containing this chemical must be treated as hazardous.

The first line of defense is a combination of engineering controls and appropriate PPE. All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder.
Skin Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which may cause irritation.[2][3]
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.

Part 2: Waste Characterization and Segregation

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance, preventing potentially dangerous reactions and ensuring correct disposal pathways.[4] Waste generated from this compound must be segregated into distinct streams as outlined below.

  • Unused or Expired Product: The original container holding the pure, unused, or expired compound is to be disposed of as hazardous waste. Do not mix it with other waste streams.

  • Contaminated Solid Waste: This stream includes items that have come into direct contact with the compound, such as:

    • Gloves

    • Weighing papers or boats

    • Contaminated paper towels or bench absorbents

    • Pipette tips

    • Empty vials This solid waste must be collected in a designated, compatible container separate from liquid waste.[5]

  • Contaminated Liquid Waste: If the compound has been used in a solution, the resulting liquid waste must be captured. It is critical to segregate liquid waste based on the solvent used:

    • Non-Halogenated Solvents: (e.g., ethanol, acetone, hexanes) should be collected in a dedicated non-halogenated waste container.

    • Halogenated Solvents: (e.g., dichloromethane, chloroform) must be collected in a separate, dedicated halogenated waste container.

    • Aqueous Waste: Acidic and basic aqueous solutions must be collected separately and neutralized to a pH between 5.0 and 12.5 before being collected for disposal, if institutional policy allows; otherwise, they are collected as corrosive waste.[6]

Never dispose of this compound or its solutions down the drain.[3] This is a direct violation of environmental regulations and can compromise your institution's wastewater system.

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for preparing this compound waste for final disposal by a certified entity.

Step 1: Container Selection Select a container that is in good condition, free of cracks or leaks, and chemically compatible with the waste.[7][8] For both solid and liquid waste, a high-density polyethylene (HDPE) container with a secure, leak-proof, screw-on cap is recommended. The container must be clean and dry before the first addition of waste.

Step 2: Proper Labeling Before any waste is added, the container must be labeled. This is a critical requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[7][9] The label must be fully and accurately completed.

  • Affix a "Hazardous Waste" label provided by your EHS department.

  • Write the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[5]

  • List all constituents by percentage, including solvents (e.g., "Methanol 95%, Waste Compound 5%").

  • Clearly indicate the associated hazards (e.g., Irritant, Flammable if in a flammable solvent).

  • Record the "Accumulation Start Date"—the date the very first drop of waste is added to the container.[5]

  • Include the name and contact information of the principal investigator or responsible researcher.

Step 3: Waste Accumulation and Storage Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) . An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][10]

  • The container must remain closed at all times except when actively adding waste.[8][9] This prevents the release of vapors and is a common point of regulatory inspection.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7][11]

  • Ensure the SAA is away from drains and segregated from incompatible materials.[6]

Step 4: Requesting Disposal Once the waste container is full (do not overfill; leave at least 10% headspace for expansion) or has been in the lab for the maximum allowable time (often 6-12 months, check with your EHS), arrange for its removal.[6][12]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup, which typically involves submitting an online or paper form to the EHS department.[13]

  • Do not move the hazardous waste from one SAA to another.[10] The EHS professionals are trained and equipped to transport the waste to a central accumulation area for final shipment.

Part 4: Emergency Procedures for Spills

In the event of a small spill during the disposal process:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: If not already wearing it, don the appropriate PPE as listed in Table 1.

  • Containment: Cover the spill with a chemical absorbent pad or a non-reactive absorbent material (e.g., vermiculite).

  • Collection: Carefully sweep the absorbed material into a designated bag or container for solid hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for segregating and handling waste derived from this compound.

G cluster_form Step 1: Determine Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Step 2: Final Actions start Waste Generation (this compound) is_solid Solid or Unused Reagent? start->is_solid solid_container Place in 'Solid Hazardous Waste' Container (e.g., Lined Pail) is_solid->solid_container Yes is_halogenated Is Solvent Halogenated? is_solid->is_halogenated No (Liquid) label_container Label Container Correctly (Name, Date, Constituents) solid_container->label_container halogenated_container Place in 'Halogenated Liquid Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Place in 'Non-Halogenated Liquid Waste' Container is_halogenated->non_halogenated_container No halogenated_container->label_container non_halogenated_container->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request EHS Pickup When Full or Time Limit Reached store_saa->request_pickup

Caption: Waste Segregation and Disposal Workflow.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard [Fact Sheet].
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Capot Chemical. (2016, January 4). MSDS of 1-(4-Methylbenzenesulfonyl)-1H-indole-3-carboxaldehyde.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Purdue University Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

A Senior Application Scientist's Guide to Handling 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As scientists, our primary responsibility extends beyond achieving breakthrough results to ensuring a culture of absolute safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde, a substituted indole derivative. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be constructed by analyzing its structural components: the indole-3-carbaldehyde core and the 4-methylbenzyl (toluene derivative) substituent. This document synthesizes established safety principles for related chemical classes to provide a comprehensive operational and emergency plan.

Hazard Assessment: A Proactive Approach

Understanding the potential risks is the critical first step in developing a sound safety protocol. Based on the known hazards of the parent compound, indole-3-carbaldehyde, and related substituted indoles, we can anticipate a similar hazard profile for this compound.[1][2][3][4]

The primary hazards are consistently identified across multiple safety data sheets for analogous compounds.[1][3][4]

Hazard ClassificationGHS Hazard CodeRationale and Implication
Skin Irritation H315Causes skin irritation.[1][3] Direct contact with the solid powder or solutions can lead to redness, inflammation, or dermatitis. This necessitates robust hand and body protection.
Serious Eye Irritation H319Causes serious eye irritation.[1][3] Even minute quantities of dust can cause significant, potentially damaging, eye irritation. This mandates stringent eye protection.
Respiratory Irritation H335 (STOT SE 3)May cause respiratory irritation.[1][3][4] Inhalation of the fine powder can irritate the nose, throat, and lungs. All handling of the solid should be performed with adequate ventilation to minimize this risk.

While the 4-methylbenzyl group does not add acute toxicity, aromatic hydrocarbons can be absorbed through the skin, reinforcing the need for diligent PPE use.[5][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed barrier between the researcher and potential harm. The following PPE is mandatory when handling this compound in any form.

Body PartRequired PPESpecifications and Justification
Hands Chemical-Resistant GlovesNitrile gloves are the standard for incidental contact and splash protection in a laboratory setting.[7][8][9] However, it is crucial to recognize that nitrile offers poor resistance to prolonged contact with aromatic hydrocarbons.[5][6] Therefore, gloves must be inspected before use and replaced immediately upon any known or suspected contact.[5][10]
Eyes/Face Chemical Splash Goggles & Face ShieldDue to the "serious eye irritation" classification, chemical splash goggles that form a seal around the eyes are required.[1][11] When handling larger quantities (>1g) or when there is an elevated risk of splashing (e.g., during dissolution), a full-face shield must be worn in addition to goggles.[1][11][12]
Body Laboratory CoatA long-sleeved, buttoned laboratory coat is required to protect skin and clothing from contamination.[7][9]
Respiratory Engineering Controls / RespiratorThe primary method for respiratory protection is an engineering control , such as a certified chemical fume hood, to control airborne dust.[1][9][13] If procedures that could generate dust must be performed outside of a fume hood, a NIOSH-approved respirator (e.g., an N95 or higher for particulates) is required.[1][8]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes exposure and ensures procedural consistency. The following steps should be followed for weighing and aliquoting the solid compound.

Step 1: Preparation
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clean and decontaminate the work surface within the fume hood.

  • Assemble all necessary materials: spatula, weigh boat/paper, container for the aliquot, and waste container.

  • Pre-label all containers clearly.

Step 2: Donning PPE

The sequence of donning PPE is critical to prevent cross-contamination.

Donning_PPE_Workflow cluster_ppe PPE Donning Sequence start Start lab_coat 1. Don Lab Coat start->lab_coat Ensure full coverage goggles 2. Don Chemical Splash Goggles lab_coat->goggles Adjust for a snug fit gloves 3. Don Nitrile Gloves goggles->gloves Pull cuffs over lab coat sleeves ready Ready for Handling gloves->ready

Figure 1. Sequential workflow for donning Personal Protective Equipment.
Step 3: Handling the Compound
  • Perform all manipulations deep within the fume hood to ensure containment of any airborne particles.

  • Carefully open the stock container. Avoid any sudden movements that could aerosolize the powder.

  • Use a clean spatula to transfer the desired amount of solid to the weigh boat.

  • Once the desired weight is achieved, securely close the stock container.

  • Transfer the weighed solid to the receiving vessel for your experiment.

Step 4: Doffing PPE

The removal process is a common source of exposure. Follow this sequence meticulously to avoid contaminating your skin or clothing.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated chemical waste container.

  • Face Shield/Goggles: Remove eye and face protection.

  • Lab Coat: Remove the lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a single-use coat.

  • Hand Washing: Wash hands thoroughly with soap and water.[1][14]

Emergency and Disposal Procedures

Spill Response

In the event of a spill, remain calm and follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's safety officer.

  • Assess the Spill: For a small, contained spill (<1g) that you are trained to handle:

    • Ensure you are wearing the full PPE outlined in Section 2.

    • Do not generate dust. Gently cover the solid spill with a damp paper towel to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a container labeled "Hazardous Waste."[1]

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Place all cleanup materials into the hazardous waste container.

Waste Disposal

Proper segregation of chemical waste is crucial for safety and environmental compliance. This compound is a non-halogenated organic compound .

  • Solid Waste: All contaminated solids, including gloves, weigh paper, and cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container designated for "Non-Halogenated Solid Waste."[15][16]

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be disposed of in the appropriate liquid waste stream. Critically, non-halogenated and halogenated solvent wastes must be kept separate, as their disposal methods and costs differ significantly.[17][18]

Waste_Disposal_Flowchart start Generated Chemical Waste (Containing the indole compound) q_state Is the waste primarily solid or liquid? start->q_state q_halogen Is the solvent halogenated? (e.g., DCM, Chloroform) q_state->q_halogen Liquid solid_bin Container: Non-Halogenated SOLID Waste q_state->solid_bin Solid non_halo_bin Container: Non-Halogenated LIQUID Waste q_halogen->non_halo_bin No halo_bin Container: Halogenated LIQUID Waste q_halogen->halo_bin Yes

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methylbenzyl)-1H-indole-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.